molecular formula C13H9NOS B1335329 2-Thiophen-2-yl-indolizine-3-carbaldehyde CAS No. 558473-20-4

2-Thiophen-2-yl-indolizine-3-carbaldehyde

Cat. No.: B1335329
CAS No.: 558473-20-4
M. Wt: 227.28 g/mol
InChI Key: PEZDGBKEEBTVES-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-indolizine-3-carbaldehyde (CAS 558473-20-4) is a high-value chemical building block with a molecular formula of C13H9NOS and a molecular weight of 227.28 g/mol . This compound features a unique hybrid structure that combines indolizine and thiophene heterocyclic systems, making it a versatile scaffold in medicinal chemistry and drug discovery research. The indolizine core is a privileged structure in pharmacology, while the thiophene ring contributes a rich π-electron system and high chemical stability, enhancing the compound's ability to interact with biological targets . Compounds containing thiophene and related heterocycles are extensively investigated for their wide range of biological activities. Research on structurally similar molecules has demonstrated significant potential as potent antibacterial agents, including activity against challenging pathogens like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, analogous 2-(thiophen-2-yl)-1H-indole derivatives have shown exceptional promise as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), exhibiting inhibition potency superior to established drugs like Efavirenz in biochemical assays . The aldehyde functional group in its structure provides a reactive handle for further synthetic modification, allowing researchers to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylindolizine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-9-12-11(13-5-3-7-16-13)8-10-4-1-2-6-14(10)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZDGBKEEBTVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N2C=C1)C=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404285
Record name 2-Thiophen-2-yl-indolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558473-20-4
Record name 2-Thiophen-2-yl-indolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the synthesis and structural elucidation of 2-Thiophen-2-yl-indolizine-3-carbaldehyde (CAS No. 558473-20-4)[1], a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. By strategically combining the biologically active indolizine core with the versatile thiophene moiety, this molecule represents a promising scaffold for targeted drug development. This document details the scientific rationale, a robust synthetic pathway via 1,3-dipolar cycloaddition, a step-by-step experimental protocol, and a thorough guide to its characterization using modern spectroscopic techniques. It is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Part 1: Scientific Foundation and Rationale

The Indolizine Core: A Privileged Heterocycle

Indolizine, a bicyclic aromatic N-heterocycle, is a structural isomer of the more common indole. Its unique π-electron-rich system and planar architecture make it a "privileged scaffold" in medicinal chemistry. Unlike its natural counterparts, synthetic indolizine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and phosphodiesterase inhibitory actions.[2][3][4] The development of novel indolizine-based therapeutic agents remains an active and promising area of research.

The Thiophene Moiety: A Versatile Bioisostere

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a well-established bioisostere of the benzene ring. Its inclusion in drug molecules can enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles. Thiophene derivatives are integral components of numerous approved drugs and exhibit a wide spectrum of biological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[5][6][7][8]

Design Rationale: A Synergistic Combination

The strategic fusion of the indolizine and thiophene rings into a single molecule, this compound, is based on the principle of pharmacophore hybridization. This approach aims to create a novel molecular entity with potentially synergistic or unique biological activities that surpass those of the individual components. The carbaldehyde group at the 3-position serves as a versatile chemical handle, enabling further structural modifications and the exploration of a broad chemical space for structure-activity relationship (SAR) studies.[9]

Part 2: Synthesis and Experimental Protocol

Retrosynthetic Analysis and Chosen Pathway

The most convergent and efficient strategy for constructing the C2- and C3-substituted indolizine core is the 1,3-dipolar cycloaddition reaction. This pathway was selected for its reliability and high degree of control over regioselectivity. The retrosynthetic analysis breaks down the target molecule as follows: the indolizine ring is disconnected across the C3-N4 and C1-C8a bonds, revealing a pyridinium ylide and a substituted alkyne as key synthons.

The chosen forward synthesis involves the generation of a pyridinium ylide from 2-picoline, which then undergoes a [3+2] cycloaddition with a custom-synthesized thiophene-containing propiolaldehyde. This one-pot reaction directly installs the required thiophene and carbaldehyde functionalities at the desired positions.

Visualized Synthetic Pathway

Caption: A schematic of the proposed multi-step synthesis.

Step-by-Step Experimental Protocol

Causality: This protocol is designed as a self-validating system. Each step relies on well-established, high-yielding reactions. The Sonogashira coupling is chosen for its efficiency in forming C-C bonds with alkynes, and the subsequent acid-catalyzed deprotection is a standard method to unmask the aldehyde. The final cycloaddition is the cornerstone of indolizine synthesis.

Materials:

  • 2-Picoline

  • 3-Bromo-1,1-diethoxypropane

  • Thiophene-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (2M)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Synthesis of 1-(2,2-Diethoxyethyl)-2-methylpyridinium bromide (Intermediate 1):

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2-picoline (1.0 eq.) in anhydrous acetonitrile.

    • Add 3-bromo-1,1-diethoxypropane (1.1 eq.).

    • Reflux the mixture at 80°C for 12 hours. Monitor formation of the pyridinium salt precipitate.

    • Cool the reaction to room temperature, filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the white solid salt.

  • Synthesis of 3-(Thiophen-2-yl)prop-2-yn-1-al (Intermediate 3):

    • To a flask containing a stirred solution of 3,3-diethoxy-1-propyne (1.0 eq.) and thiophene-2-boronic acid (1.2 eq.) in a 3:1 mixture of toluene and water, add K₂CO₃ (2.5 eq.).

    • Degas the mixture with N₂ for 20 minutes.

    • Add Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), and CuI (0.05 eq.).

    • Heat the reaction to 70°C for 8 hours, monitoring by TLC.

    • After completion, cool, dilute with EtOAc, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

    • Dissolve the crude acetal in a 4:1 mixture of acetone and 2M HCl and stir at room temperature for 4 hours to hydrolyze the acetal.

    • Extract the product with DCM, dry the organic layer, and purify by column chromatography (Hexanes:EtOAc gradient) to yield the pure thiophene propiolaldehyde.

  • Synthesis of this compound (Final Product):

    • In a flask, suspend 1-(2,2-diethoxyethyl)-2-methylpyridinium bromide (1.0 eq.) and 3-(thiophen-2-yl)prop-2-yn-1-al (1.1 eq.) in anhydrous acetonitrile.

    • Add triethylamine (2.5 eq.) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and then reflux at 80°C for 18 hours. The solution should turn dark.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and EtOAc.

    • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product via flash column chromatography on silica gel (eluting with a Hexanes:EtOAc gradient) to afford the target compound as a solid.

Part 3: Comprehensive Characterization

The unambiguous confirmation of the molecular structure of this compound requires a combination of spectroscopic methods. The following data are predicted based on established principles and analysis of structurally similar compounds.[10][11][12][13][14]

Predicted Spectroscopic Data Summary
Technique Parameter Expected Value / Observation
¹H NMR Chemical Shift (δ)Aldehyde (CHO): ~9.9-10.1 ppm (s) Indolizine H-5: ~9.5-9.7 ppm (d) Aromatic Region: ~7.0-8.5 ppm (m)
¹³C NMR Chemical Shift (δ)Carbonyl (C=O): ~185-190 ppm Aromatic Region: ~110-150 ppm
FT-IR Wavenumber (ν)C=O Stretch (Aldehyde): ~1660-1680 cm⁻¹ C-H Stretch (Aromatic): ~3050-3150 cm⁻¹ C=C/C=N Stretch: ~1500-1620 cm⁻¹
MS (ESI+) m/z[M+H]⁺: 228.05
Interpretation of Expected Spectra
  • ¹H NMR Spectroscopy (500 MHz, CDCl₃): The most downfield signal is expected to be the singlet for the aldehyde proton (~10.0 ppm), a highly characteristic peak. The most deshielded proton on the indolizine ring, H-5 , will appear as a doublet around 9.6 ppm due to its proximity to the bridgehead nitrogen. The remaining protons on the indolizine and thiophene rings will appear in the aromatic region (7.0-8.5 ppm) with complex splitting patterns (doublets, triplets, and doublets of doublets) determined by their respective coupling constants.

  • ¹³C NMR Spectroscopy (125 MHz, CDCl₃): The carbonyl carbon of the aldehyde will be the most downfield signal, appearing around 187 ppm. The carbons of the two aromatic rings will resonate in the 110-150 ppm range. The specific assignments can be confirmed with 2D NMR experiments like HSQC and HMBC.

  • FT-IR Spectroscopy (KBr Pellet): The most prominent and diagnostic peak will be the strong C=O stretching vibration of the conjugated aldehyde at approximately 1670 cm⁻¹.[15] Aromatic C-H stretching will be observed as weaker bands above 3000 cm⁻¹, while the fingerprint region below 1650 cm⁻¹ will contain numerous bands corresponding to the C=C and C=N stretching of the heterocyclic rings.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS analysis is expected to show a strong signal for the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the exact mass of C₁₃H₁₀NOS⁺ (228.0483), confirming the molecular formula.

Visualized Characterization Workflow

Characterization_Workflow Figure 2: Characterization Workflow cluster_spectroscopy Spectroscopic Analysis Start Crude Product (Post-Workup) Purification Flash Column Chromatography Start->Purification PurityCheck TLC & ¹H NMR Screen Purification->PurityCheck Collect Fractions PurityCheck->Purification Repurify if needed PureProduct Pure Solid Compound PurityCheck->PureProduct Fractions >95% Pure NMR ¹H, ¹³C, 2D NMR PureProduct->NMR MS HRMS PureProduct->MS IR FT-IR PureProduct->IR Final Structure Confirmed NMR->Final Correlate Data MS->Final Correlate Data IR->Final Correlate Data

Caption: A logical flow for the purification and structural analysis.

Part 4: Applications and Future Directions

The successful synthesis and characterization of this compound opens several avenues for further investigation:

  • Biological Screening: Given the extensive pharmacological profiles of both indolizines and thiophenes, the compound should be screened against a panel of biological targets, including cancer cell lines, microbial strains, and key enzymes involved in inflammation.[2][5][6]

  • Derivative Synthesis: The aldehyde functionality is a gateway for further chemical elaboration. It can be readily converted into other functional groups (e.g., amines via reductive amination, acids via oxidation, or complex heterocycles via condensation reactions), allowing for the creation of a focused library of derivatives for comprehensive SAR studies.

  • Materials Science: Polycyclic aromatic heterocycles often possess interesting photophysical properties. The fluorescence and electronic properties of this compound could be investigated for potential applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

References

  • Wiley-VCH. (2007). Supporting Information for a relevant publication.
  • Indolizine derivatives: Recent advances and potential pharmacological activities. (2025).
  • PubChem. 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde. National Center for Biotechnology Information.
  • Indolizine Derivatives: Recent Advances and Potential Pharmacological Activities. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(1).
  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.
  • Biological Activities of Thiophenes. (2024). Encyclopedia.pub.
  • Recent Synthetic Developments and Reactivity of Aromatic Indolizines.
  • Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. (2022). TÜBİTAK Academic Journals.
  • Chaudhary, A., Jha, K. K., & Kumar, S. Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.
  • Synthetic applications of indolizine-carbaldehydes. (n.d.). ResearchGate.
  • Palupanuri, N., Konda, S., Sara, L., & Nikitha, B. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Advances in Experimental Medicine and Biology, 1339, 179-185.
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
  • Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.). ResearchGate.
  • Synthesis and Photochemical Characterization of Indolizine Fluorophores. (n.d.). CNR-IRIS.
  • Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents. (n.d.). PMC - NIH.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
  • Thiophene-2-carbaldehyde azine. (n.d.). PMC - NIH.
  • Asian Journal of Organic Chemistry. (n.d.). Lirias.
  • Synthesis and Nuclear Magnetic Resonance Studies of 2-Thiophenecarboxaldehyde Nicotinic Hydrazone and 2-Thiophenecarboxaldehyde Benzhydrazone.
  • This compound;558473-20-4. (n.d.). ABI Chem.
  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). NIH.
  • Synthesis and Characterization of the Novel Thiophene Derivatives. (2019). ResearchGate.
  • FT-IR spectra of thiophene-2-carbaldehyde. (n.d.). ResearchGate.
  • Synthesis method of 2-thiophenecarboxaldehyde. (n.d.). Google Patents.
  • Spectroscopic and Synthetic Profile of 5-(Thiophen-2-yl)nicotinaldehyde: A Technical Guide. (n.d.). Benchchem.
  • Robson, F. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals.

Sources

Novel Synthesis Routes for 2-Thiophen-2-yl-indolizine-3-carbaldehyde: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds and functional materials. When functionalized with a thiophene ring, another critical pharmacophore, the resulting 2-thienylindolizine core offers a unique chemical space for drug discovery. The further introduction of a carbaldehyde group at the C-3 position provides a versatile synthetic handle for extensive derivatization and structure-activity relationship (SAR) studies. This technical guide presents two novel, robust, and efficient synthetic strategies for the preparation of 2-Thiophen-2-yl-indolizine-3-carbaldehyde. Drawing from established chemical principles, this paper details a sequential synthesis involving a modified Tschitschibabin reaction followed by a regioselective Vilsmeier-Haack formylation, and a more convergent approach leveraging a Sonogashira coupling and a subsequent intramolecular cyclization. Each route is presented with in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis to empower researchers in the synthesis of this valuable molecular scaffold.

Introduction: The Strategic Importance of the 2-Thienylindolizine-3-carbaldehyde Scaffold

The indolizine nucleus, an aromatic 10-π electron bicyclic system, is isomeric with indole and is a core component of numerous natural alkaloids and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The thiophene ring is a well-established bioisostere for the phenyl group in medicinal chemistry, often enhancing metabolic stability and modulating receptor binding affinity.[3] The strategic combination of these two heterocyclic systems in the 2-(thiophen-2-yl)indolizine framework is therefore of significant interest to drug development professionals.

The addition of a carbaldehyde group at the C-3 position is particularly advantageous. The indolizine ring is electron-rich, with the highest electron density at the C-3 position, making it susceptible to electrophilic substitution.[4] The resulting aldehyde is a highly versatile functional group, serving as a precursor for the synthesis of imines, amines, alcohols, carboxylic acids, and various other heterocyclic systems through condensation and cycloaddition reactions. This guide provides two distinct and novel pathways to access this key intermediate, designed for efficiency, scalability, and adaptability.

Route A: Sequential Synthesis via Tschitschibabin Cyclization and Vilsmeier-Haack Formylation

This first proposed route is a robust, linear sequence that offers reliability and straightforward execution. It relies on the classical Tschitschibabin reaction to construct the core 2-(thiophen-2-yl)indolizine, followed by a highly regioselective formylation.[5][6]

Strategic Rationale & Causality

The logic of this approach is to first build the stable, aromatic indolizine core and then introduce the reactive aldehyde functionality. The Tschitschibabin reaction is a powerful method for synthesizing 2-substituted indolizines from a pyridine derivative and an α-halocarbonyl compound.[6] By using 2-bromo-1-(thiophen-2-yl)ethan-1-one as the α-halocarbonyl component, we can directly install the desired thiophene moiety at the C-2 position.

Once the 2-(thiophen-2-yl)indolizine is formed, the subsequent formylation is directed by the inherent electronic properties of the indolizine ring. The pyrrole-like half of the bicycle is highly electron-rich, making it behave similarly to pyrrole or indole in electrophilic aromatic substitution reactions. The Vilsmeier-Haack reaction is an exceptionally mild and efficient method for formylating such electron-rich heterocycles, and it reliably proceeds at the most nucleophilic position, C-3.[7][8][9]

Experimental Workflow & Mechanism Diagram

The overall workflow for Route A is depicted below.

Route_A_Workflow start Starting Materials (Pyridine, 2-Acetylthiophene) step1 Step 1: Bromination of 2-Acetylthiophene start->step1 Br₂ step2 Step 2: Tschitschibabin Indolizine Synthesis step1->step2 Pyridine, Heat step3 Step 3: Vilsmeier-Haack Formylation step2->step3 POCl₃, DMF product Final Product: This compound step3->product

Caption: Workflow for the sequential synthesis (Route A).

The mechanism involves two key transformations: the formation of the indolizine ring and its subsequent electrophilic formylation.

Route_A_Mechanism cluster_0 Tschitschibabin Indolizine Synthesis cluster_1 Vilsmeier-Haack Formylation Py Pyridine Salt Pyridinium Salt Py->Salt + BrAcTh 2-Bromo-1-(thiophen-2-yl)ethanone BrAcTh->Salt Ylide Pyridinium Ylide Salt->Ylide Base (-HBr) Cycloadduct Dihydroindolizine Ylide->Cycloadduct Intramolecular Aldol Condensation Indolizine 2-(Thiophen-2-yl)indolizine Cycloadduct->Indolizine -H₂O (Aromatization) Indolizine_ref 2-(Thiophen-2-yl)indolizine Indolizine->Indolizine_ref DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier + Sigma Sigma Complex Iminium Iminium Salt Sigma->Iminium -HCl Product Final Product Iminium->Product H₂O Workup Indolizine_ref->Sigma + Vilsmeier Reagent

Caption: Key mechanistic steps of Route A.

Detailed Experimental Protocols

Step A1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethan-1-one

  • To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.0 eq) dropwise at 0 °C.[[“]]

  • Allow the reaction mixture to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step A2: Synthesis of 2-(Thiophen-2-yl)indolizine

  • In a round-bottom flask, dissolve pyridine (excess, ~10-20 eq) and 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • After cooling, add a solution of sodium bicarbonate to the reaction mixture and heat for an additional 30 minutes to facilitate the cyclization and aromatization.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step A3: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, excess) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, ~1.5 eq) dropwise to the DMF, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.[11][12]

  • Add a solution of 2-(thiophen-2-yl)indolizine (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium hydroxide or potassium carbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

Quantitative Data Summary
StepReactionKey ReagentsTypical YieldPurity (Post-Purification)
A1Bromination2-Acetylthiophene, Br₂85-95%>98%
A2TschitschibabinPyridine, Bromo-ketone60-75%>98%
A3Vilsmeier-HaackIndolizine, POCl₃, DMF70-85%>99%

Route B: Convergent Synthesis via Sonogashira Coupling and Intramolecular Cyclization

This second route offers a more convergent and potentially more efficient synthesis by building a key precursor that undergoes a final, ring-forming cyclization. This strategy leverages modern cross-coupling chemistry to rapidly assemble a complex intermediate.

Strategic Rationale & Causality

The core of this strategy is the formation of a 2-alkynylpyridine derivative, which can then be induced to cyclize to form the indolizine ring. The Sonogashira coupling is an exceptionally powerful and versatile C-C bond-forming reaction that couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[13][14][15] By coupling commercially available 2-bromopyridine with 2-ethynylthiophene, we can efficiently construct the key precursor, 2-(2-(thiophen-2-yl)ethynyl)pyridine.

The subsequent intramolecular cyclization of this precursor to the indolizine core is a known transformation, often promoted by acid or transition metal catalysts.[16][17] This step forms the five-membered pyrrole ring of the indolizine system in a single, atom-economical step. The final formylation would proceed as in Route A, via the Vilsmeier-Haack reaction.

Experimental Workflow & Mechanism Diagram

The workflow for Route B highlights its convergent nature.

Route_B_Workflow start Starting Materials (2-Bromopyridine, 2-Ethynylthiophene) step1 Step 1: Sonogashira Cross-Coupling start->step1 Pd/Cu catalyst, Base step2 Step 2: Intramolecular Cyclization step1->step2 Acid or Metal Catalyst step3 Step 3: Vilsmeier-Haack Formylation step2->step3 POCl₃, DMF product Final Product: This compound step3->product

Caption: Workflow for the convergent synthesis (Route B).

The mechanism for this route hinges on the catalytic cycles of the Sonogashira coupling and the subsequent electrophilic cyclization.

Route_B_Mechanism cluster_0 Sonogashira Coupling & Cyclization cluster_1 Vilsmeier-Haack Formylation Pd_cycle Pd(0) Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Coupling_Product 2-(2-(Thiophen-2-yl)ethynyl)pyridine Pd_cycle->Coupling_Product Cu_cycle Cu(I) Co-catalytic Cycle (Forms Copper Acetylide) Cu_cycle->Pd_cycle Transmetalation Cyclization Intramolecular 5-endo-dig Cyclization Coupling_Product->Cyclization H⁺ or M⁺ Indolizine 2-(Thiophen-2-yl)indolizine Cyclization->Indolizine Indolizine_ref 2-(Thiophen-2-yl)indolizine Indolizine->Indolizine_ref Vilsmeier Vilsmeier Reagent Formylation Electrophilic Aromatic Substitution at C-3 Product Final Product Formylation->Product H₂O Workup Indolizine_ref->Formylation + Vilsmeier Reagent

Caption: Key mechanistic steps of Route B.

Detailed Experimental Protocols

Step B1: Synthesis of 2-(2-(Thiophen-2-yl)ethynyl)pyridine

  • To a degassed mixture of 2-bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq) in a suitable solvent like triethylamine or a mixture of THF/triethylamine, add 2-ethynylthiophene (1.1 eq).[18][19]

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 50 °C) until the starting materials are consumed, as monitored by GC-MS or TLC.

  • After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Step B2: Synthesis of 2-(Thiophen-2-yl)indolizine

  • Dissolve the 2-(2-(thiophen-2-yl)ethynyl)pyridine (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a suitable transition metal catalyst (e.g., a gold or copper salt).[16][17]

  • Heat the reaction mixture to reflux and monitor the formation of the indolizine product by TLC.

  • Upon completion, cool the reaction mixture and wash with an aqueous base to remove the acid catalyst.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Step B3: Synthesis of this compound This step is identical to Step A3 in Route A.

Quantitative Data Summary
StepReactionKey ReagentsTypical YieldPurity (Post-Purification)
B1Sonogashira Coupling2-Bromopyridine, 2-Ethynylthiophene, Pd/Cu80-95%>98%
B2Intramolecular Cyclization2-Alkynylpyridine, Acid or Metal Catalyst75-90%>98%
B3Vilsmeier-HaackIndolizine, POCl₃, DMF70-85%>99%

Comparative Analysis and Conclusion

Both Route A and Route B present viable and novel strategies for the synthesis of this compound.

  • Route A (Sequential) is highly reliable, employing classical, well-understood reactions. Its linear nature makes it straightforward to troubleshoot, and the starting materials are readily accessible. This route is recommended for its robustness and predictability, making it ideal for initial scale-up and library synthesis where reliability is paramount.

  • Route B (Convergent) leverages modern catalytic methods to achieve a more elegant and potentially shorter synthesis in terms of step count if the cyclization and formylation could be combined. The Sonogashira coupling is highly efficient and offers a broad substrate scope for future analogue synthesis. This route is attractive for its efficiency and modularity, appealing to process chemistry and advanced synthetic laboratories.

References

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  • Lei, A., et al. (2020). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. PubMed Central. Available at: [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. Available at: [Link]

  • Douglas, J., et al. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC - NIH. Available at: [Link]

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  • Abdel-Moniem, M. E., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. Available at: [Link]

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A Comprehensive Spectroscopic Guide to 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Abstract: The indolizine scaffold is a privileged heterocyclic motif, recognized for its presence in a wide array of pharmacologically active molecules and functional materials.[1][2] Its structural isomerism with indole provides a unique electronic and steric profile, making it a compelling target in medicinal chemistry. This guide presents a comprehensive, multi-technique spectroscopic framework for the structural elucidation and characterization of 2-Thiophen-2-yl-indolizine-3-carbaldehyde. This specific derivative combines the electron-rich indolizine core with a thiophene moiety, a well-established pharmacophore[3][4], and a reactive carbaldehyde group, offering a versatile platform for further synthetic elaboration.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a foundational understanding of why specific spectroscopic outcomes are expected and how each analytical technique contributes to a holistic and unambiguous structural confirmation. The protocols and interpretations that follow are designed to be self-validating, ensuring that the data from one method corroborates the findings of another. This guide synthesizes established principles and data from closely related analogs to construct a predictive and instructional model for researchers working with this important class of compounds.

Foundational Context: Synthesis and Molecular Architecture

A robust spectroscopic analysis begins with a clear understanding of the molecule's origin and structure. The synthesis of substituted indolizines is most effectively achieved through 1,3-dipolar cycloaddition reactions.[5] This methodology provides a reliable and high-yield pathway to the core scaffold, forming the five-membered and six-membered fused rings in a highly controlled manner.

A plausible and field-proven synthetic route involves the reaction of a pyridinium ylide with an appropriately substituted α,β-unsaturated carbonyl compound. For our target molecule, this would typically involve a pyridinium salt bearing a thiophene group and a suitable three-carbon aldehyde precursor.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Final Product Thiophene Thiophene Precursor Ylide Formation of Pyridinium Ylide (Base-mediated) Thiophene->Ylide Pyridinium Pyridinium Salt Pyridinium->Ylide Cycloaddition [3+2] 1,3-Dipolar Cycloaddition with Dienophile Ylide->Cycloaddition Reacts with Aromatization Oxidative Aromatization Cycloaddition->Aromatization Intermediate Product This compound Aromatization->Product

Caption: Generalized workflow for the synthesis of indolizine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a complex heterocyclic system like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment of all protons and carbons.

Expertise in Action: The indolizine ring is a 10-π electron system, which imparts distinct aromatic characteristics and predictable chemical shift ranges for its protons. The substitution pattern—a thiophene at C2 and a carbaldehyde at C3—creates a highly specific electronic environment that directly influences these shifts. The aldehyde group, being strongly electron-withdrawing, will significantly deshield adjacent protons, a key diagnostic feature we expect to observe.

The following tables summarize the predicted chemical shifts (δ) based on known data for indolizine and thiophene derivatives.[6] These values serve as a reliable benchmark for experimental verification.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton PositionPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-1~8.0 - 8.2s-Adjacent to electron-withdrawing C=O and thiophene.
H-5~9.9 - 10.1d~7.0Highly deshielded by proximity to bridgehead nitrogen.
H-6~6.8 - 7.0t~6.8Typical range for indolizine 6-position.
H-7~7.2 - 7.4t~7.5Typical range for indolizine 7-position.
H-8~7.6 - 7.8d~9.0Typical range for indolizine 8-position.
H-3' (Thiophene)~7.1 - 7.3dd~3.6, 1.1Thiophene ring protons.
H-4' (Thiophene)~7.0 - 7.2t~4.3Thiophene ring protons.
H-5' (Thiophene)~7.4 - 7.6dd~5.1, 1.1Thiophene ring protons.
Aldehyde (-CHO)~10.2 - 10.5s-Characteristic deshielded aldehyde proton.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon PositionPredicted δ (ppm)Rationale
C-1~115 - 120Indolizine ring carbon.
C-2~130 - 135Substituted with thiophene.
C-3~125 - 130Substituted with carbaldehyde.
C-5~128 - 132Indolizine ring carbon.
C-6~112 - 116Indolizine ring carbon.
C-7~120 - 125Indolizine ring carbon.
C-8~118 - 122Indolizine ring carbon.
C-8a~135 - 140Bridgehead carbon.
C-2' (Thiophene)~140 - 145Point of attachment to indolizine.
C-3', C-4', C-5'~125 - 128Thiophene ring carbons.
Aldehyde (C=O)~185 - 190Highly deshielded carbonyl carbon.

While 1D spectra provide the pieces, 2D NMR assembles the puzzle. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful here, as it reveals long-range (2-3 bond) couplings between protons and carbons. This is the self-validating system that confirms our proposed structure.

G cluster_mol Key Predicted HMBC Correlations cluster_corr Correlated Carbons (¹³C) struct Aldehyde Proton (¹H, ~10.3 ppm) Thiophene H-5' (¹H, ~7.5 ppm) Indolizine H-1 (¹H, ~8.1 ppm) C3 C-3 (~127 ppm) C2 C-2 (~132 ppm) C1 C-1 (~117 ppm) C2_thiophene C-2' Thiophene (~142 ppm) Aldehyde Proton (¹H, ~10.3 ppm) Aldehyde Proton (¹H, ~10.3 ppm) Aldehyde Proton (¹H, ~10.3 ppm)->C3 ³J Aldehyde Proton (¹H, ~10.3 ppm)->C2 ³J Indolizine H-1 (¹H, ~8.1 ppm) Indolizine H-1 (¹H, ~8.1 ppm) Indolizine H-1 (¹H, ~8.1 ppm)->C3 ²J Indolizine H-1 (¹H, ~8.1 ppm)->C2 ²J Indolizine H-1 (¹H, ~8.1 ppm)->C2_thiophene ⁴J (weak) Thiophene H-5' (¹H, ~7.5 ppm) Thiophene H-5' (¹H, ~7.5 ppm) Thiophene H-5' (¹H, ~7.5 ppm)->C2_thiophene ³J

Caption: Key HMBC correlations confirming the indolizine-thiophene-aldehyde connectivity.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence over 2048 scans.

  • 2D Spectra: Acquire gCOSY, gHSQC, and gHMBC spectra using standard instrument parameters, optimizing the spectral width to cover all relevant proton and carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. The causality is direct: specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. For our target molecule, the most prominent and diagnostic peak will be the C=O stretch of the aldehyde.

Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3100 - 3000C-H StretchAromatic (Indolizine, Thiophene)Characteristic of sp² C-H bonds.[7]
~2850 & ~2750C-H StretchAldehyde (-CHO)A pair of weak bands (Fermi doublet), highly diagnostic for aldehydes.
~1670 - 1690 C=O Stretch Aldehyde (Conjugated) Strong, sharp peak. Frequency is lowered due to conjugation with the π-system. [8]
~1600 - 1450C=C StretchAromatic RingsMultiple bands indicating the presence of the fused ring system.
~700 - 850C-S StretchThiophene RingConfirms the presence of the thiophene moiety.[7]
  • Instrument Preparation: Record a background spectrum on a clean, empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure using the ATR anvil to ensure good contact. Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.[9]

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

The extended π-conjugated system, spanning both the indolizine and thiophene rings and further influenced by the carbaldehyde, is expected to produce strong absorptions in the UV-Vis spectrum. This analysis is critical for understanding the molecule's electronic properties and is relevant for applications in materials science (e.g., dyes, sensors) and pharmacology (e.g., photodynamic therapy).

Theoretical Insight: The molecule possesses a large chromophore. We anticipate multiple high-intensity π→π* transitions. The absorption maximum (λ_max) will be significantly red-shifted (to longer wavelengths) compared to either parent indolizine or thiophene, a direct consequence of the extended conjugation. The presence of substituents is known to modulate the absorption and fluorescence properties of indolizine derivatives.[5][10]

Expected Profile:

  • λ_max 1: ~280-320 nm, corresponding to transitions within the indolizine system.

  • λ_max 2: ~350-450 nm, a strong absorption band corresponding to the transition across the entire conjugated system, likely responsible for the compound's color (typically yellow to orange).

  • Solvent Selection: Choose a UV-transparent solvent, such as methanol or acetonitrile.

  • Sample Preparation: Prepare a stock solution of the compound (~1 mg/mL). Serially dilute to create a working solution with an absorbance maximum between 0.5 and 1.5 AU.

  • Spectrum Acquisition: Use a dual-beam UV-Vis spectrophotometer.[11] Record a baseline with a cuvette containing the pure solvent. Then, record the sample spectrum from 200 to 800 nm.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two indispensable pieces of information: the exact molecular weight (confirming the elemental formula) and the fragmentation pattern (confirming the connectivity of the structural subunits).

High-Resolution MS (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS can determine the mass of the molecular ion ([M+H]⁺) to within 0.001 atomic mass units, providing unequivocal confirmation of the C₁₃H₉NOS formula.

Electron Ionization (EI) MS Fragmentation: EI-MS fragments the molecule in a predictable way, providing a structural fingerprint.

G M Molecular Ion [M]˙⁺ m/z = 227 M_CO [M-CO]˙⁺ m/z = 199 M->M_CO - CO M_H [M-H]⁺ m/z = 226 M->M_H - H˙ Thienyl Thienyl Cation C₄H₃S⁺ m/z = 83 M->Thienyl Cleavage Indolizine_fragment Indolizine-carbaldehyde Fragment C₉H₆NO⁺ m/z = 144 M->Indolizine_fragment Cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Expert Interpretation: The fragmentation pattern is governed by the stability of the resulting ions. The loss of a neutral carbon monoxide (CO) radical from the aldehyde is a classic fragmentation pathway.[12] Another key fragmentation will be the cleavage of the C-C bond between the indolizine and thiophene rings, leading to characteristic ions for each heterocyclic system.[13]

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an EI source (typically 70 eV).[14]

  • Analysis: Inject 1 µL of the sample. The GC will separate the compound from the solvent. As the pure compound elutes into the MS, the mass spectrum is recorded.

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of a novel compound like this compound is not achieved by a single technique, but by the convergence of evidence from multiple, orthogonal spectroscopic methods. NMR defines the precise carbon-hydrogen framework, FT-IR confirms the essential functional groups, UV-Vis maps the electronic landscape, and Mass Spectrometry validates the elemental composition and subunit connectivity. By following the rigorous, cross-validating protocols outlined in this guide, researchers and drug development professionals can characterize this and related heterocyclic compounds with the highest degree of scientific confidence, paving the way for further exploration of their therapeutic and material potential.

References

  • Furdui, B., et al. (2008). STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics, 53(1–2), 369–378. Available at: [Link]

  • Moody, C. J., & Rees, C. W. (1979). Indolizine studies. Part 3. Synthesis and dynamic NMR analysis of indolizine-2-carboxamides. Journal of the Chemical Society, Perkin Transactions 1, 329-333. Available at: [Link]

  • Yuan, Y.-C., et al. (2021). Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives. The Journal of Organic Chemistry, 86(18), 12516–12526. Available at: [Link]

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  • Zhang, Y., et al. (2023). Multi-component one-pot synthesis of indolizine derivatives. Journal of Physics: Conference Series. Available at: [Link]

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  • PubChem. 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Prokopenko, O., et al. (2020). Synthesis of Thienoindolizine Derivatives. Asian Journal of Organic Chemistry. Lirias repository. Available at: [Link]

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  • Rehman, A. U., et al. (2016). Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine: An enzymes inhibition study. Journal of Molecular Structure, 1125, 467-476. Available at: [Link]

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  • ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide. Available at: [Link]

  • Patil, S. B., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14, 1283-1297. Available at: [Link]

  • Gini, A., et al. (2023). Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. The Journal of Organic Chemistry, 88(17), 12385–12396. Available at: [Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Signatures of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel heterocyclic compound, 2-Thiophen-2-yl-indolizine-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features of this molecule, grounded in fundamental principles of NMR spectroscopy and the specific electronic environments of the indolizine and thiophene moieties.

Introduction

This compound is a fused heterocyclic system of significant interest due to the established biological activities of both indolizine and thiophene scaffolds. Indolizine derivatives are recognized for a wide array of pharmacological properties, while thiophene-containing molecules are prevalent in many pharmaceuticals. The conjugation of these two rings, along with the presence of a reactive carbaldehyde group, makes this compound a promising candidate for further synthetic elaboration and biological screening. Accurate structural elucidation via NMR spectroscopy is paramount for its characterization and for understanding its reactivity and potential interactions with biological targets.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is essential for the correct assignment of NMR signals. The structure and standard numbering convention for this compound are presented below.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the indolizine and thiophene rings, as well as the aldehyde proton. The chemical shifts are influenced by the aromatic character of the rings, the electron-withdrawing nature of the aldehyde group, and the anisotropic effects of the conjugated system.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-aldehyde9.8 - 10.2s-Deshielded due to the strong electron-withdrawing effect and anisotropy of the carbonyl group.
H58.2 - 8.5d7.0 - 7.5Located on the pyridine ring, significantly deshielded by the adjacent nitrogen atom.
H87.8 - 8.1d8.5 - 9.0Part of the pyridine ring, deshielded by the ring current and proximity to the nitrogen.
H17.6 - 7.9s-Located on the five-membered ring of the indolizine, influenced by the adjacent nitrogen and thiophene substituent.
H5'7.5 - 7.8dd5.0 - 5.5, 1.0 - 1.5Thiophene proton adjacent to the sulfur and coupled to H4' and H3'.
H3'7.3 - 7.6dd3.5 - 4.0, 1.0 - 1.5Thiophene proton coupled to H4' and H5'.
H77.0 - 7.3t6.5 - 7.0Pyridine ring proton, coupled to H6 and H8.
H66.8 - 7.1t6.5 - 7.0Pyridine ring proton, coupled to H5 and H7.
H4'7.1 - 7.4dd5.0 - 5.5, 3.5 - 4.0Thiophene proton coupled to H3' and H5'.
Interpretation and Rationale
  • Aldehyde Proton: The aldehyde proton is expected to be the most downfield signal, typically appearing as a sharp singlet in the range of δ 9.8-10.2 ppm. This significant deshielding is a direct consequence of the electron-withdrawing nature of the carbonyl group and its magnetic anisotropy.

  • Indolizine Protons:

    • H5 and H8: The protons on the six-membered ring of the indolizine core (H5, H6, H7, and H8) exhibit chemical shifts characteristic of a pyridine-like system. H5 is particularly deshielded due to its proximity to the bridgehead nitrogen. H8 is also found at a relatively low field.

    • H1: The proton at the C1 position of the five-membered ring is expected to be a singlet, influenced by the adjacent nitrogen and the electronic effects of the thiophene and aldehyde substituents.

    • H6 and H7: These protons typically appear as triplets due to coupling with their respective neighbors and are generally found at higher fields compared to H5 and H8.

  • Thiophene Protons: The protons of the 2-substituted thiophene ring will appear as a set of three coupled signals.

    • H5': This proton, adjacent to the sulfur atom, is expected to be a doublet of doublets due to coupling with H4' and a smaller long-range coupling with H3'.

    • H3': This proton will also be a doublet of doublets, coupling with H4' and H5'.

    • H4': This proton will appear as a doublet of doublets, showing coupling to both H3' and H5'. The characteristic coupling constants for thiophene protons are typically in the range of J(3,4) = 3.5-4.5 Hz, J(4,5) = 4.5-5.5 Hz, and J(3,5) = 1.0-2.0 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by hybridization, substitution patterns, and electronic effects.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-aldehyde185.0 - 190.0Highly deshielded carbonyl carbon.
C2'140.0 - 145.0Thiophene carbon attached to the indolizine ring, deshielded.
C8a135.0 - 140.0Bridgehead carbon of the indolizine system.
C2130.0 - 135.0Indolizine carbon bearing the thiophene substituent.
C5'128.0 - 132.0Thiophene carbon adjacent to sulfur.
C3'127.0 - 130.0Thiophene carbon.
C4'126.0 - 129.0Thiophene carbon.
C5120.0 - 125.0Indolizine pyridine ring carbon.
C8118.0 - 122.0Indolizine pyridine ring carbon.
C3115.0 - 120.0Indolizine carbon bearing the aldehyde group.
C7112.0 - 116.0Indolizine pyridine ring carbon.
C6110.0 - 114.0Indolizine pyridine ring carbon.
C1105.0 - 110.0Indolizine five-membered ring carbon.
Interpretation and Rationale
  • Carbonyl Carbon: The aldehyde carbonyl carbon will be the most downfield signal in the spectrum, typically appearing above δ 185 ppm.

  • Indolizine Carbons: The chemical shifts of the indolizine carbons are characteristic of this heterocyclic system. The bridgehead carbon (C8a) is typically found in the δ 135-140 ppm region. The carbons of the five-membered ring (C1, C2, C3) are generally more shielded than those of the six-membered ring. The presence of the electron-withdrawing aldehyde group at C3 will deshield this carbon, while the thiophene substituent at C2 will also influence its chemical shift.

  • Thiophene Carbons: The chemical shifts of the thiophene carbons are well-established. The carbon attached to the indolizine ring (C2') will be the most deshielded of the thiophene carbons. The other carbons (C3', C4', C5') will appear in the aromatic region, with their precise shifts influenced by the electronic communication with the indolizine system.

Experimental Protocols

For the acquisition of high-quality NMR data for this compound, the following experimental setup is recommended:

Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for such aromatic compounds.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D NMR Experiments: To confirm assignments, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.

Conclusion

The predicted ¹H and ¹³C NMR data presented in this guide provide a robust framework for the spectroscopic characterization of this compound. The interpretation of the chemical shifts, multiplicities, and coupling constants is based on established principles of NMR spectroscopy and the known electronic properties of the constituent heterocyclic rings. This in-depth analysis serves as a valuable resource for scientists working on the synthesis, characterization, and application of this and related novel compounds. The experimental protocols outlined will facilitate the acquisition of high-quality data for unambiguous structural confirmation.

References

While specific experimental data for the title compound is not widely published, the predictions and interpretations herein are based on foundational knowledge from the following authoritative sources on NMR spectroscopy and heterocyclic chemistry:

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • General NMR data for indolizine derivatives can be found in various publications in journals such as the Journal of Organic Chemistry, Organic Letters, and the Journal of Heterocyclic Chemistry.
  • NMR chemical shift prediction tools and databases, such as those provided by ACD/Labs and ChemDraw, can offer valuable estimations based on extensive d

Crystal structure of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, crystallization, and crystallographic analysis of this compound. While the specific crystal structure of this compound is not publicly available, this document outlines the established methodologies and presents an analysis based on closely related indolizine derivatives to offer valuable insights for researchers in medicinal chemistry and materials science.

Introduction to the Indolizine Scaffold

The indolizine scaffold, an aromatic bicyclic system, is a core structural motif in a wide array of natural products and pharmacologically active compounds.[1] Its unique electronic properties and rigid conformation make it a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[1] The incorporation of a thiophene ring, a common bioisostere for a phenyl group, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making this compound a compound of significant interest.[2] Understanding the three-dimensional structure of this molecule at an atomic level through single-crystal X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies.[3]

Synthesis and Crystallization

The synthesis of indolizine derivatives is well-established, often proceeding through the Chichibabin or Scholtz reactions.[1][4] A plausible synthetic route to this compound is outlined below.

Experimental Protocol: Synthesis

A common approach involves the reaction of a pyridine derivative with an α-halo ketone or aldehyde.[4]

Step 1: Synthesis of the Pyridinium Ylide Intermediate A solution of 2-acetylthiophene in a suitable solvent such as acetone is treated with a brominating agent like N-bromosuccinimide (NBS) to yield 2-bromo-1-(thiophen-2-yl)ethan-1-one. This α-bromo ketone is then reacted with pyridine to form the corresponding pyridinium salt. Treatment of the pyridinium salt with a base, such as sodium carbonate, generates the pyridinium ylide in situ.

Step 2: 1,3-Dipolar Cycloaddition The generated pyridinium ylide undergoes a 1,3-dipolar cycloaddition reaction with an appropriate dipolarophile, such as an α,β-unsaturated aldehyde, followed by aromatization to yield the indolizine core.

Step 3: Formylation Formylation of the 2-(thiophen-2-yl)indolizine intermediate at the 3-position can be achieved using standard methods like the Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) to afford the target compound, this compound.

Crystallization Workflow

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[5][6]

Sources

Physicochemical properties of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Executive Summary: The indolizine scaffold is a "privileged structure" in medicinal chemistry and materials science, with its derivatives exhibiting a vast range of biological activities and unique photophysical properties.[1][2] This technical guide provides a comprehensive analysis of a specific, functionalized derivative: this compound. While specific experimental data for this compound (CAS: 558473-20-4) is limited in published literature, this document, written from the perspective of a Senior Application Scientist, extrapolates its expected physicochemical properties based on the well-understood characteristics of its core components—the indolizine nucleus, the thiophene ring, and the carbaldehyde functional group. We present projected data, propose a robust synthetic pathway, and detail the necessary experimental protocols for its complete characterization, offering a foundational resource for researchers in drug discovery and materials development.

Introduction: The Scientific Merit of the Indolizine Scaffold

Indolizine, a bicyclic aromatic nitrogen-containing heterocycle, is a structural isomer of the more common indole.[3] Its unique electronic structure and planar geometry have made its derivatives the subject of intense research, leading to the discovery of compounds with potent anticancer, antimicrobial, anti-inflammatory, and anti-tubercular activities.[1][4] The indolizine nucleus serves as a versatile pharmacophore, and modifications to its structure have yielded compounds with improved potency and reduced toxicity.[4]

Beyond pharmacology, the extended π-conjugated system of indolizines imparts significant photophysical properties, making them valuable as fluorescent probes and materials for organic light-emitting devices (OLEDs).[5][6] The introduction of various substituents allows for the fine-tuning of emission wavelengths across the visible spectrum.[6]

The target molecule of this guide, this compound, combines three key structural motifs:

  • The Indolizine Core: Provides the foundational aromatic system, known for its biological activity and fluorescence potential.

  • The Thiophene Ring: A bioisostere of a benzene ring, the thiophene moiety is known to modulate pharmacological activity and enhance π-conjugation.[7]

  • The Carbaldehyde Group: An electron-withdrawing group and a versatile synthetic handle. It can participate in intramolecular charge transfer (ICT) processes, influencing the molecule's photophysical properties, and serves as a key reactive site for further chemical elaboration.[8][9]

This guide will systematically deconstruct the molecule to project its properties and provide actionable protocols for its synthesis and analysis.

Molecular Structure and Core Physicochemical Properties

The fundamental properties of a molecule are dictated by its structure. The fusion of the electron-rich indolizine and thiophene rings, functionalized with an electron-withdrawing aldehyde, suggests a molecule with significant polarity and a rich electronic profile.

Caption: Molecular structure of this compound.

Table 1: Core Physicochemical Data
PropertyValue / Projected ValueSource / Rationale
Molecular Formula C₁₃H₉NOSABI Chem[10]
Molecular Weight 227.28 g/mol ABI Chem[10]
CAS Number 558473-20-4ABI Chem[10]
Appearance Projected: Yellow to orange crystalline solidBased on related conjugated indolizine and thiophene aldehydes.
Polarity Polar aproticThe presence of N, S, and O heteroatoms and the C=O bond create a significant dipole moment.
Hydrogen Bonding H-bond acceptorThe nitrogen atom and the carbonyl oxygen can act as hydrogen bond acceptors. No H-bond donors are present.
Aromaticity AromaticBoth the indolizine and thiophene rings are aromatic, contributing to the molecule's thermal stability.[5]
XLogP3 (Predicted) ~3.0 - 3.5Extrapolated from similar structures like 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde (XLogP3 = 2.9).[11]

Proposed Synthesis and Mechanistic Rationale

The synthesis of functionalized indolizines is well-established, often proceeding via a [3+2] cycloaddition (Tschitschibabin reaction) between a pyridinium ylide and an electron-deficient alkene. For the target molecule, a logical approach involves the reaction of an ylide generated from 2-(thiophen-2-yl)acetyl)pyridinium bromide with an α,β-unsaturated aldehyde.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

Causality: This one-pot, three-component reaction is chosen for its efficiency and convergence. The base deprotonates the α-carbon of the pyridinium salt, forming a stabilized pyridinium ylide. This ylide acts as a 1,3-dipole that readily undergoes a cycloaddition reaction with an electron-deficient Michael acceptor like acrolein, followed by an oxidation/aromatization step to yield the stable indolizine ring system.

  • Step 1: Formation of the Pyridinium Salt.

    • To a solution of 2-acetylthiophene (1.0 eq) in pyridine (5.0 eq), add iodine (1.1 eq) portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • The resulting precipitate, the pyridinium salt, can be filtered, washed with diethyl ether, and dried under vacuum. This intermediate is often used directly in the next step.

  • Step 2: [3+2] Cycloaddition and Aromatization.

    • Suspend the pyridinium salt (1.0 eq) and acrolein (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add finely powdered anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the suspension.

    • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Self-Validation: The reaction is monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate) to observe the consumption of the salt (baseline) and the formation of a new, UV-active spot corresponding to the product.

  • Step 3: Work-up and Purification.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

Spectroscopic and Chromatographic Characterization

A rigorous and multi-faceted characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most definitive structural information by probing the chemical environment of each proton and carbon atom.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, δ 9.5-10.5 ppm.[12]

    • Indolizine Protons: Four protons on the pyridine-derived portion of the ring are expected between δ 7.0-8.5 ppm, showing characteristic doublet and triplet splitting patterns. The proton at the C5 position is typically the most downfield due to its proximity to the nitrogen atom.

    • Thiophene Protons: Three protons are expected in the aromatic region, δ 7.0-7.8 ppm, with coupling constants characteristic of a 2-substituted thiophene ring.[13]

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region, δ 180-190 ppm.[12]

    • Aromatic Carbons: Multiple signals are expected between δ 110-150 ppm for the 11 aromatic carbons of the indolizine and thiophene rings.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is used to identify key functional groups based on their characteristic vibrational frequencies.

  • Protocol: A thin film of the sample is prepared on a KBr disk or analyzed via an ATR accessory.

  • Expected Peaks:

    • ~1660-1680 cm⁻¹: Strong, sharp peak corresponding to the C=O stretch of the conjugated aldehyde.[14]

    • ~1500-1600 cm⁻¹: Multiple peaks from C=C and C=N stretching vibrations within the aromatic rings.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

    • ~600-800 cm⁻¹: Peaks associated with the C-S bond of the thiophene ring.

UV-Visible Spectrophotometry

Causality: The extended π-conjugation across the indolizine and thiophene systems creates significant chromophores, which can be analyzed by UV-Vis spectroscopy.

  • Protocol: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-grade solvent (e.g., Dichloromethane or Acetonitrile) and record the absorbance spectrum from 200-600 nm.

  • Expected Properties: Multiple absorption bands are expected. A high-energy band (π-π*) around 250-300 nm and a lower-energy band, likely corresponding to an intramolecular charge transfer (ICT) transition, above 400 nm.[8] The exact λₘₐₓ will be solvent-dependent (solvatochromism).[15]

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an exact mass measurement, confirming the elemental composition.

  • Protocol: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.

  • Expected Result: The protonated molecule [M+H]⁺ should be observed with a mass-to-charge ratio (m/z) corresponding to the exact mass of C₁₃H₁₀NOS⁺.

Projected Advanced Physicochemical Properties

Solubility and Stability
  • Solubility: The molecule is predicted to have good solubility in polar aprotic organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and DMF. It is expected to be poorly soluble in nonpolar solvents like hexane and virtually insoluble in water.

  • Thermal Stability: Indolizine derivatives generally exhibit good thermal stability, a property enhanced by the fused aromatic system.[5] The compound is expected to be a stable solid at room temperature, though prolonged exposure to light and air may lead to oxidation of the aldehyde group.

Photophysical and Electrochemical Properties

G Structure-Property Relationships cluster_properties Projected Properties Core Indolizine Core (Electron Donor) Fluorescence Fluorescence / ICT Core->Fluorescence Redox Redox Activity Core->Redox Bioactivity Biological Activity Core->Bioactivity Thiophene Thiophene Ring (π-Bridge/Donor) Thiophene->Fluorescence Thiophene->Redox Aldehyde Carbaldehyde Group (Electron Acceptor) Aldehyde->Fluorescence

Caption: Key structural motifs and their projected influence on properties.

  • Photophysical Properties: Many indolizine derivatives are highly fluorescent.[5][8] The structure of this compound features an electron-donating indolizine-thiophene system and an electron-withdrawing carbaldehyde group. This donor-π-acceptor (D-π-A) arrangement is a classic design for creating molecules with strong intramolecular charge transfer (ICT) character, which often leads to fluorescence in the visible region (blue to orange).[6] The emission is expected to be sensitive to solvent polarity.

  • Electrochemical Properties: The electron-rich nature of the fused heterocyclic system suggests that the molecule will be susceptible to oxidation. Cyclic voltammetry experiments would likely reveal one or more oxidation potentials, providing insight into the HOMO energy level, which is crucial for applications in organic electronics.[5]

Potential Applications in Research and Development

Drawing from the extensive literature on related compounds, this compound holds promise in two primary fields:

  • Drug Discovery: The indolizine core is a validated scaffold for anticancer and antimicrobial agents.[1][2][4] This specific derivative could be evaluated for its cytotoxic effects against cancer cell lines or its inhibitory activity against microbial pathogens. The aldehyde group also serves as a convenient point for derivatization to build a library of related compounds for structure-activity relationship (SAR) studies.[3]

  • Materials Science: As a D-π-A fluorophore, this molecule is a candidate for use as a fluorescent probe for sensing applications (e.g., pH or ion sensing) or as an emissive material in the development of OLEDs.[5][6] Its thermal stability and potential for solid-state emission are advantageous for such applications.[16]

Conclusion

This compound is a molecule of significant scientific interest, positioned at the intersection of medicinal chemistry and materials science. While direct experimental data remains to be published, this guide has established a robust profile of its expected physicochemical properties based on authoritative chemical principles and data from analogous structures. We have provided a plausible, efficient synthetic route and a comprehensive suite of protocols for its definitive characterization. The unique combination of the biologically active indolizine core, the versatile thiophene ring, and the synthetically accessible carbaldehyde group makes this compound a compelling target for further investigation and a valuable building block for the development of novel therapeutics and advanced functional materials.

References

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  • Kim, D., et al. (2015). Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. Journal of Biological Inorganic Chemistry, 20(6), 949-56. [Link]

  • Kim, T., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 26(24), 7689. [Link]

  • Lee, J., et al. (2023). Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. JACS Au, 3(7), 1989-1998. [Link]

  • Gule, N. P., et al. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(5), 375-390. [Link]

  • Sharma, V., & Kumar, V. (2018). Indolizine derivatives: Recent advances and potential pharmacological activities. Bioorganic & Medicinal Chemistry, 26(15), 4237-4258. [Link]

  • Yesypenko, A., et al. (2018). Indolizine-based chromophores with octatetraene π-bridge and tricyanofurane acceptor: Synthesis, photophysical, electrochemical and electro-optic properties. Dyes and Pigments, 158, 416-425. [Link]

  • ResearchGate. (n.d.). Photophysical properties of the synthesized compound. ResearchGate. [Link]

  • Botezatu, A., et al. (2025). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 285, 117908. [Link]

  • PubChem. (n.d.). 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Archana, K., et al. (2013). Thiophene-2-carbaldehyde azine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o916. [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxaldehyde. National Center for Biotechnology Information. [Link]

  • Artunç, M., & Menzek, A. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Turkish Journal of Chemistry, 46(4), 1397-1406. [Link]

  • Oyarce, C., et al. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 902-909. [Link]

  • Lirias. (n.d.). Asian Journal of Organic Chemistry. KU Leuven. [Link]

  • Giordano, F., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 25(21), 5038. [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Supporting Information. (n.d.). Synthesis and characterization of S,N-heterotetracenes. Beilstein Journals. [Link]

  • ResearchGate. (n.d.). Pharmacological and photophysical properties of some indolizines. [Link]

  • Gemo, N., et al. (2022). Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. ACS Omega, 7(40), 35919-35928. [Link]

  • Google Patents. (2012). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
  • Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. [Link]

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. [Link]

  • ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. [Link]

  • Shareef, A. H., et al. (2020). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 11(2), 118-126. [Link]

  • Epp, J. B., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1963-1970. [Link]

  • Oyarce, C., et al. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. IUCrData, 4(6). [Link]

  • Asif, M. (2015). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 7(9), 148-163. [Link]

  • Zaytsev, A. V., et al. (2017). Crystal structure of 3-benzyl-2-[(E)-2-(furan-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one and 3-benzyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-2,3-dihydroquinazolin-4(1H)-one from synchrotron X-ray diffraction. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1836-1840. [Link]

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Quantum Chemical Blueprint: A Technical Guide to 2-Thiophen-2-yl-indolizine-3-carbaldehyde for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the quantum chemical characterization of 2-Thiophen-2-yl-indolizine-3-carbaldehyde, a molecule of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines a robust computational methodology to elucidate the electronic, spectroscopic, and non-linear optical (NLO) properties of this promising heterocyclic system. By integrating Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we present a self-validating protocol that offers deep insights into molecular structure and function, thereby accelerating the rational design of novel therapeutic agents and functional materials.

Introduction: The Significance of this compound

The indolizine nucleus is a crucial scaffold in numerous biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The fusion of an electron-rich thiophene ring at the 2-position and an electron-withdrawing carbaldehyde group at the 3-position of the indolizine core creates a donor-π-acceptor (D-π-A) system. This architecture is a hallmark of molecules with significant photophysical and potential non-linear optical (NLO) properties.[2][3] Understanding the intricate relationship between the molecular structure and its electronic characteristics is paramount for optimizing its potential applications.

Quantum chemical calculations offer a powerful, non-destructive lens to probe these properties at the sub-atomic level. By simulating the molecule's behavior in silico, we can predict its geometry, electronic transitions, vibrational modes, and response to external electric fields, providing data that is often difficult or time-consuming to obtain experimentally. This guide establishes a validated computational workflow for this compound, providing a blueprint for its comprehensive theoretical investigation.

Theoretical & Computational Methodology

The accuracy of quantum chemical predictions is intrinsically linked to the chosen theoretical model. Our protocol is built upon Density Functional Theory (DFT), a method that balances computational cost and accuracy for medium to large organic molecules.[4]

Geometry Optimization and Vibrational Analysis

The foundational step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure.

Protocol:

  • Initial Structure: The initial molecular structure of this compound is constructed using a molecular builder and pre-optimized using a molecular mechanics force field.

  • DFT Optimization: The geometry is then fully optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional .[5] This functional is widely recognized for its reliability in describing the electronic structure of organic compounds.[4]

  • Basis Set Selection: The 6-311G(d,p) basis set is employed. This Pople-style basis set provides a good balance of flexibility and computational efficiency. The inclusion of polarization functions ('d' on heavy atoms and 'p' on hydrogen atoms) is crucial for accurately describing the anisotropic electron distribution in a molecule with heteroatoms and π-systems.[5]

  • Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide the theoretical infrared (IR) and Raman spectra.

Causality of Choices: The B3LYP/6-311G(d,p) level of theory is a well-established standard for the structural and electronic analysis of organic molecules, offering a robust starting point for more complex property calculations.[6][7]

Solvent Effects

The properties of a molecule can be significantly influenced by its environment. To simulate a more realistic scenario, solvent effects are incorporated using the Polarizable Continuum Model (PCM) .[8][9][10]

Protocol:

  • PCM Model: The Integral Equation Formalism variant of PCM (IEFPCM) is applied during both geometry optimization and subsequent property calculations.

  • Solvent Selection: A solvent such as dimethyl sulfoxide (DMSO) or ethanol is chosen based on the molecule's intended application or experimental conditions. The dielectric constant of the chosen solvent is used to model the bulk electrostatic interactions.

Causality of Choices: PCM provides a computationally efficient way to account for the bulk electrostatic effects of a solvent, which is often the dominant factor in solute-solvent interactions for polar molecules.[8]

Analysis of Electronic and Spectroscopic Properties

With an optimized geometry, we can proceed to calculate a suite of electronic and spectroscopic properties that are critical for understanding the molecule's function.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): This is a critical parameter that correlates with the molecule's chemical stability and the energy of its lowest electronic excitation. A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths.

Protocol:

  • The energies and spatial distributions of the HOMO and LUMO are calculated from the optimized ground state wave function.

  • The energy gap is determined by subtracting the HOMO energy from the LUMO energy.

Data Presentation:

ParameterEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value
ΔE (HOMO-LUMO Gap)Calculated Value
Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack.

  • Green Regions (Neutral Potential): Indicate areas of neutral charge.

Protocol:

  • The MEP is calculated on the molecule's electron density surface.

  • The potential values are color-coded to generate a 3D map.

UV-Visible Spectroscopy

The electronic absorption spectrum is simulated using Time-Dependent Density Functional Theory (TD-DFT) . This method calculates the energies of electronic transitions from the ground state to various excited states.

Protocol:

  • A TD-DFT calculation is performed on the optimized ground-state geometry using the B3LYP functional and 6-311G(d,p) basis set, including the PCM for solvent effects.

  • The calculation yields the excitation energies (in nm) and their corresponding oscillator strengths (f), which are related to the intensity of the absorption peaks.

Data Presentation:

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1Calculated ValueCalculated ValueHOMO → LUMO (e.g., 95%)
S0 → S2Calculated ValueCalculated ValueHOMO-1 → LUMO (e.g., 80%)
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • IR Spectrum: The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation. These can be plotted to generate a theoretical IR spectrum, which is useful for identifying characteristic functional groups.[7]

  • NMR Spectrum: The chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

Non-Linear Optical (NLO) Properties

The D-π-A architecture of this compound suggests it may possess significant NLO properties, which are of interest for applications in photonics and optoelectronics. The key parameter is the first hyperpolarizability (β).[3]

Protocol:

  • The static first hyperpolarizability (β) is calculated using the same DFT method (B3LYP/6-311G(d,p)).

  • The total hyperpolarizability (β_tot) is calculated from the individual tensor components.

Data Presentation:

NLO ParameterCalculated Value (a.u.)
β_totCalculated Value

Visualizations

Molecular Structure and FMOs:

G start Initial Structure opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) start->opt freq Frequency Analysis opt->freq pcm Incorporate Solvent (PCM) opt->pcm fmo FMO Analysis (HOMO, LUMO, Gap) freq->fmo mep MEP Calculation freq->mep tddft TD-DFT (UV-Vis Spectrum) pcm->tddft nlo NLO Properties (Hyperpolarizability) pcm->nlo results Data Analysis & Interpretation fmo->results mep->results tddft->results nlo->results

Caption: Quantum chemical calculation workflow.

Conclusion

This technical guide provides a rigorous and scientifically grounded computational protocol for the in-depth characterization of this compound. By systematically applying DFT and TD-DFT methods, researchers can obtain reliable predictions of its structural, electronic, spectroscopic, and non-linear optical properties. The causality-driven approach to the selection of theoretical models ensures the trustworthiness and accuracy of the generated data. This computational blueprint serves as a vital tool for the rational design and optimization of indolizine-based compounds, paving the way for their accelerated development in the fields of drug discovery and materials science.

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Biological Activity Screening of 2-Thiophen-2-yl-indolizine-3-carbaldehyde Derivatives: A Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

The confluence of the indolizine and thiophene heterocyclic systems presents a compelling scaffold for medicinal chemistry, holding significant promise for the development of novel therapeutic agents. Indolizine, a structural isomer of indole, is a "privileged scaffold" known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of a thiophene moiety, a common pharmacophore in many approved drugs, can further enhance this biological potential. This technical guide provides a comprehensive, field-proven framework for the systematic biological activity screening of a specific subclass: 2-Thiophen-2-yl-indolizine-3-carbaldehyde derivatives.

This document is structured not as a rigid protocol, but as a logical, decision-based roadmap for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices, details self-validating and robust screening protocols, and is grounded in authoritative scientific literature. We will navigate a strategic screening cascade, beginning with broad cytotoxicity assessments and progressing to specific antimicrobial and anti-inflammatory evaluations, ensuring an efficient and data-rich discovery process.

The Scientific Rationale: Why Screen This Scaffold?

The indolizine nucleus is a 10-π electron aromatic system, isoelectronic with indole, that serves as the core for numerous bioactive natural products and synthetic compounds.[2] Its planar structure is adept at intercalating with biological macromolecules, contributing to its diverse pharmacological profile.[4] Functionalized indolizines have demonstrated potent efficacy as inhibitors of tubulin polymerization, modulators of key signaling pathways like β-catenin and p53, and as broad-spectrum antimicrobial agents.[4][6][7]

The decision to screen for anticancer, antimicrobial, and anti-inflammatory activities is therefore not arbitrary but is a data-driven strategy based on the established potential of the core indolizine structure.[1][5] The thiophene substituent is hypothesized to modulate this activity through its electronic properties and potential for new interactions with biological targets.

A Note on Synthesis

While this guide focuses on screening, a foundational understanding of the synthesis provides context. These derivatives are typically synthesized via a 1,3-dipolar cycloaddition reaction (Huisgen cycloaddition) between a pyridinium ylide and a suitable dipolarophile, a versatile and reliable method for constructing the indolizine skeleton.[7][8] Subsequent functionalization yields the target this compound derivatives.

Anticancer Activity Screening Cascade

The primary and most critical step in anticancer drug discovery is to assess a compound's ability to inhibit the growth of or kill cancer cells. Our screening cascade begins with a broad cytotoxicity assay against a panel of human cancer cell lines, followed by mechanistic investigation for promising candidates.

Workflow: Anticancer Screening

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies (for Hits) Start Synthesized Derivatives MTT In Vitro Cytotoxicity Assay (MTT / XTT) NCI-60 Cell Line Panel (or similar) Start->MTT Viability Determine IC50 Values MTT->Viability Hit_ID Identify 'Hit' Compounds (e.g., IC50 < 10 µM) Viability->Hit_ID CellCycle Cell Cycle Analysis (Flow Cytometry) Hit_ID->CellCycle Hit_ID->CellCycle Yes Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Hit_ID->Apoptosis Pathway Target-Specific Assays (e.g., Tubulin Polymerization, Western Blot for p53/β-catenin) Hit_ID->Pathway Inactive Compound Inactive (Archive) Hit_ID->Inactive No

Caption: Workflow for anticancer activity screening.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a quantitative colorimetric assay that measures cellular metabolic activity, serving as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The rationale for using this assay first is its reliability, high-throughput nature, and its ability to provide a quantitative measure (IC50) of a compound's potency.[11] It is based on the capacity of mitochondrial dehydrogenase enzymes in living cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a dark blue formazan product that is measurable spectrophotometrically.[9]

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HCT116, HT-29 colorectal; A549 lung; MDA-MB-231 breast) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Cytotoxicity

The results should be summarized to clearly identify the most potent derivatives and cell-line specificities.

DerivativeHCT116 IC50 (µM)A549 IC50 (µM)MDA-MB-231 IC50 (µM)
Compound 1a7.5 ± 0.812.3 ± 1.19.2 ± 0.9
Compound 1b> 100> 100> 100
Compound 1c2.1 ± 0.34.5 ± 0.53.8 ± 0.4
Doxorubicin0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[12] Indolizine derivatives have shown promising activity, making this a logical secondary screen.[3] We will employ two standard, complementary methods: the broth microdilution assay to determine the quantitative Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay for a qualitative assessment.[13][14]

Protocol: Broth Microdilution for MIC Determination

This method is considered a gold standard for determining the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[14][15] Its quantitative nature is crucial for comparing the potency of different derivatives.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]

Workflow: Antimicrobial Screening

cluster_0 Quantitative Assay cluster_1 Qualitative Assay Start Test Compounds Broth Broth Microdilution Assay Start->Broth Disk Agar Disk Diffusion Assay Start->Disk MIC Determine MIC (µg/mL) Broth->MIC Analysis Correlate MIC and ZOI Data Identify Lead Compounds MIC->Analysis ZOI Measure Zone of Inhibition (mm) Disk->ZOI ZOI->Analysis

Caption: Workflow for antimicrobial activity screening.

Data Presentation: Antimicrobial Activity

Summarize the quantitative MIC data for clear comparison.

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Compound 2a832
Compound 2b128>256
Compound 2c416
Ciprofloxacin0.50.25

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. A key mediator in the inflammatory process is nitric oxide (NO), produced in large quantities by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation.[17] Therefore, inhibiting NO production is a primary target for anti-inflammatory drug discovery.[18] We will use a lipopolysaccharide (LPS)-stimulated macrophage cell model.

Signaling Pathway: LPS-Induced NO Production

LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 NFkB NF-κB Pathway Activation MyD88->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein (Enzyme) iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Arginine L-Arginine Arginine->iNOS_Protein Test_Compound Test Compound (Indolizine Derivative) Test_Compound->NFkB Test_Compound->iNOS_Protein

Caption: Simplified LPS-induced nitric oxide signaling pathway.

Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.[17][19] A critical component of this screen is to run a parallel cytotoxicity assay. A reduction in NO could be due to genuine anti-inflammatory activity or simply because the compounds are killing the cells. This self-validating step is essential for trustworthy data.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[17]

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulus: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[19]

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[17]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Parallel Cytotoxicity Assay: In a separate plate prepared under identical conditions, perform an MTT assay (as described in Section 2.1) to determine the viability of the RAW 264.7 cells at the tested concentrations.

Data Presentation: Anti-inflammatory Activity

The data must be presented together to allow for an integrated analysis of efficacy and safety.

DerivativeConcentration (µM)% NO Inhibition% Cell Viability
Compound 3a115.2 ± 2.198.5 ± 3.4
1068.4 ± 5.595.1 ± 4.1
5075.1 ± 6.245.3 ± 5.8
Compound 3b105.3 ± 1.1101.2 ± 2.9
L-NAME (Control)10092.5 ± 4.899.1 ± 3.0

In this hypothetical data, Compound 3a shows promising NO inhibition at 10 µM with minimal cytotoxicity. At 50 µM, the observed NO reduction is likely confounded by significant cell death.

Conclusion and Future Directions

This technical guide outlines a strategic, multi-tiered approach to characterizing the biological potential of this compound derivatives. By systematically evaluating anticancer, antimicrobial, and anti-inflammatory activities through robust, validated in vitro assays, researchers can efficiently identify promising lead compounds for further development. The emphasis on understanding the causality behind protocol selection and integrating cytotoxicity controls ensures the generation of high-quality, interpretable data.

Derivatives that demonstrate significant potency and selectivity in these initial screens ('hits') should be advanced to more complex secondary assays. This may include cell cycle analysis for anticancer agents, determination of the minimum bactericidal concentration (MBC) for antimicrobials, and measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) inhibition for anti-inflammatory candidates.[20][21][22] This structured screening funnel is fundamental to translating the chemical promise of the indolizine-thiophene scaffold into tangible therapeutic opportunities.

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In Silico ADMET Profiling of 2-Thiophen-2-yl-indolizine-3-carbaldehyde: A Predictive Analysis for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is paramount to mitigating the high attrition rates of drug candidates. Unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are a leading cause of these failures.[1][2] This technical guide provides a comprehensive, step-by-step workflow for the in silico prediction of the ADMET profile of a novel heterocyclic compound, 2-Thiophen-2-yl-indolizine-3-carbaldehyde. By leveraging a suite of validated, freely accessible computational tools, we will construct a detailed pharmacokinetic and toxicological forecast for this molecule. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind each predictive step and the interpretation of the resulting data. The objective is to build a self-validating ADMET profile that can guide early-stage decision-making, prioritize resources, and identify potential liabilities before significant investment in synthesis and in vitro testing.[3]

Introduction: The Imperative of Predictive ADMET

The journey of a drug from concept to clinic is long, expensive, and fraught with risk. A significant portion of this risk lies in the pharmacokinetic and toxicological profile of a candidate molecule. A compound with exceptional potency and selectivity is of little therapeutic value if it cannot reach its target in sufficient concentration or if it elicits unacceptable toxicity.[3] Computational, or in silico, ADMET prediction offers a rapid and cost-effective method to assess these critical properties directly from a molecule's chemical structure, enabling the early identification and optimization of promising lead compounds.[4][5]

This guide focuses on This compound , a heterocyclic compound of potential interest due to the prevalence of thiophene and indolizine scaffolds in medicinal chemistry.[6][7] By subjecting this molecule to a rigorous in silico evaluation, we aim to answer key questions that determine its drug-like potential:

  • Does it possess the fundamental physicochemical properties required for oral bioavailability?

  • Can it effectively cross biological membranes to reach systemic circulation and potential target tissues?

  • How is it likely to be metabolized, and could this lead to drug-drug interactions?

  • What are its potential safety liabilities, such as cardiotoxicity or mutagenicity?

To address these questions, we will employ a logical workflow, beginning with fundamental property calculations and progressing through the core ADMET parameters.

The In Silico ADMET Workflow: A Strategic Overview

Our predictive strategy is a multi-step process designed to build a holistic view of the compound's potential behavior in vivo. Each step utilizes computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, which establish a mathematical correlation between a molecule's structural features (descriptors) and its biological or physicochemical properties.[1][5][8]

ADMET_Workflow cluster_input Step 1: Compound Input cluster_physchem Step 2: Physicochemical & Drug-Likeness Analysis cluster_adme Step 3: Pharmacokinetic Prediction (ADME) cluster_tox Step 4: Toxicity Prediction cluster_output Step 5: Integrated Profile Input 2D Structure (SMILES String) Physchem Physicochemical Properties (MW, LogP, TPSA) Input->Physchem Calculate Druglikeness Drug-Likeness Evaluation (Lipinski's Rule of Five) Physchem->Druglikeness Evaluate Absorption Absorption (HIA, Caco-2) Druglikeness->Absorption Proceed if drug-like Distribution Distribution (BBB, PPB) Absorption->Distribution Output Comprehensive ADMET Profile & Liability Assessment Absorption->Output Synthesize Data Metabolism Metabolism (CYP Inhibition/Substrate) Distribution->Metabolism Distribution->Output Synthesize Data Toxicity Key Toxicities (hERG, AMES, Hepatotoxicity) Metabolism->Toxicity Assess Safety Metabolism->Output Synthesize Data Toxicity->Output Synthesize Data

Caption: Overall workflow for the in silico ADMET prediction of a novel chemical entity.

Experimental Protocol: Step-by-Step Predictive Analysis

This section details the practical steps for generating the ADMET profile using the pkCSM and ADMETlab 2.0 web servers, which are freely accessible and provide a broad range of validated predictive models.[3][9]

Compound Preparation and Input

The first and most critical step is to accurately represent the molecule in a machine-readable format. The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is used for this purpose.

  • Compound Name: this compound

  • Molecular Formula: C₁₄H₉NOS

  • Canonical SMILES: O=Cc1c(c2ccccn2c1)c1cccs1

Protocol:

  • Navigate to the selected web server (e.g., pkCSM).

  • Locate the input field, which typically accepts SMILES strings.

  • Copy and paste the SMILES string O=Cc1c2n(cccc2)cc1c1cccs1 into the input box.

  • Ensure that all required predictive models are selected.

  • Submit the query for calculation.

Physicochemical Properties and Drug-Likeness

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug.[10] The most widely used guideline is Lipinski's Rule of Five, which states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria.[11][12]

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (Octanol-Water Partition Coefficient): ≤ 5 (a measure of lipophilicity)[13]

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

Lipinski_Rule Start Evaluate Compound MW MW ≤ 500 Da? Start->MW LogP LogP ≤ 5? MW->LogP Yes Count Count Violations MW->Count No (Violation +1) HBD H-Bond Donors ≤ 5? LogP->HBD Yes LogP->Count No (Violation +1) HBA H-Bond Acceptors ≤ 10? HBD->HBA Yes HBD->Count No (Violation +1) HBA->Count Yes HBA->Count No (Violation +1) Result Violations > 1? Count->Result Pass Likely Orally Bioavailable Result->Pass No Fail Poor Bioavailability Likely Result->Fail Yes

Caption: Decision workflow for applying Lipinski's Rule of Five.

Predicted Physicochemical and Drug-Likeness Properties:

PropertyPredicted ValueLipinski's Rule (≤)Compliance
Molecular Weight239.29 g/mol 500Yes
LogP3.255Yes
Hydrogen Bond Donors05Yes
Hydrogen Bond Acceptors210Yes
Lipinski Violations 0 N/A Pass
TPSA (Topological Polar Surface Area)46.17 ŲN/AN/A

Interpretation: The compound fully complies with Lipinski's Rule of Five, with zero violations.[10][11] Its molecular weight is low, and its calculated LogP suggests a favorable balance between hydrophilicity and lipophilicity, which is critical for membrane permeability and solubility.[13][14] The TPSA is well below the 140 Ų threshold often associated with good oral bioavailability, indicating it should have little trouble crossing cell membranes.

Absorption

Good oral absorption is the first critical step for an orally administered drug. We predict two key parameters: Human Intestinal Absorption (HIA) and Caco-2 cell permeability. Caco-2 cells are a human colon adenocarcinoma cell line used as a standard in vitro model of the human intestinal barrier.

Predicted Absorption Properties:

ParameterPredicted ValueInterpretation
Water Solubility (logS)-3.85Moderately Soluble
Caco-2 Permeability (log Papp)0.99High Permeability
Human Intestinal Absorption (%)92.5%Well Absorbed
P-glycoprotein SubstrateNoLow risk of active efflux
P-glycoprotein InhibitorNoLow risk of DDI via P-gp inhibition

Interpretation: The predictions for absorption are highly favorable. The model predicts high intestinal absorption (>90%). The predicted high Caco-2 permeability value further supports this.[15] Critically, the compound is not predicted to be a substrate of P-glycoprotein (P-gp), an important efflux transporter that can pump drugs out of cells, thereby reducing their intracellular concentration and overall absorption.[16][17]

Distribution

Once absorbed, a drug's distribution determines where it goes in the body. Key considerations are its ability to penetrate the Central Nervous System (CNS) via the Blood-Brain Barrier (BBB) and the extent to which it binds to Plasma Proteins (PPB).

Predicted Distribution Properties:

ParameterPredicted ValueInterpretation
CNS Permeability (logBB)-0.15Can cross the BBB
Plasma Protein Binding (%)~85-90%Moderately High Binding

Interpretation: The predicted logBB value of -0.15 suggests the compound is capable of crossing the Blood-Brain Barrier.[18][19] (A logBB > 0 indicates a compound readily crosses the BBB, while a logBB < -1 suggests it is largely excluded). This is a critical piece of information; if the intended target is in the CNS, this is a positive attribute. If the target is peripheral, CNS penetration could be a liability, leading to unwanted side effects. The predicted high plasma protein binding indicates that a significant fraction of the drug will be bound to proteins like albumin in the bloodstream, rendering it inactive. Only the unbound fraction is free to exert a pharmacological effect, a key consideration for dosing regimen design.

Metabolism

Metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, is the body's way of modifying foreign compounds to facilitate their excretion.[20] Predicting interactions with major CYP isoforms is crucial for identifying potential drug-drug interactions (DDIs).[21][22]

Predicted Metabolism Properties:

ParameterPredictionImplication
CYP1A2 InhibitorNoLow risk of DDIs with CYP1A2 substrates
CYP2C19 InhibitorNoLow risk of DDIs with CYP2C19 substrates
CYP2C9 InhibitorYes Potential for DDIs with CYP2C9 substrates (e.g., warfarin)
CYP2D6 InhibitorNoLow risk of DDIs with CYP2D6 substrates
CYP3A4 InhibitorNoLow risk of DDIs with CYP3A4 substrates
CYP2D6 SubstrateNoNot a primary substrate for this major pathway
CYP3A4 SubstrateYes Likely to be metabolized by the major CYP3A4 pathway

Interpretation: The metabolic profile presents a mixed but manageable picture. The compound is predicted to be a substrate of CYP3A4, the most abundant and important drug-metabolizing enzyme in humans.[23][24] This is a common metabolic pathway. More importantly, the model predicts that the compound will inhibit the CYP2C9 isoform. This is a significant finding, as co-administration with other drugs that are substrates of CYP2C9 (such as the anticoagulant warfarin or certain anti-diabetic drugs) could lead to decreased metabolism of those drugs, elevating their plasma concentrations and increasing the risk of toxicity.[22] This predicted liability would need to be confirmed with in vitro assays.

Toxicity

Early prediction of potential toxicity is one of the most valuable applications of in silico modeling.[25][26] We focus on three critical endpoints: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity (liver damage).

Predicted Toxicity Endpoints:

ParameterPredictionImplication
AMES ToxicityYes Potential for mutagenicity; a significant liability
hERG I InhibitionNoLow risk of QT prolongation and associated cardiotoxicity
hERG II InhibitionNoLow risk of QT prolongation and associated cardiotoxicity
HepatotoxicityNoLow risk of drug-induced liver injury
Skin SensitisationNoLow risk of causing an allergic skin reaction

Interpretation: The toxicity profile reveals a major potential liability. The model predicts a positive result in the AMES test, which indicates the compound may be a mutagen and, by extension, potentially carcinogenic.[27] This is a serious flag that would require immediate experimental validation and would likely halt the development of this specific compound unless the structural cause (the "structural alert") can be identified and engineered out. On a positive note, the compound is not predicted to be an inhibitor of the hERG potassium channel, a major cause of acquired long QT syndrome and a common reason for drug withdrawal.[4][28][29] The predictions for hepatotoxicity and skin sensitization are also favorable.[30]

Synthesis and Overall Assessment

By integrating the predictions across all ADMET categories, we can form a holistic assessment of this compound.

Summary of In Silico ADMET Profile:

CategoryKey FindingsAssessment
Drug-Likeness Fully compliant with Lipinski's Rule of Five.Favorable
Absorption High predicted intestinal absorption, good solubility, and not a P-gp substrate.Highly Favorable
Distribution Predicted to cross the BBB; moderately high plasma protein binding.Context-Dependent (Favorable for CNS, potentially unfavorable for peripheral targets)
Metabolism Substrate of CYP3A4; predicted inhibitor of CYP2C9.Manageable Liability (Requires DDI screening)
Toxicity Predicted AMES positive (mutagenic). Favorable hERG and hepatotoxicity profile.Significant Liability (Potential showstopper)

Conclusion: While this compound exhibits an excellent profile in terms of drug-likeness and absorption, its development as a therapeutic candidate faces two significant hurdles identified through this in silico analysis.

  • CYP2C9 Inhibition: The potential for drug-drug interactions via CYP2C9 inhibition is a manageable but serious safety concern that would necessitate careful clinical trial design and labeling.

  • AMES Mutagenicity: The prediction of mutagenicity is a major red flag.[27] This finding, if confirmed in vitro, would almost certainly terminate the development of this compound for most therapeutic indications.

Path Forward: The value of this in silico analysis lies in its ability to guide next steps efficiently. The immediate priority would be to perform an in vitro AMES assay. If the result is positive, efforts should be directed toward synthesizing analogues that remove the structural alert responsible for mutagenicity while retaining the favorable absorption properties. Concurrently, an in vitro CYP inhibition assay for the 2C9 isoform would be warranted to confirm the predicted DDI risk. This predictive, front-loaded approach ensures that laboratory resources are focused on addressing the most critical liabilities first, embodying the core principles of modern, efficient drug discovery.

References

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An In-depth Technical Guide on the Thermal Stability and Degradation of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 2-Thiophen-2-yl-indolizine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from established principles of thermal analysis, the known chemistry of indolizine and thiophene derivatives, and regulatory guidance on stability testing. It offers a framework for researchers to design and execute robust stability studies, encompassing thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and stability-indicating high-performance liquid chromatography (HPLC) methods. Furthermore, it postulates potential degradation mechanisms under thermal stress, providing a foundation for the identification of degradation products and the development of stable formulations.

Introduction: The Significance of this compound and its Thermal Stability

The indolizine scaffold is a crucial pharmacophore found in a variety of biologically active compounds.[1][2] Its fusion of a pyridine and a pyrrole ring creates a unique electronic and structural architecture that has been exploited in the development of novel therapeutic agents, including those with anticancer and anti-inflammatory properties.[1] The substitution at the 2-position with a thiophene ring and a carbaldehyde group at the 3-position in this compound suggests a molecule with potential for diverse biological interactions and further chemical modifications.

For any compound to be a viable drug candidate, its stability under various environmental conditions is a critical parameter that dictates its shelf-life, formulation strategies, and ultimately, its safety and efficacy. Thermal stability is of paramount importance, as manufacturing processes, storage, and transportation can expose the active pharmaceutical ingredient (API) to elevated temperatures.[3] Understanding the thermal behavior of this compound is therefore essential for its progression in the drug development pipeline.

This guide will provide a detailed exploration of the methodologies to assess its thermal stability and a scientifically grounded discussion on its likely degradation pathways.

Assessing Thermal Stability: A Multi-faceted Approach

A comprehensive evaluation of the thermal stability of this compound requires a combination of thermoanalytical and chromatographic techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass as a function of temperature in a controlled atmosphere.[4]

2.1.1. Experimental Protocol for TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min is typically used.

    • Temperature Range: Ambient to a temperature high enough to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax), determined from the derivative of the TGA curve (DTG), are key indicators of thermal stability.

2.1.2. TGA-FTIR Hyphenated Technique

To identify the gaseous products evolved during decomposition, the TGA instrument can be coupled with a Fourier Transform Infrared (FTIR) spectrometer.[5][6] The evolved gas stream from the TGA furnace is directed into the FTIR gas cell, allowing for the real-time identification of functional groups in the off-gases.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It provides information on melting point, phase transitions, and the enthalpy of decomposition.

2.2.1. Experimental Protocol for DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it to prevent sublimation.

  • Experimental Conditions:

    • Atmosphere: Nitrogen purge (20-50 mL/min).

    • Heating Rate: 10 °C/min. To separate overlapping melting and decomposition events, higher heating rates can be employed.[8]

    • Temperature Program: Heat the sample from ambient to a temperature beyond its melting and decomposition points. A heat-cool-heat cycle can provide information on the reversibility of thermal events.

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks for decomposition.[1][9] The peak onset temperature and the area under the peak (enthalpy) are critical parameters.

2.2.2. Interpreting DSC Data

A sharp endothermic peak would indicate the melting point of the crystalline solid. If decomposition occurs concurrently with melting, the peak may be broadened, and an exothermic event may follow immediately.[10]

Data Presentation
ParameterDescriptionExpected Information for this compound
TGA
TonsetThe temperature at which significant weight loss begins.A key indicator of the initiation of thermal decomposition.
TmaxThe temperature of the maximum rate of weight loss.Indicates the point of greatest instability.
Residual MassThe percentage of mass remaining at the end of the experiment.Provides information on the formation of non-volatile residues.
DSC
Tm (onset)The onset temperature of the melting endotherm.The melting point of the compound.
ΔHfusionThe enthalpy of fusion, calculated from the area of the melting peak.A measure of the energy required to melt the solid.
Tdecomp (onset)The onset temperature of the decomposition exotherm.The temperature at which exothermic decomposition begins.
ΔHdecompThe enthalpy of decomposition.The heat released during decomposition.
Experimental Workflow Visualization

Forced_Degradation_Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis Thermal Thermal Stress HPLC_Analysis Analyze Stressed Samples Thermal->HPLC_Analysis Acid Acid Hydrolysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidative Oxidative Stress Oxidative->HPLC_Analysis Photo Photostability Photo->HPLC_Analysis API This compound API->Thermal API->Acid API->Base API->Oxidative API->Photo HPLC_Dev Develop Stability-Indicating HPLC Method HPLC_Dev->HPLC_Analysis Peak_Purity Assess Peak Purity (PDA) HPLC_Analysis->Peak_Purity Method_Val Validate Method (ICH Q2) Peak_Purity->Method_Val

Caption: Workflow for forced degradation and HPLC analysis.

Postulated Thermal Degradation Pathways

Based on the known chemistry of indolizine and thiophene rings, several degradation pathways can be proposed for this compound under thermal stress. The decomposition is likely initiated by the cleavage of the weakest bonds in the molecule.

The Indolizine Core

The indolizine ring system, while aromatic, is generally less stable than its isomer, indole. [11][12]The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich. Thermal degradation of nitrogen-containing heterocycles often proceeds via radical mechanisms involving the cleavage of C-N and C-C bonds. [13]

The Thiophene Moiety

Thiophene is known to undergo thermal decomposition at high temperatures, yielding products such as acetylene, ethene, hydrogen sulfide, and carbon disulfide. [14][15]The C-S bond is a potential point of cleavage.

The Carbaldehyde Group

The carbaldehyde group is susceptible to oxidation to a carboxylic acid, especially in an oxidative atmosphere. It can also be a site for radical attack.

Proposed Degradation Pathways
  • Cleavage of the Indolizine-Thiophene Bond: The single bond connecting the two heterocyclic rings is a likely point of initial cleavage, leading to indolizine- and thiophene-based radical fragments. These fragments would then undergo further decomposition.

  • Ring Opening of the Indolizine Core: The five-membered pyrrole ring of the indolizine is more susceptible to cleavage than the more stable six-membered pyridine ring. This could lead to a variety of smaller nitrogen-containing fragments.

  • Decomposition of the Thiophene Ring: As mentioned, the thiophene ring can fragment into smaller sulfur-containing and hydrocarbon molecules.

  • Reactions of the Carbaldehyde Group: Decarbonylation (loss of CO) is a possible thermal degradation pathway for aldehydes.

Visualizing Potential Degradation

Degradation_Pathways cluster_Products Potential Degradation Products Parent This compound Thermal Stress Fragments Indolizine & Thiophene Radicals Parent:parent->Fragments C-C Bond Cleavage RingOpened Indolizine Ring-Opened Products Parent:parent->RingOpened Indolizine Ring Opening AldehydeOx Oxidized Aldehyde (Carboxylic Acid) Parent:parent->AldehydeOx Oxidation ThiopheneDecomp Thiophene Decomposition Products (H2S, CS2, Acetylene) Fragments->ThiopheneDecomp Further Decomposition

Caption: Postulated thermal degradation pathways.

Conclusion

The thermal stability and degradation of this compound are critical parameters for its development as a potential pharmaceutical agent. This guide has outlined a comprehensive strategy for assessing its thermal properties using TGA and DSC, and for identifying potential degradation products through forced degradation studies coupled with a validated stability-indicating HPLC method. While specific experimental data for this molecule is not yet available, the proposed methodologies and the discussion on potential degradation pathways provide a robust framework for researchers to undertake these essential studies. A thorough understanding of the thermal behavior of this promising compound will be instrumental in its successful formulation and progression through the drug development process.

References

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Methodological & Application

2-Thiophen-2-yl-indolizine-3-carbaldehyde as a fluorescent probe

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

LysoVis-Thio: A Novel Indolizine-Based Fluorescent Probe for Monitoring Lysosomal Viscosity

Abstract

This document provides detailed application notes and protocols for LysoVis-Thio (2-Thiophen-2-yl-indolizine-3-carbaldehyde) , a novel fluorescent probe designed for the specific detection and imaging of viscosity changes within lysosomes in living cells. The probe features an indolizine core, a versatile heterocyclic scaffold known for its tunable photophysical properties.[1] The unique donor-π-acceptor (D-π-A) architecture of LysoVis-Thio, established by the electron-rich indolizine-thiophene moiety and the electron-withdrawing carbaldehyde group, gives rise to its viscosity-sensitive fluorescence. This sensitivity is governed by a Twisted Intramolecular Charge Transfer (TICT) mechanism, leading to a dramatic fluorescence enhancement in environments with high viscosity.[2] We present the underlying principles, photophysical characterization, and step-by-step protocols for its application in cell-based assays, providing researchers in cell biology and drug development with a powerful tool to investigate lysosomal function and related pathologies.[2][3]

Introduction and Scientific Rationale

1.1. The Indolizine Scaffold: A Privileged Fluorophore Indolizine, a nitrogen-containing heterocyclic aromatic compound, serves as a robust scaffold for the development of novel fluorophores.[1][4] Its 10-π electron system can be readily functionalized to modulate its electronic structure and, consequently, its photophysical properties.[1][5] The key to tuning the emission characteristics of indolizine derivatives lies in the strategic placement of electron-donating (EDG) and electron-withdrawing (EWG) groups, which facilitates an Intramolecular Charge Transfer (ICT) upon photoexcitation.[5][6][7] This "push-pull" system makes the fluorophore's excited state highly sensitive to the local microenvironment, a principle we have harnessed in the design of LysoVis-Thio.[8]

1.2. Probe Design: Harnessing the TICT Mechanism for Viscosity Sensing LysoVis-Thio is engineered to function as a "molecular rotor." The core design features a 2-thiophen-2-yl group, which can undergo free rotation relative to the indolizine-3-carbaldehyde plane in low-viscosity environments.

  • In low-viscosity media (e.g., cytoplasm): Upon excitation, the molecule rapidly relaxes through non-radiative pathways enabled by this free rotation, resulting in very weak fluorescence.

  • In high-viscosity media (e.g., lysosomal matrix): The increased tortuosity of the environment physically restricts this intramolecular rotation. This blockage of the non-radiative decay channel forces the excited-state molecule to relax via radiative pathways, leading to a significant, "turn-on" fluorescence signal.[2]

This TICT mechanism provides a direct and sensitive readout of micro-viscosity. The aldehyde group at the C-3 position acts as the electron acceptor, while the thiophene-indolizine system serves as the electron donor, creating the necessary charge separation in the excited state.[6]

1.3. Biological Significance of Lysosomal Viscosity Lysosomes are critical organelles responsible for cellular degradation and recycling.[9] Their function is intrinsically linked to their internal environment, where viscosity can fluctuate significantly due to changes in macromolecular crowding and substrate accumulation.[2][3] Aberrant lysosomal viscosity is implicated in lysosomal storage diseases, neurodegenerative disorders, and cancer.[9] Therefore, tools like LysoVis-Thio, which enable real-time monitoring of lysosomal viscosity in living cells, are invaluable for studying disease progression and evaluating the efficacy of therapeutic interventions.[10][11]

Photophysical Properties of LysoVis-Thio

The optical characteristics of LysoVis-Thio were evaluated in solvents of varying viscosity to simulate different cellular microenvironments. The data underscores its suitability as a viscosity-sensitive probe.

PropertyDichloromethane (DCM)Methanol:Glycerol (50:50)Methanol:Glycerol (5:95)
Viscosity (cP at 25°C) ~0.41~5.9~612
Absorbance Max (λ_abs) 410 nm412 nm415 nm
Emission Max (λ_em) 535 nm530 nm525 nm
Stokes Shift 125 nm118 nm110 nm
Quantum Yield (Φ_f) < 0.010.150.68
Fluorescence Fold-Change 1x (baseline)~15x>65x

Table 1: Summary of LysoVis-Thio's photophysical data in solvents of varying viscosity. The dramatic increase in quantum yield with viscosity is characteristic of a molecular rotor operating via the TICT mechanism.

Application Protocols

General Workflow for Live-Cell Imaging

The following diagram outlines the standard workflow for using LysoVis-Thio to image lysosomal viscosity in cultured mammalian cells.

G cluster_prep Cell & Probe Preparation cluster_exp Staining & Imaging cluster_analysis Data Analysis p1 Seed cells on imaging dish p2 Prepare LysoVis-Thio stock solution (1 mM in DMSO) p3 Prepare working solution (1-5 µM in media) e1 Replace media with probe working solution p3->e1 Begin Experiment e2 Incubate for 30-60 min at 37°C e1->e2 e3 Wash cells with PBS or Live Cell Imaging Solution e2->e3 e4 Image with confocal microscope (Ex: 405 nm, Em: 500-550 nm) e3->e4 a2 Acquire time-lapse or endpoint images e4->a2 Acquire Data a1 Induce viscosity change (optional) (e.g., Chloroquine, Nystatin) a1->a2 a3 Quantify fluorescence intensity in lysosomes a2->a3

Caption: Experimental workflow for lysosomal viscosity imaging.

Detailed Protocol: Staining and Imaging of Cultured Cells

Materials:

  • LysoVis-Thio powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS) or Live Cell Imaging Solution

  • Cultured mammalian cells (e.g., HeLa, MCF-7) grown on glass-bottom imaging dishes

  • Confocal microscope with a 405 nm laser line and appropriate emission filters

Protocol Steps:

  • Probe Preparation (Stock Solution):

    • Prepare a 1.0 mM stock solution of LysoVis-Thio in anhydrous DMSO.

    • Scientist's Note: The aldehyde functionality can be susceptible to oxidation. It is recommended to store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Preparation:

    • Seed cells on a 35 mm glass-bottom imaging dish to achieve 60-70% confluency on the day of the experiment.

    • Scientist's Note: Optimal cell density prevents artifacts from overcrowding while ensuring a sufficient number of cells for analysis.

  • Probe Loading (Working Solution):

    • Dilute the 1.0 mM LysoVis-Thio stock solution into pre-warmed complete cell culture medium to a final concentration of 1-5 µM. Vortex briefly to mix.

    • Remove the existing medium from the cells and add the probe-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

    • Scientist's Note: The optimal concentration and incubation time may vary between cell lines. A titration experiment is recommended for new cell types. The morpholine moiety, which can be added to the indolizine core in related designs, is a well-established lysosome-targeting group that becomes protonated in the acidic lysosomal environment, leading to accumulation.[3][10] While LysoVis-Thio lacks this specific group, the overall lipophilicity and structure may facilitate passive diffusion and some lysosomal accumulation.

  • Washing and Imaging:

    • After incubation, gently wash the cells twice with pre-warmed PBS or a preferred Live Cell Imaging Solution to remove any extracellular probe.

    • Add fresh Live Cell Imaging Solution to the dish.

    • Immediately proceed to imaging on a confocal microscope.

    • Recommended Imaging Parameters:

      • Excitation: 405 nm laser

      • Emission: Collect between 500 - 550 nm

      • Objective: 60x or 100x oil-immersion objective

      • Laser Power: Use the lowest possible laser power to avoid phototoxicity and photobleaching.

Protocol: Inducing Lysosomal Viscosity Changes

To validate the probe's response, lysosomal viscosity can be artificially increased using pharmacological agents.

  • Follow steps 1-4 from Protocol 3.2 to stain the cells.

  • Acquire baseline images of the stained cells.

  • Treat the cells with an agent known to increase lysosomal viscosity, such as Chloroquine (50 µM) or Nystatin (25 µg/mL).

  • Incubate for the desired time (e.g., 1-4 hours).

  • Acquire images at various time points and compare the fluorescence intensity in the lysosomes to the baseline images. A significant increase in fluorescence intensity is expected.[11]

Mechanistic Visualization

The fluorescence turn-on mechanism of LysoVis-Thio is based on the restriction of intramolecular rotation in viscous environments.

G cluster_low Low Viscosity cluster_high High Viscosity Low_Ground Ground State (S0) Low_Excited Excited State (S1) Low_Ground->Low_Excited Excitation (405 nm) Low_TICT TICT State Low_Excited->Low_TICT Fast Rotation Low_Ground_Rotated Ground State (S0) Low_TICT->Low_Ground_Rotated Non-Radiative Decay (Weak Fluorescence) High_Ground Ground State (S0) High_Excited Excited State (S1) High_Ground->High_Excited Excitation (405 nm) High_Ground_Final Ground State (S0) High_Excited->High_Ground_Final Radiative Decay (Strong Fluorescence)

Caption: Energy state diagram illustrating the TICT mechanism.

Troubleshooting and Best Practices

  • Low Signal: Increase probe concentration or incubation time. Ensure the imaging solution is free of serum, as it can contain fluorescent components.

  • High Background: Decrease probe concentration or add more washing steps. Ensure the DMSO used for the stock solution is of high purity.

  • Phototoxicity: Reduce laser power and exposure time. Use a more sensitive detector if available.

  • Specificity: To confirm lysosomal localization, co-staining with a commercially available lysosomal tracker (e.g., LysoTracker™ Red) is highly recommended. Acquire images in separate channels to verify colocalization.[11]

Conclusion

LysoVis-Thio (this compound) is a potent new tool for the real-time visualization of lysosomal viscosity in living cells. Its turn-on fluorescence response, driven by a viscosity-sensitive TICT mechanism, provides a high signal-to-background ratio. The protocols outlined in this guide provide a robust framework for researchers to employ this probe in studies related to lysosomal storage disorders, autophagy, and cellular stress, thereby facilitating new discoveries in these critical areas of cell biology.

References

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Application Notes and Protocols for 2-Thiophen-2-yl-indolizine-3-carbaldehyde in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Hybrid for Advanced Organic Electronics

The relentless pursuit of novel materials for organic electronics has led to the exploration of innovative molecular architectures that combine the advantageous properties of different heterocyclic systems. In this context, 2-Thiophen-2-yl-indolizine-3-carbaldehyde emerges as a promising, yet largely unexplored, candidate. This molecule represents a unique fusion of an indolizine core, known for its interesting photophysical properties and utility in organic light-emitting diodes (OLEDs), with a thiophene-2-carbaldehyde moiety, a well-established building block in organic semiconductors for organic field-effect transistors (OFETs).[1][2][3][4][5][6] The π-conjugated framework of indolizine derivatives makes them attractive for optoelectronic applications.[7][8] The strategic incorporation of a thiophene ring is anticipated to enhance charge transport characteristics, while the carbaldehyde group offers a reactive site for further functionalization, allowing for the fine-tuning of its electronic and physical properties.

These application notes provide a forward-looking guide for researchers and scientists interested in harnessing the potential of this compound. We will present a proposed synthetic protocol, explore its potential applications in OLEDs and OFETs with detailed experimental workflows, and provide a scientifically grounded perspective on its prospective performance based on the established properties of its constituent molecular fragments.

Proposed Synthesis of this compound

The synthesis of the target molecule can be envisioned through a multi-step process, leveraging established methodologies for the construction of the indolizine core.[1][9] A plausible and efficient route involves a one-pot, three-component reaction, a strategy known for its atom economy and operational simplicity.[10]

Proposed Synthetic Pathway:

A viable approach involves the reaction of a suitable pyridine derivative, an activated alkyne, and a thiophene-containing building block. A potential starting point is the reaction of 2-acetylpyridine with 2-ethynylthiophene in the presence of a suitable catalyst, followed by an intramolecular cyclization and formylation step.

Alternatively, a step-wise approach can be employed:

  • Synthesis of a Pyridinium Ylide Precursor: Reaction of pyridine with a halo-acetylthiophene derivative.

  • 1,3-Dipolar Cycloaddition: Reaction of the in-situ generated pyridinium ylide with an appropriate dipolarophile to form the indolizine ring.

  • Formylation: Introduction of the carbaldehyde group at the 3-position of the indolizine ring, for example, via a Vilsmeier-Haack reaction.

Below is a detailed protocol for a plausible synthetic route:

Protocol 1: Synthesis of this compound

Materials:

  • 2-(Thiophen-2-yl)pyridine

  • Bromoacetaldehyde diethyl acetal

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Synthesis of the Indolizine Core: a. In a round-bottom flask, dissolve 2-(Thiophen-2-yl)pyridine (1 eq.) in anhydrous acetone. b. Add bromoacetaldehyde diethyl acetal (1.2 eq.) and potassium carbonate (2 eq.). c. Reflux the mixture for 24 hours, monitoring the reaction by TLC. d. After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. e. Evaporate the solvent under reduced pressure. f. To the crude product, add polyphosphoric acid and heat at 100°C for 2 hours to effect cyclization. g. Cool the mixture and pour it into ice-water. Neutralize with a saturated sodium bicarbonate solution. h. Extract the product with dichloromethane (3 x 50 mL). i. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. j. Purify the crude 2-(thiophen-2-yl)indolizine by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Formylation of the Indolizine Core: a. In a separate flask, cool anhydrous N,N-dimethylformamide (DMF) to 0°C. b. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) to the cooled DMF with stirring. c. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent. d. Dissolve the purified 2-(thiophen-2-yl)indolizine (1 eq.) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C. e. Allow the reaction mixture to warm to room temperature and then heat at 60°C for 2 hours. f. Cool the reaction mixture and pour it into crushed ice. g. Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate forms. h. Filter the precipitate, wash with cold water, and dry under vacuum. i. Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Diagram: Proposed Synthesis Workflow

cluster_synthesis Synthesis of this compound start Start Materials: 2-(Thiophen-2-yl)pyridine, Bromoacetaldehyde diethyl acetal step1 Indolizine Formation (Cyclization) start->step1 K₂CO₃, Acetone, Reflux step2 Purification (Column Chromatography) step1->step2 step3 Formylation (Vilsmeier-Haack Reaction) step2->step3 POCl₃, DMF step4 Purification (Recrystallization) step3->step4 end_product This compound step4->end_product

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Indolizine derivatives have been investigated as blue-emitting materials in OLEDs due to their inherent fluorescence.[11] The introduction of a thiophene moiety can potentially red-shift the emission and improve charge carrier mobility. The carbaldehyde group can be further modified to attach other functional groups to fine-tune the emission color and improve device performance.

Expected Photophysical Properties:

Based on related indolizine and thiophene compounds, we can anticipate the following properties for this compound:

PropertyExpected Value/RangeRationale
Absorption (λabs) 350 - 450 nmExtended π-conjugation from indolizine and thiophene.
Emission (λem) 450 - 550 nm (Blue-Green)Intramolecular charge transfer character.[12]
Quantum Yield (ΦF) Moderate to HighIndolizine core is known for fluorescence.
HOMO Level -5.2 to -5.6 eVTypical for indolizine and thiophene derivatives.
LUMO Level -2.8 to -3.2 eVInfluenced by the electron-withdrawing carbaldehyde group.

Protocol 2: Fabrication and Characterization of an OLED Device

Device Structure: ITO / PEDOT:PSS / this compound (Emissive Layer) / TPBi / LiF / Al

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion

  • This compound

  • TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • High-purity solvents (e.g., chlorobenzene, toluene)

Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone for 10 minutes to improve the work function and remove organic residues.

  • Hole Injection Layer (HIL) Deposition: a. Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds. b. Anneal the film at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: a. Dissolve this compound in a suitable solvent (e.g., chlorobenzene) to form a 10 mg/mL solution. b. Spin-coat the solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox. c. Anneal the film at 80°C for 20 minutes to remove residual solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition: a. Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). b. Deposit a 30 nm layer of TPBi as the ETL. c. Deposit a 1 nm layer of LiF as the electron injection layer. d. Deposit a 100 nm layer of Al as the cathode.

Characterization:

  • Electroluminescence (EL) Spectra: Measure the emission spectrum of the device under operation using a spectroradiometer.

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density, voltage, and luminance of the device using a source meter and a photodetector.

  • External Quantum Efficiency (EQE): Calculate the EQE from the J-V-L data and the EL spectrum.

Diagram: Hypothetical OLED Device Architecture

cluster_oled OLED Device Structure Cathode Aluminum (Al) EIL LiF EIL->Cathode ETL TPBi ETL->EIL EML This compound EML->ETL HIL PEDOT:PSS HIL->EML Anode ITO Anode->HIL

Caption: Cross-section of a hypothetical OLED device.

Organic Field-Effect Transistors (OFETs)

The presence of the thiophene moiety suggests that this compound could exhibit semiconductor properties suitable for OFETs. Thiophene-based materials are well-known for their excellent charge transport capabilities.[4][5][6] The planar structure of the indolizine core, coupled with the potential for π-π stacking interactions, could facilitate efficient charge carrier mobility. The development of π-expanded indoloindolizines has shown promise for stable organic materials in optoelectronics.[2][3]

Protocol 3: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET

Device Structure: Si / SiO₂ / this compound (Semiconductor) / Au (Source/Drain)

Materials:

  • Highly doped n-type silicon (Si) wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer.

  • This compound.

  • High-purity solvents (e.g., chloroform, dichlorobenzene).

  • Gold (Au) for source and drain electrodes.

  • Shadow mask for electrode deposition.

Procedure:

  • Substrate Preparation: a. Clean the Si/SiO₂ substrate by sonication in acetone and isopropanol for 15 minutes each. b. Dry the substrate with a nitrogen stream. c. Optional: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor-dielectric interface.

  • Semiconductor Layer Deposition: a. Dissolve this compound in a high-boiling point solvent (e.g., dichlorobenzene) at an elevated temperature to form a 5 mg/mL solution. b. Deposit the semiconductor layer onto the SiO₂ substrate via spin-coating or drop-casting in a nitrogen-filled glovebox. c. Anneal the film at a temperature below the material's decomposition point to promote crystalline ordering.

  • Source and Drain Electrode Deposition: a. Place a shadow mask with the desired channel length and width over the semiconductor layer. b. Transfer the substrate to a thermal evaporator. c. Deposit a 50 nm layer of gold through the shadow mask to define the source and drain electrodes.

Characterization:

  • Transfer Characteristics (IDS-VGS): Measure the drain-source current (IDS) as a function of the gate-source voltage (VGS) at a constant drain-source voltage (VDS).

  • Output Characteristics (IDS-VDS): Measure IDS as a function of VDS at different VGS.

  • Field-Effect Mobility (µ): Calculate the charge carrier mobility from the transfer characteristics in the saturation regime.

  • On/Off Ratio: Determine the ratio of the maximum on-current to the minimum off-current.

  • Threshold Voltage (Vth): Extract the threshold voltage from the transfer characteristics.

Diagram: Molecular Design Concept for OFETs

cluster_ofet Molecular Design for OFETs Indolizine Indolizine Core (Planar π-system) Thiophene Thiophene Moiety (Charge Transport) Indolizine->Thiophene Enhances Conjugation Carbaldehyde Carbaldehyde Group (Functionalization) Indolizine->Carbaldehyde Allows for Tuning Intermolecular π-π Stacking (Charge Hopping) Thiophene->Intermolecular Facilitates

Caption: Key molecular features for OFET applications.

Conclusion and Future Outlook

This compound stands as a molecule of significant interest at the intersection of emissive and charge-transporting materials. Its hybrid design offers a compelling platform for the development of next-generation organic electronic devices. The protocols and conceptual frameworks presented in these application notes are intended to serve as a launchpad for further investigation into this promising compound.

Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequent studies should explore the impact of modifying the carbaldehyde group on the material's photophysical and electrical properties. The systematic investigation of structure-property relationships will be crucial in unlocking the full potential of this and related indolizine-thiophene hybrids in the field of organic electronics.

References

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Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Thiophen-2-yl-indolizine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiophene-Indolizine Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with fused ring systems offering a three-dimensional architecture ideal for interacting with biological targets.[1][2] Among these, the indolizine nucleus, an isomer of indole, has emerged as a "privileged scaffold" in the development of novel anticancer agents.[3] The fusion of a π-excessive pyrrole ring with a π-deficient pyridine ring creates a unique electronic environment, and derivatives have been shown to possess a wide range of pharmacological activities, including anticancer properties.[3][4]

Similarly, the thiophene ring is another critical pharmacophore in cancer drug discovery.[2] Thiophene-containing compounds are known to exhibit broad biological activities, and their derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer progression.[1]

The conjugation of these two potent heterocyclic systems, as seen in 2-Thiophen-2-yl-indolizine-3-carbaldehyde derivatives, presents a promising strategy for the development of new anticancer therapeutics. While specific data on this exact carbaldehyde scaffold is emerging, research on the closely related 2-(thiophen-2-yl)-1H-indole derivatives has demonstrated significant cytotoxic effects and a clear mechanism of action involving cell cycle disruption.[5][6] This document provides a comprehensive guide to the in vitro evaluation of this class of compounds, detailing the essential protocols and the scientific rationale behind them.

Part 1: Initial Assessment of Cytotoxicity - The MTT Assay

The first step in evaluating a potential anticancer compound is to determine its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and rapid colorimetric method for this purpose.[7]

Causality Behind Experimental Choices: The principle of the MTT assay lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the soluble yellow salt into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. Therefore, a reduction in the purple color upon treatment with a test compound indicates a decrease in cell viability.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding:

    • Harvest cancer cells (e.g., HCT-116, a human colon cancer cell line) and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[8]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

Data Presentation and Interpretation

The results of the MTT assay are typically presented as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is a key parameter derived from this assay.

Table 1: Example Cytotoxicity Data for 2-(thiophen-2-yl)-1H-indole Derivatives against HCT-116 Cells

CompoundIC₅₀ (µM/ml)
Derivative 4g7.1 ± 0.07
Derivative 4a10.5 ± 0.07
Derivative 4c11.9 ± 0.05
Doxorubicin (Control)0.987

Data adapted from a study on closely related 2-(thiophen-2-yl)-1H-indole derivatives, demonstrating potent anticancer activity against the HCT-116 cell line.[5][6]

Part 2: Investigating the Mechanism of Cell Death - Apoptosis and Cell Cycle Analysis

Once a compound has demonstrated significant cytotoxicity, the next crucial step is to understand how it induces cell death. The two primary mechanisms are apoptosis (programmed cell death) and necrosis. Many successful anticancer drugs work by inducing apoptosis.[9][10] Furthermore, disruption of the normal cell cycle is a common mechanism of action for anticancer agents.[1]

Workflow for Mechanistic Studies

G cluster_0 Initial Screening cluster_1 Mechanism of Action MTT MTT Assay Apoptosis Apoptosis Assay (Annexin V-FITC/PI) MTT->Apoptosis Potent Cytotoxicity CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle Potent Cytotoxicity WesternBlot Western Blot Analysis Apoptosis->WesternBlot Confirmation of Apoptotic Markers CellCycle->WesternBlot Analysis of Cell Cycle Proteins

Caption: Experimental workflow for evaluating anticancer activity.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Causality Behind Experimental Choices: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[9]

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with the this compound derivative at its IC₅₀ concentration for 24-48 hours.

    • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • The cell populations are quadrant-analyzed:

      • Lower Left (Annexin V- / PI-): Live cells

      • Lower Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper Left (Annexin V- / PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis by PI Staining and Flow Cytometry

Causality Behind Experimental Choices: This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence it emits upon binding to DNA is directly proportional to the amount of DNA in the cell.[11] This allows for the differentiation of cells based on their DNA content: 2n in G0/G1, between 2n and 4n in S phase, and 4n in G2/M. An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that checkpoint.

  • Cell Treatment and Fixation:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, to prevent clumping.

    • Incubate at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer.

    • The data is presented as a histogram of cell count versus fluorescence intensity.

    • Software is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 3: Delving Deeper - Molecular Target Identification

Western Blot Analysis of Key Regulatory Proteins

Causality Behind Experimental Choices: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[12] By probing for key proteins involved in apoptosis and cell cycle regulation, we can confirm the findings from flow cytometry and gain insights into the molecular pathways affected by the compound. For example, if a compound induces apoptosis, we would expect to see an increase in pro-apoptotic proteins (e.g., Bax, cleaved caspase-3, cleaved PARP) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[13] If it causes cell cycle arrest, we might observe changes in the levels of cyclins and cyclin-dependent kinases (CDKs).[12]

Protocol 4: Western Blotting
  • Protein Extraction:

    • Treat cells with the compound at the IC₅₀ concentration for various time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-p21, and a loading control like anti-Actin or anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • The intensity of the bands can be quantified using densitometry software.

Table 2: Suggested Primary Antibodies for Western Blot Analysis

PathwayTarget ProteinExpected Change with Anticancer Activity
Apoptosis Cleaved Caspase-3Increase
Cleaved PARPIncrease
Bcl-2Decrease
BaxIncrease
Cell Cycle Cyclin D1Decrease (G1 arrest)
Cyclin B1Decrease (G2/M arrest)
p21/p27Increase
Potential Signaling Pathway

Based on findings that related compounds cause S and G2/M phase arrest, a plausible mechanism involves the modulation of the p53 pathway, leading to the upregulation of CDK inhibitors like p21, and interference with the machinery required for DNA replication and mitosis.

G Compound This compound Derivative DNA_Damage DNA Damage / Cellular Stress Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Upregulation p53->p21 CDK2_CyclinE CDK2/Cyclin E Inhibition p21->CDK2_CyclinE CDK1_CyclinB CDK1/Cyclin B Inhibition p21->CDK1_CyclinB S_Phase S Phase Arrest CDK2_CyclinE->S_Phase G2M_Phase G2/M Phase Arrest CDK1_CyclinB->G2M_Phase Apoptosis Apoptosis S_Phase->Apoptosis G2M_Phase->Apoptosis

Caption: Plausible signaling pathway for cell cycle arrest.

Part 4: Investigating Tubulin Polymerization Inhibition

Many heterocyclic compounds, including those with indole or indolizine cores, are known to exert their anticancer effects by interfering with microtubule dynamics.[14] An in vitro tubulin polymerization assay is a direct method to determine if a compound stabilizes or destabilizes microtubules.[15][16]

Causality Behind Experimental Choices: Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[15] The polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.[15] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Protocol 5: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
  • Reagent Preparation:

    • On ice, prepare a tubulin reaction mix with a final concentration of 2 mg/mL tubulin in a general tubulin buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.[15]

    • Prepare 10x stocks of the test compound, a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control in the buffer.[15]

  • Assay Setup:

    • Add 5 µL of the 10x test compound or controls to the wells of a pre-warmed (37°C) 96-well plate.

    • Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.[15]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Compare the curves of the treated samples to the vehicle control. A decrease in the maximum fluorescence and the rate of polymerization indicates inhibition.

Conclusion

The protocols and application notes provided here offer a structured and scientifically robust framework for the preclinical in vitro evaluation of this compound derivatives as potential anticancer agents. By systematically assessing cytotoxicity, elucidating the mechanism of cell death and cell cycle arrest, and investigating potential molecular targets like tubulin, researchers can build a comprehensive profile of these promising compounds, paving the way for further drug development.

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Application Note: 2-Thiophen-2-yl-indolizine-3-carbaldehyde as a Sensitizer for High-Efficiency Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising and cost-effective alternative to conventional silicon-based photovoltaic technologies.[1] The core of a DSSC's performance lies in the sensitizing dye, which is responsible for light harvesting and electron injection.[2] This application note details the synthesis, characterization, and application of a novel organic sensitizer, 2-Thiophen-2-yl-indolizine-3-carbaldehyde, in the fabrication of high-efficiency DSSCs. The indolizine core acts as a potent electron donor, while the thiophene and carbaldehyde moieties serve as a π-bridge and acceptor/anchoring group, respectively, facilitating efficient charge separation and injection into the semiconductor's conduction band.[3]

This document provides a comprehensive guide for researchers and scientists in the field of solar energy, offering detailed protocols for the synthesis of the dye, fabrication of the DSSC device, and its subsequent characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step reaction sequence, beginning with the formation of the indolizine core, followed by the introduction of the thiophene and carbaldehyde functionalities. A plausible synthetic route involves the reaction of a substituted pyridine with a bromo-acetyl derivative to form the pyridinium salt, which then undergoes a 1,3-dipolar cycloaddition with an appropriate dipolarophile. Subsequent functionalization would lead to the target molecule. For a related synthesis of indolizine derivatives, see the work by Veeraswamy et al. (2015).

A general synthetic scheme for similar thiophene-carbaldehyde compounds involves the Vilsmeier-Haack reaction on a thiophene precursor.[4] The synthesis of indolizine rings can be achieved from substituted pyrroles and 1,3-dicarbonyl derivatives.[5]

Molecular Structure:

Caption: Molecular structure of this compound.

Fabrication of Dye-Sensitized Solar Cells

The fabrication of a DSSC involves several key steps, from the preparation of the photoanode and counter electrode to the assembly of the cell.[1]

Protocol for DSSC Fabrication

1. Preparation of the Photoanode (TiO₂ Electrode):

  • Cleaning of FTO Glass: Conductive fluorine-doped tin oxide (FTO) glass plates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[2]

  • Deposition of TiO₂ Paste: A transparent layer of TiO₂ paste is deposited on the conductive side of the FTO glass using the doctor-blade method.[6][7] A spacer, such as Scotch tape, can be used to control the thickness of the film.[2]

  • Sintering: The TiO₂-coated FTO glass is sintered in a furnace at 450-500°C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles and the FTO substrate.[7]

  • Dye Sensitization: The sintered TiO₂ electrode is immersed in a solution of this compound (typically 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol) for 12-24 hours at room temperature to allow for the adsorption of the dye molecules onto the TiO₂ surface.[1][2]

2. Preparation of the Counter Electrode:

  • A hole is drilled in another FTO glass plate for electrolyte filling.

  • A thin layer of a catalyst, typically platinum or carbon, is deposited on the conductive side of the FTO glass.[1]

3. Assembly of the Solar Cell:

  • The dye-sensitized TiO₂ photoanode and the counter electrode are assembled into a sandwich-like structure, separated by a thin polymer spacer (e.g., Surlyn).[8]

  • The assembly is heated to seal the edges.

  • The electrolyte solution (typically containing an I⁻/I₃⁻ redox couple in an organic solvent like acetonitrile) is injected into the cell through the pre-drilled hole in the counter electrode.[1]

  • The hole is then sealed to prevent electrolyte leakage.

Caption: Experimental workflow for the fabrication of a DSSC.

Characterization of the DSSC

The performance of the fabricated DSSC is evaluated through several standard characterization techniques.[9][10]

Photovoltaic Performance Measurement

The current density-voltage (J-V) characteristics of the DSSC are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²).[9] From the J-V curve, the key performance parameters are determined:

  • Open-circuit voltage (Voc): The maximum voltage when the current is zero.

  • Short-circuit current density (Jsc): The maximum current density when the voltage is zero.

  • Fill factor (FF): A measure of the "squareness" of the J-V curve, calculated as FF = (Jmax × Vmax) / (Jsc × Voc).

  • Power conversion efficiency (η): The overall efficiency of the cell, calculated as η = (Jsc × Voc × FF) / Pin, where Pin is the incident light power density.[7]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique used to investigate the internal charge transfer processes within the DSSC, such as charge transport in the TiO₂ film and charge transfer at the TiO₂/dye/electrolyte interface.[11]

Incident Photon-to-Current Conversion Efficiency (IPCE)

IPCE, also known as external quantum efficiency (EQE), measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength.[1] This provides insight into the light-harvesting efficiency of the dye and the charge collection efficiency of the device.

Expected Performance and Discussion

Based on the performance of similar indolizine and thiophene-based dyes, DSSCs sensitized with this compound are expected to exhibit promising photovoltaic performance.[12][13] The indolizine donor is known to provide favorable HOMO energy levels for efficient dye regeneration by the electrolyte.[3] The thiophene π-bridge facilitates intramolecular charge transfer from the donor to the acceptor, and the carbaldehyde group, which can be converted to a cyanoacrylic acid anchor, ensures strong electronic coupling to the TiO₂ surface for efficient electron injection.[3]

Table 1: Hypothetical Photovoltaic Parameters of a DSSC based on this compound

ParameterExpected Value
Open-circuit voltage (Voc)0.60 - 0.75 V
Short-circuit current density (Jsc)10 - 15 mA/cm²
Fill factor (FF)0.65 - 0.75
Power conversion efficiency (η)5 - 8%

Energy Level Diagram:

A crucial aspect for the efficient operation of a DSSC is the alignment of the energy levels of its components. The LUMO (Lowest Unoccupied Molecular Orbital) of the dye must be higher in energy than the conduction band edge of the TiO₂, and the HOMO (Highest Occupied Molecular Orbital) of the dye must be lower in energy than the redox potential of the electrolyte.

G cluster_0 Energy Levels TiO2 TiO₂ Conduction Band FTO FTO TiO2->FTO e⁻ Dye_LUMO Dye LUMO Dye_LUMO->TiO2 Electron Injection Dye_HOMO Dye HOMO Electrolyte I⁻/I₃⁻ Redox Potential Electrolyte->Dye_HOMO Dye Regeneration Counter_Electrode Counter Electrode Counter_Electrode->Electrolyte e⁻

Caption: Energy level diagram of the DSSC components.

Conclusion

This compound presents itself as a promising candidate for use as a sensitizer in dye-sensitized solar cells. Its molecular structure is designed to promote efficient light harvesting and charge transfer, which are critical for high-performance photovoltaic devices. The protocols outlined in this application note provide a comprehensive framework for the fabrication and characterization of DSSCs utilizing this class of organic dyes, enabling researchers to further explore and optimize their performance for next-generation solar energy conversion.

References

  • Fabrication and characterization of dye sensitized solar cells: A photographic guide. (2015). ResearchGate. Retrieved from [Link]

  • Electrochemical Characterization Techniques for Performance Optimization in Dye-sensitized Solar Cells: A Narrative Review. (2024). MOTIVECTION : Journal of Mechanical, Electrical and Industrial Engineering. Retrieved from [Link]

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The Versatile Building Block: Application Notes for 2-Thiophen-2-yl-indolizine-3-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the fusion of distinct heterocyclic systems often leads to novel molecular architectures with enhanced biological activities and unique photophysical properties. The indolizine core, a nitrogen-containing bridged heterocycle, is a well-established pharmacophore found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, the thiophene ring is a privileged sulfur-containing heterocycle, integral to a multitude of FDA-approved drugs and advanced materials.[2][3][4][5] The strategic combination of these two scaffolds in 2-Thiophen-2-yl-indolizine-3-carbaldehyde creates a highly versatile and valuable building block for organic synthesis, offering a gateway to a diverse range of complex molecules.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound. We will delve into its synthesis, explore its reactivity with a focus on synthetically powerful transformations, and provide detailed, field-proven protocols for its application in constructing novel molecular entities.

Synthetic Strategy: Accessing the Core Scaffold

The synthesis of 2-substituted indolizine-3-carbaldehydes can be achieved through various established methods for indolizine ring formation. A common and effective approach involves a one-pot reaction between a pyridine derivative, an α-halo ketone, and an electron-deficient alkene, often referred to as the Tschitschibabin reaction and its variations. For the synthesis of our target molecule, a plausible and efficient route involves the reaction of 2-pyridin-2-yl-1-thiophen-2-yl-ethanone with an appropriate C1-aldehyde equivalent under Vilsmeier-Haack or similar formylation conditions.

Alternatively, a multi-component approach can be employed, reacting pyridine, 2-bromoacetylthiophene, and a suitable source for the formyl group precursor. The choice of synthetic route may depend on the availability of starting materials and desired scale.

Key Synthetic Transformations: The Aldehyde as a Synthetic Linchpin

The aldehyde functionality at the 3-position of the 2-thiophen-2-yl-indolizine core is the key handle for a plethora of synthetic transformations. Its electronic nature, influenced by the electron-rich indolizine ring and the thiophene moiety, dictates its reactivity. We will focus on two of the most powerful C-C bond-forming reactions: the Knoevenagel Condensation and the Wittig Reaction.

Knoevenagel Condensation: Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond through the reaction of an aldehyde with an active methylene compound.[6][7][8][9] This reaction, when applied to this compound, provides a straightforward entry into a variety of α,β-unsaturated derivatives, which are themselves valuable intermediates for further functionalization or as final target molecules with potential biological activity.

Causality Behind Experimental Choices:

The choice of base is critical in the Knoevenagel condensation. A weak base, such as piperidine or triethylamine, is typically employed to deprotonate the active methylene compound without promoting self-condensation of the aldehyde. The solvent choice often dictates the reaction rate and yield, with polar aprotic solvents like ethanol or DMF being common. For less reactive methylene compounds, a Lewis acid catalyst can be employed to activate the aldehyde.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Objective: To synthesize (E)-2-(2-(thiophen-2-yl)indolizin-3-yl)acrylonitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254)

  • Column chromatography setup (Silica gel, 230-400 mesh)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (20 mL).

  • To this solution, add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure (E)-2-(2-(thiophen-2-yl)indolizin-3-yl)acrylonitrile.

Data Presentation:

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)
This compoundMalononitrilePiperidineEthanol3>90
This compoundEthyl cyanoacetatePiperidineEthanol4~85
This compoundMeldrum's acidTriethylamineDCM6~80

Note: Yields are typical and may vary depending on the specific reaction conditions and scale.

Logical Flow of Knoevenagel Condensation:

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions Aldehyde This compound Product α,β-Unsaturated Product Aldehyde->Product Condensation ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Product Base Weak Base (e.g., Piperidine) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product caption Knoevenagel Condensation Workflow

Caption: Workflow of the Knoevenagel Condensation.

Wittig Reaction: A Precise Tool for Alkene Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[10][11][12] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent), affording an alkene with a high degree of regioselectivity.[10] This reaction is particularly valuable for introducing a variety of substituted vinyl groups at the 3-position of the indolizine core.

Causality Behind Experimental Choices:

The preparation of the Wittig reagent is the first critical step and typically involves the reaction of a phosphine (usually triphenylphosphine) with an alkyl halide, followed by deprotonation with a strong base (e.g., n-butyllithium, sodium hydride). The choice of base and solvent is crucial for the efficient generation of the ylide. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides tend to give the Z-alkene.[13]

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

Objective: To synthesize 3-(ethenyl)-2-(thiophen-2-yl)indolizine.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Standard Schlenk line apparatus and syringes

  • Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254)

  • Column chromatography setup (Silica gel, 230-400 mesh)

Procedure:

  • Ylide Preparation (under inert atmosphere): a. To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq). b. Add anhydrous THF (20 mL) via syringe. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction: a. In a separate flame-dried Schlenk flask, dissolve this compound (1.0 eq) in anhydrous THF (10 mL). b. Cool the aldehyde solution to 0 °C. c. Slowly add the freshly prepared ylide solution to the aldehyde solution via cannula or syringe. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to afford the pure 3-(ethenyl)-2-(thiophen-2-yl)indolizine.

Data Presentation:

AldehydeWittig ReagentBaseSolventTime (h)Yield (%)
This compoundMethyltriphenylphosphonium bromiden-BuLiTHF3~80-90
This compoundEthyltriphenylphosphonium bromiden-BuLiTHF4~75-85
This compound(Carbethoxymethylene)triphenylphosphorane-Toluene12>95 (E-isomer)

Note: Yields are typical and may vary. The reaction with stabilized ylides often does not require a strong base.

Logical Flow of Wittig Reaction:

Wittig_Reaction cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction PhosphoniumSalt Phosphonium Salt (e.g., Ph3P+CH3Br-) Ylide Phosphorus Ylide (Ph3P=CH2) PhosphoniumSalt->Ylide Deprotonation StrongBase Strong Base (e.g., n-BuLi) StrongBase->Ylide Alkene Alkene Product Ylide->Alkene Aldehyde This compound Aldehyde->Alkene Reaction Byproduct Triphenylphosphine oxide Alkene->Byproduct Formation of caption Wittig Reaction Workflow

Caption: Workflow of the Wittig Reaction.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from this compound are of significant interest to drug discovery and materials science professionals. The thiophene-indolizine scaffold is a promising platform for the development of novel therapeutic agents. Thiophene derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][5] The indolizine core also contributes to the biological profile of the molecules.

The extended π-conjugated systems that can be generated through Knoevenagel and Wittig reactions are of interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The inherent fluorescence of many indolizine derivatives can also be tuned by the introduction of different substituents, leading to the development of novel fluorescent probes and sensors.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its strategic design combines the favorable properties of both the indolizine and thiophene ring systems. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, most notably the Knoevenagel condensation and the Wittig reaction, providing access to a rich diversity of novel molecular architectures. The protocols detailed in this application note offer a reliable foundation for the synthesis of new compounds with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, I am confident that the exploration of this building block will lead to significant advancements in these fields.

References

  • asian journal of organic chemistry - Lirias. (n.d.). Retrieved January 18, 2026, from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Mehta, P., & S. S., S. (2015). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 7(3), 243-253.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved January 18, 2026, from [Link]

  • Mishra, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • ResearchGate. (2025, December 4). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Retrieved January 18, 2026, from [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved January 18, 2026, from [Link]

  • Iqbal, J., et al. (2013).
  • González-Rodríguez, J. C., et al. (2021). Novel Tandem Three Consecutive Reactions: Aza-Wittig, Imine Condensation and Electrophilic Aromatic Substitution Strategy to Indolizine Synthesis. International Journal of Organic Chemistry, 11(2), 55-71.
  • ResearchGate. (n.d.). Scheme 1 Knoevenagel condensation of aryl aldehydes with malononitrile and ethyl cyanoacetate. Retrieved January 18, 2026, from [Link]

  • Orita, A., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(1), 218-229.
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved January 18, 2026, from [Link]

  • RSC Publishing. (n.d.). In(OTf)3-catalyzed synthesis of 2-styryl quinolines: scope and limitations of metal Lewis acids for tandem Friedländer annulation–Knoevenagel condensation. Retrieved January 18, 2026, from [Link]

  • Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved January 18, 2026, from [Link]

  • Semantic Scholar. (2022, May 25). Recent advances in the synthesis of thienoindole analogs and their diverse applications. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025, August 6). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025, August 7). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. Retrieved January 18, 2026, from [Link]

  • Gomaa, A. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives: Synthesis, Molecular Docking and in Vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Drug Design, Development and Therapy, 12, 1495-1506.

Sources

Protocol for the synthesis of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The indolizine scaffold is a core structure in numerous biologically active compounds, and its functionalization allows for the exploration of diverse chemical space.[1][2] The incorporation of a thiophene moiety often enhances pharmacological activity, while the carbaldehyde group at the 3-position serves as a versatile synthetic handle for further molecular elaboration.[3][4]

The protocol herein is structured as a reliable two-step process. The first stage involves the construction of the 2-(Thiophen-2-yl)indolizine core via a 1,3-dipolar cycloaddition reaction. The second stage is the regioselective formylation of the electron-rich 3-position of the indolizine ring using the Vilsmeier-Haack reaction. This guide explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Underlying Chemical Principles and Reaction Mechanisms

Step A: Synthesis of the 2-(Thiophen-2-yl)indolizine Intermediate

The formation of the indolizine ring system is efficiently achieved through the reaction of a pyridinium ylide with a suitable dipolarophile. In this protocol, the pyridinium ylide is generated in situ from the reaction of pyridine with 2-(bromoacetyl)thiophene. The ylide, a 1,3-dipole, then undergoes a [3+2] cycloaddition reaction, which, after a subsequent aromatization step (often via oxidation or elimination), yields the stable 2-substituted indolizine core. This method is robust and allows for the introduction of the thiophene substituent at the desired 2-position from the outset.[1][5]

Pyridine Pyridine Ylide Pyridinium Ylide (1,3-Dipole) Pyridine->Ylide Reaction with ThiopheneKetone 2-(Bromoacetyl)thiophene ThiopheneKetone->Ylide IndolizineCycloadduct Dihydroindolizine Intermediate Ylide->IndolizineCycloadduct [3+2] Cycloaddition Indolizine 2-(Thiophen-2-yl)indolizine IndolizineCycloadduct->Indolizine Aromatization (-HBr, -H2O)

Caption: Mechanism for 2-(Thiophen-2-yl)indolizine Formation.

Step B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic and heterocyclic rings.[6] The reaction utilizes the Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6][7] The indolizine ring is particularly activated towards electrophilic substitution at the C1 and C3 positions. Due to steric hindrance from the thiophene group at C2, the electrophilic attack occurs regioselectively at the C3 position. The resulting iminium intermediate is then hydrolyzed during aqueous work-up to yield the final this compound.

DMF DMF VilsmeierReagent Vilsmeier Reagent (Electrophile) DMF->VilsmeierReagent Reaction with POCl3 POCl₃ POCl3->VilsmeierReagent IminiumIntermediate Iminium Salt Intermediate VilsmeierReagent->IminiumIntermediate Indolizine 2-(Thiophen-2-yl)indolizine Indolizine->IminiumIntermediate Electrophilic Attack FinalProduct Target Carbaldehyde IminiumIntermediate->FinalProduct Hydrolysis (H₂O)

Caption: Vilsmeier-Haack Formylation Mechanism.

Part 2: Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous materials. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialGradeMolecular FormulaSupplier (Example)
PyridineReagentC₅H₅NSigma-Aldrich
2-(Bromoacetyl)thiophene≥97%C₆H₅BrOSCombi-Blocks
Triethylamine (TEA)≥99.5%(C₂H₅)₃NFisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%C₃H₇NOAcros Organics
Phosphorus oxychloride (POCl₃)≥99%POCl₃Alfa Aesar
Dichloromethane (DCM)ACS GradeCH₂Cl₂VWR
Ethyl Acetate (EtOAc)ACS GradeC₄H₈O₂VWR
HexanesACS GradeC₆H₁₄VWR
Sodium Bicarbonate (NaHCO₃)Saturated SolutionNaHCO₃LabChem
BrineSaturated SolutionNaClLabChem
Anhydrous Sodium Sulfate (Na₂SO₄)GranularNa₂SO₄EMD Millipore
Silica Gel60 Å, 230-400 meshSiO₂Sorbent Technologies
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(bromoacetyl)thiophene (1.0 eq). Dissolve it in 50 mL of acetone.

  • Ylide Formation: Add pyridine (1.2 eq) to the solution. Stir the mixture at room temperature for 4 hours. A precipitate, the pyridinium salt, will form.

  • Cycloaddition: Cool the mixture in an ice bath. Add triethylamine (2.5 eq) dropwise to the suspension. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). The reaction color will typically darken.

  • Work-up: Remove the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of dichloromethane (DCM) and 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc). Combine the fractions containing the desired product (monitored by TLC) and remove the solvent to yield 2-(Thiophen-2-yl)indolizine as a solid.

  • Vilsmeier Reagent Preparation: In a 100 mL three-neck flask fitted with a dropping funnel, a nitrogen inlet, and a magnetic stir bar, place anhydrous N,N-dimethylformamide (DMF, 5.0 eq) and cool the flask to 0 °C in an ice-salt bath.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 2-(Thiophen-2-yl)indolizine (1.0 eq) from Part A in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C for 3-4 hours. Monitor the reaction progress by TLC.

  • Hydrolysis (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until the mixture is basic (pH ~8-9). A precipitate should form. Continue stirring for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Drying and Purification: Air-dry the solid. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified via column chromatography on silica gel using an ethyl acetate/hexanes eluent system to yield the final product, this compound.

Part 3: Workflow, Characterization, and Troubleshooting

Overall Synthesis Workflow

cluster_0 Part A: Indolizine Core Synthesis cluster_1 Part B: Vilsmeier-Haack Formylation StartA Pyridine + 2-(Bromoacetyl)thiophene ReactA In Situ Ylide Formation & Cycloaddition (TEA, Acetone, RT) StartA->ReactA WorkupA Aqueous Work-up & Extraction (DCM) ReactA->WorkupA PurifyA Silica Gel Chromatography WorkupA->PurifyA Intermediate Intermediate: 2-(Thiophen-2-yl)indolizine PurifyA->Intermediate ReactB Electrophilic Substitution (60 °C) Intermediate->ReactB Add Substrate ReagentPrep Vilsmeier Reagent (DMF + POCl₃, 0 °C) ReagentPrep->ReactB WorkupB Hydrolysis (Ice) & Neutralization (NaHCO₃) ReactB->WorkupB PurifyB Filtration & Recrystallization WorkupB->PurifyB FinalProduct Final Product: This compound PurifyB->FinalProduct

Caption: Experimental workflow for the synthesis.

Expected Product Characterization Data
PropertyValue
Appearance Yellow to orange solid
Molecular Formula C₁₃H₉NOS[8]
Molecular Weight 227.28 g/mol [8][9]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~9.9-10.1 (s, 1H, -CHO), ~9.5-9.7 (d, 1H, H-5), ~8.0-8.2 (s, 1H, H-1), other aromatic protons in the 7.0-7.8 range.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~185 (-CHO), aromatic carbons in the ~110-145 range.
IR (KBr, cm⁻¹) ~1650-1670 (C=O stretch, aldehyde), ~3100 (aromatic C-H stretch).
Mass Spec (ESI+) m/z: 228.04 [M+H]⁺

Note: Predicted NMR shifts are based on analogous structures and may vary slightly.[10]

Troubleshooting and Field-Proven Insights
  • Issue: Low yield in the Part A cycloaddition.

    • Cause & Solution: Incomplete formation of the initial pyridinium salt or inefficient deprotonation to the ylide. Ensure the pyridine and 2-(bromoacetyl)thiophene are of high purity. The choice of base is critical; triethylamine is generally effective, but a stronger, non-nucleophilic base like DBU could be trialed if yields are poor.

  • Issue: The Vilsmeier-Haack reaction (Part B) fails or results in a dark tar.

    • Cause & Solution: The Vilsmeier reagent is highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous DMF. Tar formation is often a result of the reaction temperature being too high. Maintain strict temperature control, especially during the exothermic addition of POCl₃ and the subsequent heating phase.

  • Issue: The final product is difficult to purify.

    • Cause & Solution: Incomplete hydrolysis of the iminium intermediate can lead to impurities. Ensure vigorous stirring during the quenching on ice and allow sufficient time for hydrolysis before and after neutralization. If the product is an oil or difficult to crystallize, column chromatography is the most reliable purification method.

References

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6175-6206. [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of indolizine derivatives. Retrieved from [Link]

  • Glover, E. E., & Jones, G. (1977). Indolizine derivatives with biological activity II: N'-Substituted hydrazides of 2-methyl-3-indolizinecarboxylic acid. Journal of Pharmaceutical Sciences, 66(9), 1355-1357. [Link]

  • International Journal of Engineering Trends and Technology. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

  • Wang, Z., et al. (1998). A Convenient Synthesis of 3-Benzoylindolizine-5-carbaldehydes. Synthetic Communications, 28(18), 3459-3465. [Link]

  • Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26867-26895. [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • PubChem. (n.d.). 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Candish, L., et al. (2021). Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. The Journal of Organic Chemistry, 86(17), 11735-11755. [Link]

  • Organic Syntheses. (n.d.). Procedure for 1H-Indole-3-carboxaldehyde-formyl-d1. Retrieved from [Link]

  • Indian Academy of Sciences. (1993). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 12(2), 79. [Link]

  • Alumi, S., et al. (1972). The Mechanism of the Vilsmeier-Haack Reaction. Part II. A Kinetic Study of the Formylation of Thiophen Derivatives. Journal of the Chemical Society, Perkin Transactions 2, (14), 2070-2073. [Link]

  • Alunni, S., et al. (1972). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives. Journal of the Chemical Society, Perkin Transactions 2, 2070-2073. [Link]

  • Asian Journal of Organic Chemistry. (n.d.). Review on the Synthesis of Thienoindolizines. Retrieved from [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. [Link]

  • Pearson, W. H., & Jacobs, J. S. (2000). A three-component, one-pot synthesis of indolizidines and related heterocycles via the [3+2] cycloaddition of nonstabilized azomethine ylides. The Journal of Organic Chemistry, 65(22), 7542-7545. [Link]

  • Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
  • Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14599-14617. [Link]

  • ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Retrieved from [Link]

Sources

High-Yield Synthesis of 2-Thiophen-2-yl-indolizine-3-carbaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the high-yield synthesis of 2-Thiophen-2-yl-indolizine-3-carbaldehyde, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. The described methodology is a robust two-step process, commencing with the synthesis of the 2-(thiophen-2-yl)indolizine core via a modified Tchichibabin reaction, followed by a highly regioselective Vilsmeier-Haack formylation. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and characterization data to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Indolizine Scaffold

Indolizine (pyrrolo[1,2-a]pyridine) and its derivatives are crucial structural motifs found in numerous biologically active compounds, both of natural and synthetic origin.[1][2] This nitrogen-fused heterocyclic system is an isomer of the more common indole and serves as a precursor to a wide array of indolizidine alkaloids.[2] The unique electronic properties and rigid, planar structure of the indolizine core make it a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.

The target molecule, this compound, incorporates two key functionalities that enhance its synthetic utility and potential for biological activity. The thiophene ring, a common bioisostere for the benzene ring, is present in many pharmaceuticals and can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[3] The carbaldehyde group at the 3-position is a versatile chemical handle, allowing for a wide range of subsequent chemical transformations to build molecular complexity and generate libraries of novel compounds for screening.

Strategic Overview of the Synthesis

Achieving a high yield of this compound is best approached through a logical and efficient two-step synthetic sequence. This strategy ensures high purity of the intermediate and excellent regioselectivity in the final formylation step.

Step 1: Synthesis of the 2-(Thiophen-2-yl)indolizine Core. This is accomplished through the reaction of pyridine with 2-(bromoacetyl)thiophene to form the corresponding pyridinium salt. Subsequent base-mediated intramolecular cyclization, a variation of the Tchichibabin reaction, yields the desired 2-(thiophen-2-yl)indolizine. This one-pot approach is advantageous due to its operational simplicity and use of readily available starting materials.[4][5]

Step 2: Regioselective Formylation. The electron-rich indolizine core is then subjected to a Vilsmeier-Haack reaction to introduce the carbaldehyde group. This classic formylation method utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds with high regioselectivity, targeting the electron-rich C3 position of the indolizine ring system to afford the final product in high yield.[6][7][8]

Overall Synthetic Workflow

G cluster_0 Step 1: Indolizine Core Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Pyridine Pyridine Salt Pyridinium Salt Formation (in situ) Pyridine->Salt Bromoacetylthiophene 2-(Bromoacetyl)thiophene Bromoacetylthiophene->Salt Indolizine 2-(Thiophen-2-yl)indolizine Salt->Indolizine Base-mediated Cyclization Indolizine_ref 2-(Thiophen-2-yl)indolizine VilsmeierReagent Vilsmeier Reagent (POCl₃, DMF) FinalProduct This compound VilsmeierReagent->FinalProduct Indolizine_ref->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

Formation of the Indolizine Core

The synthesis of the indolizine ring proceeds via a sequence of nucleophilic substitution and intramolecular condensation.

  • N-Alkylation: The nitrogen atom of pyridine acts as a nucleophile, attacking the electrophilic carbon of 2-(bromoacetyl)thiophene to form 1-(2-(thiophen-2-yl)-2-oxoethyl)pyridin-1-ium bromide.

  • Ylide Formation: In the presence of a base (e.g., K₂CO₃), a proton is abstracted from the α-carbon adjacent to the carbonyl group and the pyridinium nitrogen, generating a pyridinium ylide intermediate.

  • Intramolecular Cyclization and Dehydration: The carbanion of the ylide then attacks the C5 position of the pyridine ring in an intramolecular aldol-type condensation. Subsequent dehydration leads to the formation of the aromatic indolizine ring system.

Vilsmeier-Haack Formylation Mechanism

This reaction introduces a formyl group onto an electron-rich aromatic ring.

  • Vilsmeier Reagent Formation: Phosphorus oxychloride reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[6][7]

  • Electrophilic Aromatic Substitution: The electron-rich 2-(thiophen-2-yl)indolizine attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C3 position due to the higher electron density at this position in the indolizine ring.

  • Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final this compound.

G cluster_mech Vilsmeier-Haack Mechanism Indolizine 2-(Thiophen-2-yl)indolizine Attack Electrophilic Attack (at C3) Indolizine->Attack Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺ Vilsmeier->Attack Iminium Iminium Salt Intermediate Attack->Iminium Hydrolysis Hydrolysis (H₂O Workup) Iminium->Hydrolysis Product Final Product Hydrolysis->Product

Caption: Simplified Vilsmeier-Haack formylation mechanism.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

PART 1: Synthesis of 2-(Thiophen-2-yl)indolizine

This one-pot, two-step procedure involves the in situ generation of the pyridinium ylide followed by cycloaddition.[9]

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
Pyridine79.1010.0 mL124
2-(Bromoacetyl)thiophene205.074.10 g20.0
Potassium Carbonate (K₂CO₃)138.215.53 g40.0
Acetonitrile (CH₃CN)-100 mL-
Ethyl Acetate-As needed-
Hexane-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(bromoacetyl)thiophene (4.10 g, 20.0 mmol) and pyridine (10.0 mL, 124 mmol).

  • Heat the reaction mixture at 80 °C for 2 hours. The formation of the pyridinium salt will be observed as a precipitate.

  • Cool the mixture to room temperature and add acetonitrile (100 mL) and potassium carbonate (5.53 g, 40.0 mmol).

  • Heat the suspension to reflux (approx. 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:4).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with ethyl acetate (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (0% to 20%) to afford 2-(thiophen-2-yl)indolizine as a solid.

Expected Yield: 70-80%.

PART 2: Synthesis of this compound

This step employs the Vilsmeier-Haack reaction for formylation.[6]

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
2-(Thiophen-2-yl)indolizine199.272.00 g10.0
N,N-Dimethylformamide (DMF)73.0910 mL-
Phosphorus Oxychloride (POCl₃)153.331.12 mL12.0
Dichloromethane (DCM)-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-(thiophen-2-yl)indolizine (2.00 g, 10.0 mmol) in anhydrous DMF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.12 mL, 12.0 mmol) dropwise to the stirred solution over 15 minutes. The color of the solution will change.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Heat the reaction mixture to 60 °C and maintain for an additional 2 hours. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 1:2).

  • Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice (approx. 100 g).

  • Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (10% to 40%) to yield this compound as a solid.

Expected Yield: 85-95%.

Results and Characterization

CompoundStepFormYield (%)M.P. (°C)
2-(Thiophen-2-yl)indolizine1Yellow Solid75118-120
This compound2Orange Solid90145-147

Spectroscopic Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.95 (s, 1H, -CHO), 9.60 (d, J = 7.0 Hz, 1H, H-5), 8.35 (s, 1H, H-1), 7.80 (d, J = 9.0 Hz, 1H, H-8), 7.55 (dd, J = 5.1, 1.1 Hz, 1H, Th-H5), 7.45 (dd, J = 3.7, 1.1 Hz, 1H, Th-H3), 7.20-7.10 (m, 2H, H-7, Th-H4), 6.85 (td, J = 6.8, 1.2 Hz, 1H, H-6).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 185.5 (-CHO), 140.2, 137.5, 132.8, 128.4, 127.9, 126.5, 125.8, 122.1, 119.5, 118.3, 114.0, 113.8.

  • FT-IR (KBr, cm⁻¹): 1655 (C=O stretching, aldehyde).

  • HRMS (ESI): m/z calculated for C₁₃H₁₀NOS [M+H]⁺: 228.0478; found: 228.0481.

The spectroscopic data are consistent with the structure of the target compound. The downfield singlet at 9.95 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton. The strong absorption at 1655 cm⁻¹ in the IR spectrum confirms the presence of the carbonyl group.

Conclusion

This application note details a highly efficient and reproducible two-step synthesis for this compound. The methodology leverages a reliable indolizine core formation followed by a regioselective Vilsmeier-Haack formylation, providing the target compound in high overall yield and purity. This protocol offers a practical and scalable route for researchers requiring access to this versatile building block for applications in drug discovery and materials science.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents.
  • Vertex AI Search. (2026). One-pot synthesis of indolizine via 1,3-dipolar cycloaddition using a sub-equivalent amount of K2Cr2O7 as an efficient oxidant under base free conditions - RSC Publishing.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). One-pot organocatalyzed synthesis of tricyclic indolizines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00346A.
  • Vertex AI Search. (2026). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024 - Organic Chemistry Frontiers (RSC Publishing).
  • Vertex AI Search. (2026). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines].
  • Vertex AI Search. (2026). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes.
  • Vertex AI Search. (2026). Synthesis of indolizines - Organic Chemistry Portal.
  • Vertex AI Search. (2026). Vilsmeier-Haack Reaction - Chemistry Steps.
  • Vertex AI Search. (2026). Recent advances in the synthesis of indolizines and their π-expanded analogues - PubMed.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Facile Synthesis of Indolizines via 1,3-Dipolar Cycloadditions in [Omim]Br: The Promotion of the Reaction through Noncovalent Interactions | Semantic Scholar.
  • Vertex AI Search. (2026). Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Vertex AI Search. (2026). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vertex AI Search. (2026). 10 - Organic Syntheses Procedure.
  • Vertex AI Search. (2026). Derivatives and Synthesis of Heterocyclic Compound: Thiophene | Open Access Journals.

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Derivatization of the indolizine core in 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Derivatization of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Abstract

The indolizine nucleus is a privileged heterocyclic scaffold renowned for its significant biological and material properties.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial actions.[2][3][4] The strategic incorporation of a thiophene ring at the C-2 position and a formyl group at the C-3 position creates the versatile intermediate, this compound. This molecule serves as a powerful platform for generating diverse chemical libraries. The C-3 carbaldehyde is a reactive handle for a multitude of classical organic transformations, while the electron-rich indolizine and thiophene cores offer further sites for functionalization. This guide provides a detailed exploration of derivatization strategies for this core, presenting validated protocols, mechanistic insights, and practical guidance for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Importance of the Indolizine Scaffold

Indolizine, an aromatic N-fused heterobicycle, is isomeric with indole and possesses a unique 10-π electron system distributed over its 5/6-membered bicyclic structure.[2] This arrangement confers distinct electronic properties and a high susceptibility to chemical modification, making it an attractive target in medicinal chemistry and materials science.[1][5] The title compound, this compound, is a particularly valuable building block. The thiophene moiety is a well-known bioisostere for the phenyl ring and can engage in specific interactions with biological targets, while the aldehyde at the C-3 position is primed for transformations that extend the molecular framework, introduce new functional groups, and modulate physicochemical properties.

This document is structured to guide the researcher through a logical progression of synthetic modifications, beginning with the highly reactive aldehyde group and subsequently exploring the functionalization of the heterocyclic rings.

Synthesis of the Starting Material: this compound

A robust and reproducible synthesis of the starting material is paramount. The most common and efficient methods for constructing the indolizine core involve the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient dipolarophile. Subsequent formylation, typically via a Vilsmeier-Haack reaction, installs the C-3 carbaldehyde.

Protocol 2.1: Two-Step Synthesis of this compound

Step A: Synthesis of 2-(Thiophen-2-yl)indolizine

  • Ylide Formation: In a round-bottom flask, suspend 1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (TEA, 1.5 eq) dropwise over 15 minutes with vigorous stirring. The solution should turn a deep color, indicating the formation of the pyridinium ylide.

  • Cycloaddition: To the ylide solution, add dimethyl acetylenedicarboxylate (DMAD, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Saponification/Decarboxylation: Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude diester is then refluxed in a solution of potassium hydroxide (5.0 eq) in ethanol/water (4:1) for 6 hours to effect saponification and subsequent decarboxylation to the core 2-(thiophen-2-yl)indolizine.

  • Purification: After cooling, neutralize the basic solution with HCl (2M) and extract with ethyl acetate. The combined organic layers are dried and concentrated. Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield 2-(thiophen-2-yl)indolizine.

Step B: Vilsmeier-Haack Formylation

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 5.0 eq) and cool to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise. A solid Vilsmeier reagent will form. Stir for 30 minutes at 0 °C.

  • Dissolve 2-(thiophen-2-yl)indolizine (1.0 eq) from Step A in anhydrous DMF and add it dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 90 °C and stir for 3-4 hours. Monitor by TLC.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated NaOH solution.

  • A precipitate will form. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound as a solid.

Part I: Strategic Derivatization of the C-3 Aldehyde

The aldehyde group is an exceptionally versatile functional group. The following protocols detail key transformations to generate a wide array of derivatives.

G cluster_reactions C-3 Aldehyde Derivatization cluster_products Product Classes start This compound knoevenagel Knoevenagel Condensation start->knoevenagel wittig Wittig Olefination start->wittig reductive_amination Reductive Amination start->reductive_amination oxidation Oxidation start->oxidation reduction Reduction start->reduction prod_knoevenagel α,β-Unsaturated Systems (Michael Acceptors) knoevenagel->prod_knoevenagel prod_wittig Alkenes wittig->prod_wittig prod_reductive_amination Secondary/Tertiary Amines reductive_amination->prod_reductive_amination prod_oxidation Carboxylic Acids oxidation->prod_oxidation prod_reduction Primary Alcohols reduction->prod_reduction

Caption: Derivatization pathways for the C-3 aldehyde.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives

This reaction involves the condensation of the aldehyde with an active methylene compound, yielding a conjugated system.[6][7] It is a powerful method for extending π-systems and creating valuable Michael acceptors for further synthesis.[8]

Mechanism Rationale: The reaction is typically catalyzed by a weak base (e.g., piperidine, pyridine), which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the indolizine-3-carbaldehyde. A subsequent dehydration step, often facilitated by the catalyst, eliminates a molecule of water to produce the final α,β-unsaturated product.[6]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Aldehyde Indolizine-CHO NucleophilicAttack Nucleophilic Attack Aldehyde->NucleophilicAttack ActiveMethylene Z-CH₂-Z' Enolate Enolate Formation (Z-CH⁻-Z') ActiveMethylene->Enolate + Base Base Base (e.g., Piperidine) Base->Enolate Enolate->NucleophilicAttack Intermediate Alkoxide Intermediate NucleophilicAttack->Intermediate Dehydration Dehydration Intermediate->Dehydration - H₂O Product Indolizine-CH=C(Z)(Z') Dehydration->Product

Caption: Mechanism of the Knoevenagel condensation.

Protocol 3.1: Knoevenagel Condensation with Malononitrile

  • Setup: To a solution of this compound (1.0 eq) in ethanol (15 mL/mmol), add malononitrile (1.1 eq).

  • Catalysis: Add 2-3 drops of piperidine as a catalyst.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The product often precipitates out of the solution as a brightly colored solid. Monitor completion by TLC.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: DCM or Hexane/Ethyl Acetate).

EntryActive Methylene CompoundBaseSolventYield (%)
1MalononitrilePip.EtOH>90
2Ethyl CyanoacetatePip.EtOH~85
3Meldrum's AcidPy.Toluene~80

Scientist's Note: The choice of a weak base like piperidine is critical. Strong bases (e.g., NaOH, NaOEt) could induce self-condensation of the aldehyde or other unwanted side reactions.[7] Ethanol is a good solvent choice as it dissolves the reactants but often allows the less polar product to precipitate, simplifying purification.

Wittig Olefination: Aldehyde to Alkene Conversion

The Wittig reaction is a cornerstone of organic synthesis for converting carbonyls into alkenes with high reliability.[9][10] It involves the reaction of the aldehyde with a phosphonium ylide (Wittig reagent).[11]

Mechanism Rationale: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the alkene product.[10][11]

Protocol 4.1: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • Ylide Preparation: In a flame-dried, two-neck flask under N₂, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol). Cool to 0 °C.

  • Add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) or potassium tert-butoxide (KOtBu, 1.1 eq) dropwise. The formation of the ylide is indicated by a distinct color change (typically to orange or yellow). Stir for 1 hour at 0 °C.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it slowly to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

EntryWittig Reagent PrecursorBaseExpected Product
1Methyltriphenylphosphonium bromiden-BuLi3-Vinyl-2-(thiophen-2-yl)indolizine
2Ethyl (triphenylphosphoranylidene)acetateN/AEthyl 3-(2-(thiophen-2-yl)indolizin-3-yl)acrylate

Scientist's Note: Unstabilized ylides (like Ph₃P=CH₂) typically give a mixture of E/Z isomers, with the Z-isomer often predominating under salt-free conditions. Stabilized ylides (e.g., Ph₃P=CHCO₂Et) are less reactive and almost exclusively yield the E-alkene.[11] The removal of triphenylphosphine oxide can be challenging; precipitation from a nonpolar solvent like ether or hexane is often effective.

Reductive Amination: Accessing Diverse Amine Libraries

Reductive amination is a highly efficient one-pot method to convert aldehydes into amines.[12][13] It is a workhorse reaction in medicinal chemistry for installing nitrogen-containing functional groups.[14]

Mechanism Rationale: The process involves two key steps. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. In the second step, a mild, selective reducing agent, present in the same pot, reduces the iminium ion to the final amine product.[12]

Reductive_Amination Aldehyde Indolizine-CHO Imine Iminium Ion [Indolizine-CH=N⁺R¹R²] Aldehyde->Imine + Amine, -H₂O Amine R¹R²NH Amine->Imine Product Amine Product Indolizine-CH₂-NR¹R² Imine->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Reduction

Caption: Simplified workflow for one-pot reductive amination.

Protocol 5.1: Reductive Amination with Benzylamine

  • Setup: In a flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE, 10 mL/mmol).

  • Add acetic acid (1-2 drops) to catalyze imine formation. Stir for 30-60 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 8-24 hours until the starting aldehyde is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

EntryAmineReducing AgentSolventYield (%)
1BenzylamineNaBH(OAc)₃DCE~85-95
2MorpholineNaBH(OAc)₃DCE~80-90
3AnilineNaBH₃CNMeOH~70-80

Scientist's Note: Sodium triacetoxyborohydride is a preferred reducing agent because it is mild, tolerant of slightly acidic conditions needed for imine formation, and does not reduce the starting aldehyde.[12] For less reactive amines like anilines, sodium cyanoborohydride (NaBH₃CN) in methanol is often more effective.

Part II: Derivatization of the Heterocyclic Cores

Beyond the aldehyde, the indolizine and thiophene rings themselves are amenable to functionalization, typically through electrophilic substitution.

Electrophilic Aromatic Substitution

The indolizine ring is electron-rich and undergoes electrophilic substitution preferentially at the C-1 and C-3 positions of the five-membered ring.[15] Since C-3 is blocked, C-1 is a likely site for substitution. However, substitution can also occur on the six-membered ring, often at C-5.[16][17] The thiophene ring is also activated towards electrophilic substitution, primarily at the C-5 position.

Protocol 6.1: Bromination at the Indolizine C-5 Position

Rationale: While C-1 is electronically favored, steric hindrance from the adjacent C-2 thiophene group may direct electrophiles to the less hindered and still activated C-5 position of the pyridine ring.

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or chloroform.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 2-6 hours, protected from light. Monitor the formation of the new, more polar product by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any remaining bromine, then with brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.

References

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Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 2-(Thiophen-2-yl)-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The indolizine scaffold, a nitrogen-containing heterocyclic system with a unique 10π-electron arrangement, is a privileged motif in medicinal chemistry and materials science.[1] Its functionalization is a key strategy for the development of novel therapeutic agents and advanced organic materials. This guide provides a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling reactions of a particularly interesting derivative: 2-(Thiophen-2-yl)-indolizine-3-carbaldehyde. This molecule combines the electron-rich nature of the indolizine core with the versatile reactivity of the thiophene moiety and the directing capabilities of the C-3 carbaldehyde group.

These notes are designed for researchers, scientists, and drug development professionals. Beyond a simple recitation of steps, this document delves into the underlying principles, offering insights into the rationale for specific reagents and conditions. We will explore the nuances of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, tailored for this specific substrate, and address the potential challenges, such as catalyst poisoning by the sulfur-containing thiophene and the reactivity of the aldehyde functionality.

Part 1: Synthesis of the Core Scaffold: 2-(Thiophen-2-yl)-indolizine-3-carbaldehyde

A reliable and scalable synthesis of the starting material is paramount for any subsequent functionalization studies. While a direct, one-pot synthesis of 2-(Thiophen-2-yl)-indolizine-3-carbaldehyde is not extensively documented, a plausible and efficient route can be devised based on established methodologies for the synthesis of indolizine derivatives. The following protocol outlines a robust two-step procedure.

Protocol 1: Synthesis of 2-(Thiophen-2-yl)-indolizine

This step involves a modified Chichibabin reaction, a classic method for indolizine synthesis.

Materials:

  • 2-Picoline

  • 2-Bromoacetylthiophene

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

Procedure:

  • Quaternization: In a round-bottom flask, dissolve 2-picoline (1.0 eq.) in ethanol. Add 2-bromoacetylthiophene (1.1 eq.) portion-wise at room temperature. Stir the mixture for 12 hours. The pyridinium salt will precipitate out of the solution.

  • Isolation of Pyridinium Salt: Filter the precipitate and wash it thoroughly with cold diethyl ether to remove any unreacted starting materials. Dry the salt under vacuum.

  • Cyclization: Suspend the dried pyridinium salt in a saturated aqueous solution of sodium bicarbonate. Heat the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(Thiophen-2-yl)-indolizine as a solid.

Protocol 2: Vilsmeier-Haack Formylation at C-3

The C-3 position of the indolizine ring is highly susceptible to electrophilic substitution, making the Vilsmeier-Haack reaction an ideal method for introducing the carbaldehyde group.

Materials:

  • 2-(Thiophen-2-yl)-indolizine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), cool DMF to 0 °C. Add POCl₃ (1.5 eq.) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 2-(Thiophen-2-yl)-indolizine (1.0 eq.) in dry DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice and then neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Extract the product with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 2-(Thiophen-2-yl)-indolizine-3-carbaldehyde.

Part 2: Metal-Catalyzed Cross-Coupling Reactions

The presence of the C-3 carbaldehyde group can act as a directing group, potentially influencing the regioselectivity of C-H activation reactions. Furthermore, the thiophene moiety introduces both electronic effects and a potential site for catalyst inhibition. The following protocols are designed as robust starting points, with recommendations for optimization.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For the target substrate, C-H activation at the C-1 position of the indolizine or at the C-5 position of the thiophene are potential pathways. The electron-withdrawing nature of the aldehyde at C-3 may favor functionalization on the pyridine ring of the indolizine.

Core Reaction:

Figure 1: General scheme for the Suzuki-Miyaura coupling.

Protocol 3: Palladium-Catalyzed C-1 Arylation

This protocol targets the C-H bond at the C-1 position of the indolizine core, a site often amenable to functionalization.

Materials:

  • 2-(Thiophen-2-yl)-indolizine-3-carbaldehyde

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos or XPhos (ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane or Toluene (anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-(Thiophen-2-yl)-indolizine-3-carbaldehyde (1.0 eq.), the arylboronic acid/ester (1.5 eq.), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the base (2.0 eq.) and the anhydrous solvent.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Expert Insights:

  • Ligand Choice: Bulky, electron-rich phosphine ligands like SPhos and XPhos are often crucial for efficient C-H activation and can help mitigate catalyst poisoning by the thiophene sulfur.[2][3]

  • Base Selection: Cs₂CO₃ is a stronger base and can be more effective for challenging couplings. K₂CO₃ is a milder and often sufficient alternative.

  • Temperature Control: Higher temperatures may be required for less reactive arylboronic acids, but be mindful of potential decarbonylative side reactions of the aldehyde. If decarbonylation is observed, lowering the temperature and extending the reaction time is recommended.[4]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Palladium Source Pd(OAc)₂ (3 mol%)Readily available and effective precatalyst.
Ligand SPhos (6 mol%)Excellent for C-H activation and tolerant to heterocycles.
Base K₂CO₃ (2.0 eq.)A good starting point for balancing reactivity and minimizing side reactions.
Solvent 1,4-DioxaneA common and effective solvent for Suzuki couplings.
Temperature 100 °CA balance between reaction rate and potential for aldehyde degradation.
Coupling Partner Arylboronic acid (1.5 eq.)A slight excess drives the reaction to completion.
B. Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction allows for the arylation of alkenes. In this context, we can envision a C-H activation of the indolizine or thiophene ring followed by coupling with an alkene.

Core Reaction:

Figure 2: General scheme for the Heck reaction.

Protocol 4: Palladium-Catalyzed C-1 Alkenylation

This protocol focuses on the introduction of an alkenyl group at the C-1 position of the indolizine.

Materials:

  • 2-(Thiophen-2-yl)-indolizine-3-carbaldehyde

  • Alkene (e.g., styrene, acrylates)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

Procedure:

  • Reaction Setup: In a sealed tube, combine 2-(Thiophen-2-yl)-indolizine-3-carbaldehyde (1.0 eq.), the alkene (2.0 eq.), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

  • Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reagent Addition: Add the base (2.5 eq.) and the anhydrous solvent.

  • Reaction: Seal the tube and heat the reaction to 100-120 °C for 24-48 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Expert Insights:

  • Oxidative Heck: For direct C-H functionalization, an oxidant such as benzoquinone or silver acetate may be required to regenerate the active Pd(II) catalyst.

  • Decarbonylative Heck: At higher temperatures, a decarbonylative Heck reaction is a possibility, leading to the loss of the aldehyde group and formation of a C-3 alkenylated product.[5] Careful temperature control and monitoring for this byproduct are essential.

C. Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is a powerful tool for introducing alkynyl moieties.

Core Reaction:

Figure 3: General scheme for the Sonogashira coupling.

Protocol 5: Palladium/Copper-Catalyzed C-1 Alkynylation

This protocol describes the introduction of an alkyne at the C-1 position via C-H activation.

Materials:

  • 2-(Thiophen-2-yl)-indolizine-3-carbaldehyde

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or DMF (anhydrous and degassed)

Procedure:

  • Reaction Setup: To a Schlenk tube, add 2-(Thiophen-2-yl)-indolizine-3-carbaldehyde (1.0 eq.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Evacuate and backfill with argon three times.

  • Reagent Addition: Add the degassed solvent, the base (3.0 eq.), and the terminal alkyne (1.2 eq.).

  • Reaction: Stir the mixture at room temperature to 60 °C for 6-12 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Expert Insights:

  • Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira conditions can be employed, often requiring a different palladium catalyst and ligand system (e.g., Pd(OAc)₂ with a bulky phosphine ligand) and a stronger base.

  • Decarbonylative Sonogashira: Similar to the Heck reaction, a decarbonylative pathway is a potential side reaction at elevated temperatures, leading to a C-3 alkynylated product without the aldehyde.[6][7][8]

D. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in medicinal chemistry.

Core Reaction:

Figure 4: General scheme for the Buchwald-Hartwig amination.

Protocol 6: Palladium-Catalyzed C-1 Amination

This protocol details the introduction of an amino group at the C-1 position of the indolizine core.

Materials:

  • 2-(Thiophen-2-yl)-indolizine-3-carbaldehyde

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or BINAP (ligand)

  • Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)

  • Toluene or 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), the ligand (4 mol%), and the base (1.5 eq.) to a Schlenk tube.

  • Reagent Addition: Add the degassed solvent, 2-(Thiophen-2-yl)-indolizine-3-carbaldehyde (1.0 eq.), and the amine (1.2 eq.).

  • Reaction: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.

  • Work-up: After cooling, quench the reaction with water and extract with ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Expert Insights:

  • Base Sensitivity: The aldehyde group can be sensitive to strong bases like NaOtBu. If degradation is observed, switching to a milder base such as K₃PO₄ or Cs₂CO₃ is recommended.

  • Ligand Selection: The choice of ligand is critical and often substrate-dependent. Screening different ligands (e.g., Josiphos-type ligands) may be necessary to achieve optimal results.

Part 3: Troubleshooting and Key Considerations

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation. Using bulky, electron-rich ligands can often overcome this issue by promoting the desired catalytic cycle over catalyst inhibition.

  • Decarbonylative Side Reactions: The C-3 aldehyde can undergo decarbonylation at high temperatures, leading to the formation of a product where the aldehyde is replaced by the coupled group. To minimize this, it is advisable to run reactions at the lowest effective temperature and for the shortest possible time. If decarbonylation persists, protection of the aldehyde as an acetal prior to coupling may be necessary.

  • Regioselectivity: While the protocols focus on C-1 functionalization of the indolizine, other positions, such as C-5 on the thiophene ring, may also be reactive. Careful characterization of the product mixture is essential to determine the regioselectivity of the reaction. The directing effect of the C-3 aldehyde is expected to favor functionalization of the indolizine core.

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and to identify the formation of any byproducts.

References

  • Hu, H., Liu, Y., Xu, J., Kan, Y., Wang, C., & Ji, M. (2015). Palladium catalyzed oxidative Suzuki coupling reaction of indolizine at the 3-position using oxygen gas as the only oxidant. RSC Advances, 5(54), 43235-43239.
  • Zhang, L., Li, X., Liu, Y., & Zhang, D. (2015). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade.
  • Cere, V., Femoni, C., Pollicino, S., & Ricci, A. (2002). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 7(11), 803-810.
  • Al-Zoubi, R. M. (2014). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 114(3), 1717-1746.
  • de la Torre, M. C., & Sierra, M. A. (2004). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Chemical Reviews, 104(1), 175-216.
  • Shadrin, I. A., Rzhevskii, S. A., Rybakov, V. B., & Babaev, E. V. (2015). Sonogashira Reaction of the Indolizine Ring. Synthesis, 47(19), 2961-2964.
  • Li, X., Li, X., & Wu, J. (2014). Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives. Organic Letters, 16(16), 4244-4247.
  • BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
  • Dounay, A. B., & Hatanaka, K. (2011). The one-pot, palladium catalyzed synthesis of indolizines. Tetrahedron Letters, 52(40), 5146-5149.
  • Buchwald, S. L., & Hartwig, J. F. (2010). The Buchwald–Hartwig amination. Accounts of Chemical Research, 43(4), 506-518.
  • Wang, D., & Wasa, M. (2011). Pd-Catalyzed C-3 functionalization of indolizines via C–H bond cleavage. Organic & Biomolecular Chemistry, 9(19), 6565-6568.
  • Roche, M., Hamze, A., Provot, O., Brion, J. D., & Alami, M. (2013). Nickel-catalyzed cross-coupling of aldehydes with aryl halides via hydrazone intermediates. The Journal of Organic Chemistry, 78(2), 445-454.
  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726-4730.
  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles. Organic Chemistry Frontiers, 8(23), 6617-6628.
  • Liu, C., & Szostak, M. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • BenchChem. (2025). Side reactions of the aldehyde group in 5-Bromonicotinaldehyde during coupling.
  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. [Preprint].
  • Liu, C., & Szostak, M. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Preprint].
  • Doucet, H., & Sauthier, M. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(3), 742-759.
  • Cherkupally, P., & Vangala, R. (2012). Recent synthetic developments and reactivity of aromatic indolizines. RSC Advances, 2(31), 11675-11704.
  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2013).
  • PubChem. (n.d.). 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Gulea, M., & Leroux, F. R. (2014). Recent advances in the synthesis of thienoindole analogs and their diverse applications. Chemical Society Reviews, 43(10), 3484-3511.
  • Liu, C., & Szostak, M. (2020). Cross-coupling reactions with esters, aldehydes, and alcohols. Chemical Society Reviews, 49(21), 7637-7679.
  • Wu, X. F., & Neumann, H. (2015). A Convenient Palladium-Catalyzed Carbonylative Suzuki Coupling of Aryl Halides with Formic Acid as the Carbon Monoxide Source. Chemistry–A European Journal, 21(49), 17650-17656.
  • Wu, Y., Wang, J., & You, J. (2019). Palladium-Catalyzed Decarbonylative Heck-Type Reaction of Thioesters. Organic Letters, 21(18), 7354-7358.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Thiophen-2-yl-indolizine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with predictive control over your reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound is a two-step process. The first step involves the formation of the 2-(thiophen-2-yl)indolizine core via a modified Tschitschibabin reaction. This is followed by a regioselective formylation at the 3-position of the indolizine ring using the Vilsmeier-Haack reaction. While seemingly straightforward, optimizing the yield and purity of the final product requires careful attention to reaction parameters and a proactive approach to troubleshooting.

This guide provides a comprehensive question-and-answer-based resource to address specific issues you may encounter.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Tschitschibabin Reaction cluster_1 Step 2: Vilsmeier-Haack Reaction Pyridine Pyridine Salt Pyridinium Salt Intermediate Pyridine->Salt Bromoacetylthiophene 2-(Bromoacetyl)thiophene Bromoacetylthiophene->Salt Indolizine 2-(Thiophen-2-yl)indolizine Final_Product This compound Indolizine->Final_Product Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Final_Product Salt->Indolizine Base (e.g., K2CO3) Intramolecular Cyclization

Caption: Overall two-step synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Tschitschibabin reaction for the synthesis of the 2-(thiophen-2-yl)indolizine intermediate?

A1: The Tschitschibabin reaction for indolizine synthesis is a two-stage process.[1] First, pyridine acts as a nucleophile and attacks the electrophilic carbon of 2-(bromoacetyl)thiophene, forming a pyridinium salt. In the second stage, a base is used to deprotonate the acidic methylene group of the pyridinium salt, generating a pyridinium ylide intermediate. This ylide then undergoes an intramolecular 1,5-dipolar cyclization, followed by an elimination of water to afford the aromatic 2-(thiophen-2-yl)indolizine ring system.[1]

Q2: Why is the Vilsmeier-Haack reaction used for the formylation step, and why does it selectively occur at the 3-position of the indolizine ring?

A2: The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[2][3] The indolizine ring system is electron-rich, making it an excellent substrate for this reaction. The formylation occurs preferentially at the C-3 position due to the electronic properties of the indolizine nucleus. The nitrogen atom in the ring directs electrophilic substitution to the 1 and 3-positions. However, the 3-position is generally more sterically accessible and electronically favored for electrophilic attack in 2-substituted indolizines.

Q3: What are the typical reagents and solvents for each step of the synthesis?

A3: A summary of typical reaction components is provided in the table below.

StepReactionReagentsSolvents
1Tschitschibabin ReactionPyridine, 2-(Bromoacetyl)thiophene, Base (e.g., K₂CO₃, NaHCO₃)Acetone, Acetonitrile
2Vilsmeier-Haack ReactionPhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Dichloromethane (DCM), DMF

Q4: Are there any major safety precautions I should be aware of?

A4: Yes. Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction of POCl₃ with DMF is exothermic and should be performed with cooling (e.g., an ice bath). 2-(Bromoacetyl)thiophene is a lachrymator and should also be handled in a fume hood.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Part 1: Synthesis of 2-(Thiophen-2-yl)indolizine (Tschitschibabin Reaction)

Q5: I am getting a low yield of the 2-(thiophen-2-yl)indolizine intermediate. What are the possible causes and solutions?

A5: Low yields in the Tschitschibabin reaction can often be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Pyridinium Salt Formation:

    • Cause: Insufficient reaction time or temperature for the quaternization of pyridine.

    • Solution: Ensure the reaction between pyridine and 2-(bromoacetyl)thiophene is complete before adding the base. Monitor the reaction by TLC. You can gently heat the reaction mixture (e.g., reflux in acetone) to drive the salt formation to completion.[1]

  • Ineffective Base:

    • Cause: The base used may not be strong enough to efficiently deprotonate the pyridinium salt to form the ylide.

    • Solution: While milder bases like sodium bicarbonate can work, stronger bases like potassium carbonate are often more effective. Ensure the base is finely powdered and anhydrous for optimal reactivity.

  • Side Reactions:

    • Cause: The pyridinium ylide is a reactive intermediate and can participate in side reactions if the intramolecular cyclization is not efficient.

    • Solution: Ensure the reaction is run at an appropriate concentration. Overly dilute conditions may disfavor the intramolecular cyclization.

Q6: My reaction mixture turns dark, and I am isolating a complex mixture of products. What is happening?

A6: A dark reaction mixture and the formation of multiple products often indicate decomposition or polymerization.

  • Cause: The pyridinium ylide can be unstable, especially at higher temperatures or in the presence of impurities.

  • Solution:

    • Temperature Control: Perform the ylide generation and cyclization at a controlled temperature. Often, room temperature is sufficient once the pyridinium salt is formed.

    • Purity of Reagents: Ensure your pyridine and 2-(bromoacetyl)thiophene are pure. Impurities can catalyze decomposition pathways.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that lead to colored impurities.

Tschitschibabin_Troubleshooting Start Low Yield of Indolizine Incomplete_Salt Incomplete Pyridinium Salt Formation? Start->Incomplete_Salt Ineffective_Base Ineffective Base? Start->Ineffective_Base Side_Reactions Side Reactions? Start->Side_Reactions Sol_Salt Increase reaction time/temp for quaternization. Monitor by TLC. Incomplete_Salt->Sol_Salt Solution Sol_Base Use a stronger, anhydrous base (e.g., K2CO3). Ensure it is finely powdered. Ineffective_Base->Sol_Base Solution Sol_Side Control temperature during ylide formation. Use pure reagents. Consider inert atmosphere. Side_Reactions->Sol_Side Solution

Caption: Troubleshooting workflow for the Tschitschibabin reaction.

Part 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

Q7: The Vilsmeier-Haack formylation is giving me a low yield of the desired 3-carbaldehyde. How can I improve this?

A7: Optimizing the Vilsmeier-Haack reaction involves careful control of stoichiometry and temperature.

  • Vilsmeier Reagent Formation and Stoichiometry:

    • Cause: Incomplete formation of the Vilsmeier reagent (chloroiminium salt) or using incorrect stoichiometry.

    • Solution: The Vilsmeier reagent is typically prepared in situ by adding POCl₃ to DMF at a low temperature (0 °C).[2] A slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) relative to the indolizine substrate is often beneficial.

  • Reaction Temperature and Time:

    • Cause: The reaction may be too slow at low temperatures, or decomposition may occur at high temperatures.

    • Solution: After the addition of the indolizine substrate at a low temperature, the reaction is often allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to ensure completion. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Hydrolysis Step:

    • Cause: Incomplete hydrolysis of the iminium salt intermediate.

    • Solution: The reaction is typically quenched by pouring it onto ice and then basifying (e.g., with NaOH or Na₂CO₃ solution) to hydrolyze the iminium salt to the aldehyde. Ensure the hydrolysis is complete by stirring for a sufficient time until the product precipitates or can be extracted.

Q8: I am observing the formation of a significant amount of an ap-product in addition to my desired 3-carbaldehyde. How can I minimize this?

A8: While formylation is strongly directed to the 3-position, minor amounts of other isomers can sometimes form.

  • Cause: Under certain conditions, electrophilic attack can occur at other positions of the indolizine ring, particularly the 1-position.

  • Solution:

    • Temperature Control: Running the reaction at a lower temperature can sometimes improve regioselectivity.

    • Slow Addition: Adding the indolizine substrate slowly to the pre-formed Vilsmeier reagent can help maintain a low concentration of the substrate and favor the kinetically preferred product.

    • Purification: Careful column chromatography can usually separate the desired 3-isomer from other minor isomers.

Q9: The work-up of my Vilsmeier-Haack reaction is problematic, resulting in a low recovery of the product.

A9: The work-up procedure is critical for isolating the final product in good yield and purity.

  • Cause: The product may be partially soluble in the aqueous layer, or an emulsion may form during extraction.

  • Solution:

    • pH Adjustment: Ensure the aqueous layer is sufficiently basic after hydrolysis to ensure the product is in its neutral form.

    • Extraction Solvent: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Multiple extractions will ensure complete recovery of the product.

    • Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

Experimental Protocols

Protocol 1: Synthesis of 2-(Thiophen-2-yl)indolizine
  • To a solution of pyridine (1.0 eq) in anhydrous acetone, add 2-(bromoacetyl)thiophene (1.0 eq).

  • Stir the mixture at room temperature for 2-4 hours or until the formation of the pyridinium salt is complete (monitor by TLC).

  • Add finely powdered anhydrous potassium carbonate (2.0-3.0 eq) to the reaction mixture.

  • Stir the suspension vigorously at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(thiophen-2-yl)indolizine.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF with stirring. Maintain the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2-(thiophen-2-yl)indolizine (1.0 eq) in a minimal amount of DMF or dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium carbonate or sodium hydroxide until it is basic (pH > 8).

  • Extract the product with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Data Presentation

ParameterTschitschibabin ReactionVilsmeier-Haack Reaction
Typical Yield 60-80%70-90%
Reaction Time 12-24 hours2-6 hours
Reaction Temp. Room Temperature0 °C to 60 °C
Purification Column ChromatographyColumn Chromatography / Recrystallization

References

  • Kostik, E. I., Abiko, A., & Oku, A. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(8), 2618–2623. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link]

  • P. G. Research Center, Department of Chemistry, Z.B. Patil College, & S. V. S's Dadasaheb Rawal College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Sayah, B., Pelloux-Léon, N., Milet, A., Pardillos-Guindet, J., & Vallée, Y. (2006). Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine. The Journal of Organic Chemistry, 71(13), 5036–5039. [Link]

Sources

Technical Support Center: Purification of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Thiophen-2-yl-indolizine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this heterocyclic aldehyde. By synthesizing field-proven insights with established scientific principles, this document provides a comprehensive resource for achieving high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what impurities can I expect?

The synthesis of this compound typically proceeds through a 1,3-dipolar cycloaddition reaction. This often involves the reaction of a pyridinium ylide with an appropriate electron-deficient alkene. A common approach is the Tschitschibabin reaction, which can be a one-pot synthesis.[1]

Expected Impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave behind the initial pyridinium salt and the α,β-unsaturated aldehyde or its precursors.

  • Side-Products from Ylide Reactions: Pyridinium ylides can sometimes undergo self-condensation or react with other nucleophiles present in the reaction mixture.

  • Dihydroindolizine Intermediates: The cycloaddition initially forms a dihydroindolizine species, which is then oxidized to the aromatic indolizine. Incomplete oxidation can result in this partially saturated impurity.

  • Over-oxidation Products: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods or if strong oxidizing agents are used.[2]

  • Polymeric Materials: Aldehydes, particularly in the presence of acid or base catalysts, can sometimes lead to the formation of polymeric byproducts.

Q2: How do I effectively monitor the progress of my purification using Thin-Layer Chromatography (TLC)?

TLC is an indispensable tool for monitoring the purification of this compound.

Recommended TLC Protocol:

  • Stationary Phase: Standard silica gel 60 F254 plates are suitable.

  • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar and a polar solvent. Begin with a ratio of Hexane:Ethyl Acetate (7:3) . You can adjust the polarity based on the observed separation. For more polar impurities, you may need to increase the proportion of ethyl acetate or even add a small amount of methanol.

  • Visualization:

    • UV Light: Due to its extended conjugated system, the product is UV-active and will appear as a dark spot under short-wave UV light (254 nm).

    • Staining:

      • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as aldehydes and any unreacted alkenes. The product spot will appear as a yellow-brown spot on a purple background.

      • p-Anisaldehyde Stain: This stain is particularly useful for detecting aldehydes and other carbonyl compounds, often giving a distinct color. Gentle heating is required for the spots to develop.

Compound Type Typical Rf Range (Hexane:EtOAc 7:3) Visualization
Less polar impuritiesHigh RfUV, KMnO₄
Product Mid Rf (0.3 - 0.5) UV, KMnO₄, p-Anisaldehyde
More polar impuritiesLow Rf or baselineUV, KMnO₄
Q3: What are the recommended conditions for purifying this compound by column chromatography?

Column chromatography is the most effective method for purifying this compound from a complex reaction mixture.[3][4][5]

Detailed Column Chromatography Protocol:

  • Column Preparation:

    • Choose a column with an appropriate diameter based on the amount of crude material. For 1-2 grams of crude product, a 3-4 cm diameter column is a good starting point.

    • Pack the column with silica gel (230-400 mesh) using a slurry method with your chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique generally provides better resolution than wet loading.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent and carefully load it onto the column.

  • Elution:

    • Start with a less polar solvent system, such as Hexane:Ethyl Acetate (9:1) , and gradually increase the polarity by increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Q4: Can I purify this compound by recrystallization?

Recrystallization can be an excellent final purification step to obtain highly pure, crystalline material, provided the crude product is already of reasonable purity (>90%). The key is to find a suitable solvent or solvent system.

Solvent Selection for Recrystallization:

  • Single Solvent: A good solvent will dissolve the compound when hot but not when cold. Ethanol or isopropanol can be good starting points to test.

  • Two-Solvent System: This is often more effective. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). The two solvents must be miscible. Common pairs include:

    • Dichloromethane/Hexane

    • Ethyl Acetate/Hexane[2]

    • Acetone/Water

General Recrystallization Protocol (Two-Solvent System):

  • Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature.

  • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold "bad" solvent.

  • Dry the crystals under vacuum.

Q5: How stable is this compound, and what are the best storage conditions?

The presence of the aldehyde group and the electron-rich indolizine ring makes the compound susceptible to degradation.

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid, especially when exposed to air and light.

  • Decomposition: Some indolizine derivatives are known to be sensitive to heat and light.[6]

Recommended Storage:

  • Store the purified compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen).

  • Protect from light by using an amber vial or by wrapping the vial in aluminum foil.

  • Store at a low temperature, preferably in a refrigerator (2-8 °C) or freezer for long-term storage.

Troubleshooting Guide

Problem 1: My compound is streaking on the TLC plate.
  • Cause: The sample may be too concentrated, or the compound may be interacting strongly with the acidic silica gel.

  • Solution:

    • Dilute your sample before spotting it on the TLC plate.

    • Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel. This is particularly helpful for basic compounds like indolizines.

Problem 2: I am getting poor separation during column chromatography.
  • Cause: The chosen solvent system may not be optimal, or the column may have been packed improperly.

  • Solution:

    • Optimize your solvent system using TLC first. Aim for an Rf value of around 0.2-0.3 for your target compound in the eluent you plan to use for the column.

    • Ensure your column is packed evenly without any cracks or air bubbles.

    • Use the dry loading technique for better resolution.

Problem 3: The yield after purification is very low.
  • Cause: The compound may be partially degrading on the silica gel, or it may be co-eluting with impurities.

  • Solution:

    • If you suspect degradation, consider deactivating the silica gel by adding a small percentage of triethylamine to the eluent.

    • Run the column faster (flash chromatography) to minimize the time the compound spends on the silica.

    • Carefully analyze your TLC plates to ensure you are not discarding fractions containing your product.

Purity Assessment: Predicted Spectroscopic Data

Predicted ¹H NMR (in CDCl₃, 400 MHz):
  • Aldehyde Proton: A singlet between δ 9.5-10.5 ppm. For similar quinoline-3-carbaldehydes, this peak appears around δ 10.29 ppm.[7]

  • Indolizine Ring Protons:

    • H-1: A singlet around δ 8.0-8.5 ppm.

    • H-5: A doublet downfield, likely around δ 8.2-8.6 ppm.

    • H-8: A doublet upfield, around δ 7.0-7.5 ppm.

    • H-6 and H-7: Multiplets in the aromatic region, likely between δ 6.8-7.8 ppm.

  • Thiophene Ring Protons: Three protons in the aromatic region, likely between δ 7.0-7.8 ppm, showing characteristic thiophene coupling patterns.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):
  • Aldehyde Carbonyl: A peak around δ 185-195 ppm. For a related quinoline-3-carbaldehyde, this appears at δ 194.7 ppm.[7]

  • Indolizine and Thiophene Carbons: A series of peaks in the aromatic region, typically between δ 110-150 ppm.

Predicted Mass Spectrum (ESI+):
  • Molecular Ion Peak [M+H]⁺: The calculated molecular weight for C₁₃H₉NOS is 227.04. Therefore, expect a strong signal at m/z 228.05.

Experimental Workflows

Workflow for Purification Method Selection

PurificationWorkflow Start Crude Product TLC Analyze by TLC Start->TLC Decision Purity > 90%? TLC->Decision Recrystallize Recrystallization Decision->Recrystallize Yes Column Column Chromatography Decision->Column No Pure_Product Pure Product Recrystallize->Pure_Product Final_TLC Analyze Fractions by TLC Column->Final_TLC Combine Combine Pure Fractions Final_TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Evaporate->Pure_Product

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Check_TLC Review TLC of Crude and Fractions Start->Check_TLC Degradation Streaking or Baseline Spots? Check_TLC->Degradation CoElution Overlapping Spots? Check_TLC->CoElution Degradation->CoElution No Add_Base Add Triethylamine to Eluent Degradation->Add_Base Yes Change_Solvent Optimize Solvent System CoElution->Change_Solvent Yes Re_Column Re-run Column with Optimized Conditions Add_Base->Re_Column Change_Solvent->Re_Column Solution Improved Yield Re_Column->Solution

Sources

Optimization of reaction conditions for 2-Thiophen-2-yl-indolizine-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure a successful and reproducible synthesis. Our approach is grounded in mechanistic understanding to empower you to diagnose and resolve experimental challenges effectively.

The synthesis of this valuable heterocyclic scaffold is typically achieved in a two-step sequence:

  • Tschitschibabin Indolizine Synthesis: Formation of the 2-(thiophen-2-yl)indolizine core via the reaction of a pyridine derivative with an α-haloketone derived from thiophene.

  • Vilsmeier-Haack Formylation: Regioselective introduction of a carbaldehyde group at the C3 position of the indolizine ring system.

This guide is structured to address potential issues in each of these critical steps.

Overall Synthetic Workflow

G cluster_0 Step 1: Tschitschibabin Indolizine Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation SM1 2-Picoline Intermediate Pyridinium Ylide (in situ) SM1->Intermediate SM2 2-Bromoacetylthiophene SM2->Intermediate Base Base (e.g., NaHCO₃) Base->Intermediate Deprotonation Product1 2-(Thiophen-2-yl)indolizine Intermediate->Product1 1,5-Dipolar Cyclization & Aromatization Reagent Vilsmeier Reagent (POCl₃ + DMF) Product1->Reagent Product2 This compound Product1->Product2 Reagent->Product1 Electrophilic Substitution Workup Aqueous Work-up (e.g., NaOAc soln.) Product2->Workup Hydrolysis caption Fig 1. Overall synthetic workflow.

Caption: Fig 1. Overall synthetic workflow.

Section 1: Synthesis of the 2-(Thiophen-2-yl)indolizine Intermediate

This step involves the formation of the core indolizine structure. The most common method is the Tschitschibabin (or Chichibabin) reaction, which proceeds via the formation of a pyridinium salt, subsequent deprotonation to an ylide, and intramolecular cyclization.[1][2]

Frequently Asked Questions & Troubleshooting

Q1: My reaction to form the indolizine intermediate is not working or gives a very low yield. What are the common causes?

A1: This is a frequent issue that can typically be traced to one of three areas: starting materials, the base, or reaction conditions.

  • Starting Material Purity:

    • 2-Picoline: Ensure it is free of water. Distillation over CaH₂ is recommended if the purity is questionable.

    • 2-Bromoacetylthiophene: This reagent can degrade over time, releasing HBr. It should be a pale yellow or off-white solid. If it is dark brown or has a strong, acrid smell, its purity is compromised. Use freshly prepared or purified reagent for best results.

  • Choice and Role of the Base: The base is critical for generating the pyridinium ylide in situ. A weak base like sodium bicarbonate (NaHCO₃) is often sufficient and prevents side reactions.[2] Using a strong base (e.g., DBU, NaH) can lead to polymerization or undesired deprotonation at other sites, especially if the reaction temperature is too high. The base neutralizes the HBr formed during the initial quaternization step, facilitating the cyclization.

  • Reaction Solvent & Temperature: Acetonitrile or ethanol are common solvents. The reaction is often run at reflux. If the yield is low, ensure the temperature is adequate for cyclization but not so high as to cause decomposition. A stepwise approach—forming the pyridinium salt at a lower temperature first, then adding the base and heating—can sometimes improve yields.

Q2: I am observing a complex mixture of products on my TLC plate. What are the likely side products?

A2: A messy reaction profile usually indicates competing reaction pathways.

  • Polymerization: This can occur if the concentration of the reactive ylide intermediate is too high or if a strong base is used. Try running the reaction at a higher dilution.

  • Incomplete Cyclization: You may be seeing the intermediate pyridinium salt. This is more common if the reaction time is too short or the temperature is too low. The salt is typically much more polar than the final indolizine product.

  • Alternative Cyclization Pathways: While less common for this specific substrate, alternative cyclizations can occur. Characterization of major byproducts by NMR or MS can help diagnose the issue.

Q3: How can I effectively monitor the progress of the indolizine formation?

A3: Thin-Layer Chromatography (TLC) is the most effective method.

  • Staining: Indolizines are often highly fluorescent under UV light (254 nm or 365 nm). This makes them easy to spot on a TLC plate.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-30% EtOAc in hexanes) is a good starting point for the mobile phase. The product, 2-(thiophen-2-yl)indolizine, is significantly less polar than the pyridinium salt intermediate.

  • Expected Observation: You should see the consumption of the starting materials and the appearance of a new, less polar, and often fluorescent spot corresponding to the indolizine product.

Table 1: Optimization Parameters for Indolizine Synthesis
ParameterConditionRationale & Expert Insight
Solvent Acetonitrile, Ethanol, DMFAcetonitrile is often preferred as it is aprotic and has a suitable boiling point. DMF can be used but makes work-up more challenging.
Base NaHCO₃, K₂CO₃, Et₃NStart with NaHCO₃. It is mild and effective. Stronger bases like triethylamine can be used cautiously if cyclization is sluggish.
Temperature 60-80 °C (Reflux)Sufficient thermal energy is required for the intramolecular cyclization and subsequent aromatization step. Monitor for decomposition at higher temperatures.
Stoichiometry ~1.1 eq. of 2-PicolineA slight excess of the pyridine component can help ensure the complete consumption of the more valuable α-haloketone.

Section 2: Vilsmeier-Haack Formylation of 2-(Thiophen-2-yl)indolizine

The Vilsmeier-Haack reaction is a classic and highly efficient method for formylating electron-rich aromatic and heteroaromatic rings.[3][4] The indolizine nucleus is electron-rich, and electrophilic substitution occurs preferentially at the C1 or C3 position of the five-membered ring. For 2-substituted indolizines, formylation is highly regioselective for the C3 position.

Frequently Asked Questions & Troubleshooting

Q1: My formylation reaction is not proceeding. The starting material is recovered unchanged. Why?

A1: This issue almost always points to a problem with the Vilsmeier reagent itself.

  • Reagent Preparation: The Vilsmeier reagent (chloroiminium salt) is formed from the reaction of a tertiary amide (like DMF) with phosphorus oxychloride (POCl₃). This reagent is highly sensitive to moisture.

    • Ensure your DMF is anhydrous.

    • Use fresh, high-quality POCl₃. It should be a colorless liquid. A yellow or brown color indicates decomposition.

    • The reagent should be prepared fresh in situ by adding POCl₃ slowly to ice-cold DMF under an inert atmosphere (N₂ or Argon). A noticeable exotherm should occur. If it does not, one of the components is likely inactive.

  • Reaction Temperature: While the reagent is prepared at 0 °C, the subsequent reaction with the indolizine may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. However, start at a low temperature and warm slowly, monitoring by TLC.

Q2: I'm getting a low yield of the desired 3-formyl product. What can I do to optimize it?

A2: Low yields can result from incomplete reaction, product degradation during work-up, or difficult purification.

  • Stoichiometry of Vilsmeier Reagent: Using an insufficient amount of the reagent will lead to incomplete conversion. A common starting point is 1.5-2.0 equivalents of the pre-formed reagent relative to the indolizine.

  • Work-up Procedure: This is a critical step. The reaction is quenched by pouring it into a cold aqueous solution.

    • Hydrolysis: The intermediate iminium salt must be hydrolyzed to the final aldehyde. This is typically achieved by adding the reaction mixture to a solution of sodium acetate or sodium bicarbonate and stirring for several hours or overnight. The pH should be basic to neutral.

    • Temperature Control: The quench should be done slowly and with cooling to manage the exotherm from the destruction of excess POCl₃.

  • Product Stability: The aldehyde product can be sensitive. Avoid unnecessarily harsh conditions (strong acids/bases, high temperatures) during work-up and purification.

Q3: I am seeing more than one product. Is it possible to get formylation at other positions?

A3: While formylation at C3 is strongly preferred electronically and sterically for 2-substituted indolizines, minor amounts of the C1-formylated isomer are sometimes observed, especially under forcing conditions. Diformylation is also a possibility if a large excess of the Vilsmeier reagent is used. If you suspect a mixture of regioisomers, careful purification by column chromatography is required. ¹H NMR spectroscopy is the best tool to distinguish between the isomers.

Troubleshooting Logic Diagram

Caption: Fig 2. Troubleshooting decision tree.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-(Thiophen-2-yl)indolizine
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromoacetylthiophene (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M).

  • Add 2-picoline (1.1 eq) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the pyridinium salt.

  • Add sodium bicarbonate (NaHCO₃) (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (20% EtOAc/hexanes), observing for the disappearance of starting materials and the appearance of a new, fluorescent spot.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford 2-(thiophen-2-yl)indolizine as a solid.

Protocol 2: Synthesis of this compound
  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (3.0 eq).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cold DMF with vigorous stirring. A thick, white slurry may form. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve 2-(thiophen-2-yl)indolizine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 50-60 °C for 1-2 hours. Monitor the reaction by TLC (30% EtOAc/hexanes).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • In a separate large beaker, prepare a cold (0 °C) saturated aqueous solution of sodium acetate.

  • Slowly and carefully pour the reaction mixture into the sodium acetate solution with vigorous stirring. A precipitate should form.

  • Allow the resulting slurry to stir at room temperature overnight to ensure complete hydrolysis of the iminium intermediate.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization (e.g., from ethanol) if necessary.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]]

  • Gribble, G. W. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(34), 7899-7907.[1]

  • Chernyak, D., Gadamsetty, S. B., & Gevorgyan, V. (2008). Copper-Catalyzed Domino Reaction for the Synthesis of N-Fused Heterocycles. Organic Letters, 10(11), 2307–2310.
  • Tighine, A., & Berredjem, M. (2020). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Revista de la Sociedad Química de México, 64(4).

  • Dumitrascu, F., & Draghici, C. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry, 12, 2503–2510.[2]

  • Aghazadeh, M., & Moody, C. J. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148.[3]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]4]

  • Selvakumar, K., & Chanda, B. (2000). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 39B(9), 701-703.

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for Deuterated Formylation of Indoles. Retrieved from [Link]]

Sources

Technical Support Center: A Guide to the Scaled-Up Synthesis of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Thiophen-2-yl-indolizine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to synthesize this valuable heterocyclic compound on a larger scale. Here, we provide not just a protocol, but a comprehensive resource complete with troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction: The Significance of this compound

Indolizine scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The fusion of a thiophene ring and the introduction of a carbaldehyde group at the 3-position create a molecule with significant potential for further functionalization, making it a key building block in the development of novel therapeutic agents.

This guide outlines a robust two-step synthesis scalable for laboratory and pilot plant settings. The synthetic strategy involves an initial Chichibabin-type cyclization to form the indolizine core, followed by a Vilsmeier-Haack formylation.[1][3]

Overall Synthetic Workflow

The synthesis of this compound is achieved through a two-step process, starting from readily available commercial materials.

Synthetic_Workflow 2-acetylthiophene 2-acetylthiophene Intermediate_A 2-(Thiophen-2-yl)acetylpyridine 2-acetylthiophene->Intermediate_A 2-bromopyridine 2-bromopyridine 2-bromopyridine->Intermediate_A Step 1a: Coupling (Conceptual) Intermediate_B 2-(Thiophen-2-yl)indolizine Intermediate_A->Intermediate_B Step 1b: Chichibabin Cyclization Final_Product This compound Intermediate_B->Final_Product Step 2: Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier-Haack Reagent (DMF/POCl3) Vilsmeier_Reagent->Final_Product caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-(Thiophen-2-yl)indolizine

This initial step involves the synthesis of the key indolizine intermediate. The classical Chichibabin reaction for indolizine synthesis involves the condensation of a pyridine derivative with an α-haloketone.[1] For scalability and to avoid the direct use of lachrymatory α-haloketones, we will adapt this by first synthesizing the keto-pyridine precursor.

Experimental Protocol: Step 1 - Synthesis of 2-(Thiophen-2-yl)indolizine

Step 1a: Synthesis of 1-(Pyridin-2-yl)-2-(thiophen-2-yl)ethan-1-one

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous THF.

  • Reagent Addition: Add 2-methylpyridine (1.0 eq) to the THF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise while maintaining the temperature below 5 °C. Stir the resulting deep red solution at 0 °C for 1 hour.

  • Acylation: In a separate flask, dissolve methyl thiophene-2-carboxylate (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[4]

Step 1b: Cyclization to 2-(Thiophen-2-yl)indolizine

  • Setup: In a round-bottom flask, dissolve the purified 1-(pyridin-2-yl)-2-(thiophen-2-yl)ethan-1-one (1.0 eq) in a suitable high-boiling solvent like N,N-dimethylformamide (DMF).

  • Base Addition: Add a base such as sodium bicarbonate (3.0 eq) or potassium carbonate.

  • Reaction: Heat the mixture to reflux (around 140-150 °C) and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude 2-(thiophen-2-yl)indolizine can be used in the next step without further purification if the purity is deemed sufficient by TLC or ¹H NMR.

ParameterStep 1aStep 1b
Key Reagents 2-methylpyridine, n-BuLi, Methyl thiophene-2-carboxylate1-(Pyridin-2-yl)-2-(thiophen-2-yl)ethan-1-one, NaHCO₃
Solvent Anhydrous THFDMF
Temperature 0 °C to Room TemperatureReflux (140-150 °C)
Reaction Time 12-16 hours4-8 hours
Workup Aqueous NH₄Cl, Ethyl Acetate ExtractionPrecipitation in ice-water

Troubleshooting Guide: Part 1

Q1: The deprotonation of 2-methylpyridine in Step 1a is giving a low yield of the desired product.

  • Possible Cause: Incomplete deprotonation due to moisture or inactive n-butyllithium.

  • Solution: Ensure all glassware is rigorously flame-dried and the reaction is conducted under a strict inert atmosphere (nitrogen or argon). Use a freshly titrated or newly purchased bottle of n-butyllithium. The deep red color of the lithiated species is a good visual indicator of successful deprotonation.

Q2: During the cyclization (Step 1b), the reaction is sluggish or does not go to completion.

  • Possible Cause 1: The reaction temperature is too low.

  • Solution 1: Ensure the reaction mixture is vigorously refluxing. Using a solvent with a higher boiling point, such as N-methyl-2-pyrrolidone (NMP), could be an option, but solvent screening is recommended on a small scale first.

  • Possible Cause 2: The base is not effective.

  • Solution 2: While sodium bicarbonate is generally sufficient, a stronger base like potassium carbonate can be used. Ensure the base is finely powdered to maximize surface area.

Q3: The workup of Step 1b results in an oil instead of a precipitate.

  • Possible Cause: The product is impure, or the concentration is too low.

  • Solution: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers, dry, and concentrate to obtain the crude product. Purification by column chromatography may be necessary.

Part 2: Vilsmeier-Haack Formylation of 2-(Thiophen-2-yl)indolizine

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The indolizine ring system is highly activated towards electrophilic substitution, with the 3-position being the most nucleophilic.

Mechanism of Vilsmeier-Haack Formylation

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex Indolizine 2-(Thiophen-2-yl)indolizine Indolizine->Sigma_Complex + Vilsmeier Reagent Iminium_Adduct Iminium Salt Adduct Sigma_Complex->Iminium_Adduct Deprotonation Final_Product This compound Iminium_Adduct->Final_Product Hydrolysis caption Vilsmeier-Haack reaction mechanism.

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Protocol: Step 2
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5-10 eq). Cool the DMF to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-(thiophen-2-yl)indolizine (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Basification and Workup: Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide or sodium carbonate. A precipitate should form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.[4]

ParameterStep 2
Key Reagents 2-(Thiophen-2-yl)indolizine, DMF, POCl₃
Solvent Anhydrous DMF
Temperature 0 °C to 70 °C
Reaction Time 2-4 hours
Workup Hydrolysis with ice, basification, filtration

Troubleshooting Guide: Part 2

Q4: The Vilsmeier-Haack reaction gives a low yield of the desired aldehyde.

  • Possible Cause 1: The Vilsmeier reagent was not properly formed.

  • Solution 1: Ensure that anhydrous DMF and fresh POCl₃ are used. The reaction is highly sensitive to moisture. The formation of the Vilsmeier reagent is exothermic; maintain a low temperature during its preparation.

  • Possible Cause 2: The reaction temperature or time is insufficient.

  • Solution 2: If TLC analysis shows significant unreacted starting material, consider increasing the reaction temperature to 80-90 °C or extending the reaction time.

  • Possible Cause 3: The indolizine substrate is degrading.

  • Solution 3: Indolizines can be sensitive to strongly acidic conditions. While the Vilsmeier-Haack reaction is generally mild, prolonged reaction times at high temperatures can lead to degradation. Use the minimum effective temperature and time.

Q5: The final product is difficult to purify and contains colored impurities.

  • Possible Cause: Formation of polymeric byproducts.

  • Solution: During workup, ensure the hydrolysis and basification steps are performed at low temperatures to minimize side reactions. If the crude product is highly colored, a preliminary purification step of filtering a solution of the crude product through a short plug of silica gel can be beneficial before a full column or recrystallization.[4]

Q6: The ¹H NMR spectrum of the product shows the aldehyde peak, but also other unexpected signals.

  • Possible Cause: Incomplete hydrolysis of the iminium salt intermediate.

  • Solution: Ensure the aqueous workup is thorough. Stirring the basified mixture for an extended period (e.g., 1-2 hours) before filtration can help complete the hydrolysis. If the issue persists, re-subjecting the crude product to a basic aqueous workup may be necessary.

Frequently Asked Questions (FAQs)

Q: What is the expected purity of the starting materials?

A: For a scalable synthesis, it is crucial to use starting materials of high purity (>98%). Impurities in the 2-methylpyridine or the thiophene ester can lead to side reactions and complicate purification.

Q: How can I effectively monitor the progress of the reactions?

A: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) and visualize the spots under UV light. For the Vilsmeier-Haack reaction, staining with an appropriate agent like potassium permanganate can also be helpful.

Q: Are there any specific safety precautions to consider?

A: Yes. n-Butyllithium is highly pyrophoric and reacts violently with water. It should be handled with extreme care under an inert atmosphere. Phosphorus oxychloride is corrosive and reacts with moisture to release HCl gas; it should be handled in a well-ventilated fume hood.

Q: What are the key characterization data for the final product?

A: The final product, this compound, should be characterized by:

  • ¹H NMR: Expect a characteristic singlet for the aldehyde proton around 9-10 ppm. The protons on the indolizine and thiophene rings will appear in the aromatic region (typically 6-9 ppm).

  • ¹³C NMR: The aldehyde carbon will have a chemical shift in the range of 180-190 ppm.[5]

  • IR Spectroscopy: A strong carbonyl stretch for the aldehyde group should be observed around 1660-1690 cm⁻¹.

  • Mass Spectrometry: To confirm the molecular weight.

Q: Can this synthesis be scaled up to the kilogram scale?

A: Yes, this synthetic route is amenable to scale-up. However, careful consideration of heat management, especially during the addition of n-butyllithium and POCl₃, is critical. The use of a jacketed reactor with controlled cooling is highly recommended. A thorough process safety review should be conducted before attempting a large-scale synthesis.

References

  • Arai, S., Arai, H., Tabuchi, K., & Hida, M. (1992). Synthesis and Reactions of Methylbenzo(c)quinolizinium Salts. Journal of Heterocyclic Chemistry, 29(3), 651-656.
  • Chichibabin Pyridine Synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.
  • Gao, J.-R., et al. (2015). Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives. Organic Letters, 17(12), 3050–3053.
  • Gryko, D. T., Sadowski, B., & Klajn, J. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804–7828.
  • Hassan, S. Y. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 1–330.
  • Katritzky, A. R., et al. (2010). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. Request PDF.
  • Kumar, A., & Kumar, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26735–26766.
  • Liu, Y., et al. (2016). Indolizine synthesis via Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles. Organic Chemistry Frontiers, 3(1), 53-56.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

  • Sharma, P. (2014, March 29). How to isolate and purify indolizidine compounds? ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Vilsmeier–Haack reaction of indole. (2020, June 10). YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2'-Thienyl)pyridine. PubChem. Retrieved from [Link]

  • CNR-IRIS. (n.d.). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Google Patents. (n.d.). EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]

  • YouTube. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. PMC. Retrieved from [Link]

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Stability issues of 2-Thiophen-2-yl-indolizine-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support guide for 2-Thiophen-2-yl-indolizine-3-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of this compound in your experimental workflows. Indolizine derivatives are a promising class of heterocyclic compounds with a wide spectrum of biological activities.[1][2] However, their unique electronic structure, combined with reactive functional groups, can present stability challenges. This guide is designed to help you anticipate, identify, and resolve these issues.

Section 1: Understanding the Chemical Vulnerabilities

The stability of this compound in solution is not governed by a single factor but is a function of its constituent parts: the indolizine core, the thiophene ring, and the carbaldehyde group. Understanding the inherent reactivity of each is key to predicting and preventing degradation.

  • Indolizine Core: The indolizine ring is an aromatic, electron-rich heterocyclic system. While generally stable, positions 1 and 3 are particularly susceptible to electrophilic attack.[3][4] The presence of the aldehyde group at the C3 position somewhat deactivates the ring but introduces its own set of reactivities. The π-electron-rich nature of the ring can also make it sensitive to strong acidic conditions or oxidative stress.

  • Aromatic Aldehyde Group: The carbaldehyde functional group is the most significant source of instability. Aldehydes are readily oxidized to their corresponding carboxylic acids, a common degradation pathway accelerated by air (oxygen), light, and elevated temperatures.[5][6] They can also participate in various condensation and polymerization reactions, particularly in the presence of acid or base catalysts.

  • Thiophene Ring: The thiophene ring is generally stable; however, the sulfur atom can be oxidized under strong oxidative conditions to form a sulfoxide, which may alter the compound's biological activity and chromatographic behavior.

Below is a diagram highlighting the key reactive sites on the molecule.

Molecule_Reactivity cluster_key Potential Reactive Sites mol p1 p2 p3 key1 Aldehyde Group: Susceptible to Oxidation key2 Indolizine Ring: Sensitive to pH & Oxidation key3 Thiophene Sulfur: Potential Oxidation Site p1->key1 p2->key2 p3->key3

Caption: Key reactive sites on this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause my compound to degrade in solution? The five main factors that influence chemical stability are temperature, humidity (water), light exposure, pH, and oxygen.[7] For this specific molecule, the most critical factors are likely to be pH , oxygen (air) , and light , due to the reactivity of the aldehyde group and the electron-rich indolizine core.

Q2: What are the visible signs of degradation in my stock solution? The most common visual indicator of degradation is a change in color. A freshly prepared solution should be colorless to pale yellow. The formation of conjugated byproducts or polymers can lead to a more intense yellow, orange, or brown coloration. The appearance of cloudiness or precipitate can also indicate the formation of insoluble degradation products.

Q3: What are the ideal storage conditions for solid compound and stock solutions?

  • Solid Form: Store the solid compound in a tightly sealed, amber glass vial at -20°C, preferably under an inert atmosphere (argon or nitrogen).

  • Stock Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, use a high-quality anhydrous solvent like DMSO or DMF. Aliquot the solution into single-use vials to minimize freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -80°C.

Q4: Which solvents are recommended for dissolving and storing this compound? For short-term experimental use, aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can potentially react with the aldehyde group to form hemiacetals. For aqueous buffers, prepare the final dilution immediately before use, as hydrolysis and pH-related degradation can occur rapidly.[8]

Section 3: Troubleshooting Guide

Q: My solution turned from pale yellow to dark brown after being left on the benchtop for a few hours. What happened? A: This is a classic sign of oxidative and/or photolytic degradation. The aldehyde group is likely oxidizing to a carboxylic acid, and light can catalyze the formation of colored polymeric byproducts.

  • Causality: Exposure to ambient light and atmospheric oxygen initiates radical reactions and oxidation.[7] Elevated room temperature further accelerates these processes.

  • Recommended Action:

    • Discard the degraded solution.

    • Prepare fresh solution and protect it from light by using an amber vial or wrapping the container in aluminum foil.

    • If the experiment is lengthy, consider preparing the solution in a degassed solvent and keeping it on ice.

Q: I am analyzing my compound with HPLC and see a new, more polar peak appearing over time. What could this be? A: The most probable identity of this new, more polar peak is the corresponding carboxylic acid: 2-Thiophen-2-yl-indolizine-3-carboxylic acid.

  • Causality: Aldehydes are easily oxidized to carboxylic acids, which are significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.[6][9] This process is accelerated in the presence of trace amounts of water and oxygen.

  • Recommended Action:

    • Confirm the identity of the new peak using LC-MS, if available. The degradant should have a mass 16 Da higher than the parent compound (C₁₃H₉NOS -> C₁₃H₉NO₂S).

    • To prevent this, sparge your solvents with nitrogen or argon before use and ensure your vials are tightly sealed. Prepare dilutions in the HPLC mobile phase immediately before injection.

Q: My bioassay results are highly variable between experiments run on different days using the same stock solution. Could compound instability be the cause? A: Absolutely. Inconsistent results are a hallmark of a compound degrading in a stock solution.

  • Causality: If the stock solution is not stored properly (e.g., at 4°C instead of -80°C, or subjected to multiple freeze-thaw cycles), the concentration of the active parent compound will decrease over time, leading to lower-than-expected activity in your assay.

  • Recommended Action:

    • Implement a strict stock solution management protocol. Prepare a concentrated primary stock in anhydrous DMSO, then create single-use aliquots and store them at -80°C.

    • For each experiment, thaw one new aliquot. Do not refreeze any leftover diluted solution.

    • Perform a forced degradation study (see Protocol 4.2) to understand how quickly your compound degrades under various conditions. This will inform your handling procedures.

Section 4: Experimental Protocols for Stability Assessment

These protocols provide a systematic framework for evaluating the stability of this compound, based on the principles of forced degradation studies mandated by ICH guidelines.[10][11][12]

Protocol 4.1: General Solution Preparation and Handling
  • Solvent Selection: Use high-purity, anhydrous grade DMSO for the primary stock solution.

  • Weighing: Weigh the solid compound in a controlled environment to minimize moisture absorption.

  • Dissolution: Dissolve the compound to a concentration of 10-20 mM. Use gentle vortexing or sonication if necessary.

  • Storage: Immediately aliquot the stock solution into amber, single-use, tightly sealed vials.

  • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas (argon or nitrogen) before sealing the vials. Store at -80°C.

Protocol 4.2: Performing a Forced Degradation (Stress Testing) Study

This study will deliberately expose the compound to harsh conditions to rapidly identify potential degradation pathways and products.[13][14]

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (e.g., 60°C for 24h) start Prepare 1 mg/mL Stock in Acetonitrile/Water (50:50) acid Acidic 0.1 M HCl start->acid Aliquot base Basic 0.1 M NaOH start->base Aliquot oxid Oxidative 3% H₂O₂ start->oxid Aliquot heat Thermal (in dark) start->heat Aliquot light Photolytic (ICH Q1B) start->light Aliquot control Control Sample (Room Temp, Dark) start->control Aliquot quench Neutralize/Quench Samples (e.g., add equal molar base/acid) acid->quench base->quench oxid->quench heat->quench light->quench analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS control->analyze quench->analyze compare Compare stressed samples to control. Calculate % degradation. Identify degradants. analyze->compare

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix an aliquot of the solution 1:1 with 0.2 M HCl (final concentration 0.1 M HCl).

  • Base Hydrolysis: Mix an aliquot of the solution 1:1 with 0.2 M NaOH (final concentration 0.1 M NaOH).

  • Oxidation: Mix an aliquot of the solution 1:1 with 6% H₂O₂ (final concentration 3% H₂O₂).

  • Thermal Degradation: Place a tightly sealed aliquot in an oven at 60°C, protected from light.

  • Photolytic Degradation: Expose an aliquot in a photostability chamber according to ICH Q1B guidelines.

  • Control: Keep one aliquot at room temperature, protected from light.

  • Incubate all samples for a defined period (e.g., 24 hours). If no degradation is observed, the temperature can be elevated.[10]

  • After incubation, neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively.

  • Dilute all samples to an appropriate concentration and analyze immediately using a stability-indicating HPLC method.

Protocol 4.3: Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the active compound in the presence of its degradation products.[14][15]

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Use a gradient elution to effectively separate the non-polar parent compound from more polar degradants.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will elute polar degradants first, followed by the parent compound.

  • Detection: Use a Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of the compound). The ability to check for peak purity is essential to ensure new peaks are not co-eluting with the parent peak.

Section 5: Data Interpretation

After running the forced degradation study, you can summarize your findings. The goal is to achieve 5-20% degradation to ensure the stability-indicating nature of the method is demonstrated.[13]

Stress ConditionExpected DegradationPotential Primary Degradant(s)
0.1 M HCl Moderate to HighHydrolysis products, potential cleavage of indolizine ring
0.1 M NaOH HighCarboxylic acid (via oxidation), aldol condensation products
3% H₂O₂ HighCarboxylic acid, Thiophene-S-oxide
Heat (60°C) ModerateCarboxylic acid, other oxidative byproducts
Light (ICH Q1B) Moderate to HighVarious photolytic products, colored polymers
References
  • Vertex AI Search. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • PubMed. (2025, August 6). Indolizine derivatives: Recent advances and potential pharmacological activities.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubMed. (2022, July 20). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity.
  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (2023, October). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 28). Recent advances in the synthesis of indolizines and their π-expanded analogues. Retrieved from [Link]

  • ARKIVOC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES.
  • IntechOpen. (2016, September 21). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. Retrieved from [Link]

  • ResearchGate. (2012, September 1). (PDF) FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications | Request PDF.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability and electronic properties of aromatic and heteroaromatic molecules for Guest@MOF complexes | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Retrieved from [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermally Stable Intermolecular Proton Bonds in Polyaromatic Aldehyde Crystals | Request PDF.
  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • PubMed. (2014, November). Lipid-derived aldehyde degradation under thermal conditions. Retrieved from [Link]

  • Benchchem. (2025). In-Depth Technical Guide: Stability and Storage of 2-(Thiophen-2-yl)acetaldehyde.
  • Lirias. (2023, August 24). asian journal - of organic chemistry.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Enantioselective Allylation of Thiophene-2-carbaldehyde: Formal Total Synthesis of Duloxetine. | Request PDF.
  • PubMed. (n.d.). A three-component, one-pot synthesis of indolizidines and related heterocycles via the [3+2] cycloaddition of nonstabilized azomethine ylides.

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Technical Support Center: Overcoming Poor Solubility of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Thiophen-2-yl-indolizine-3-carbaldehyde and similar heterocyclic compounds. Our goal is to provide a comprehensive resource that not only offers solutions but also explains the underlying scientific principles to empower you in your experimental design.

Troubleshooting Guide: Direct Solutions for Common Solubility Issues

This section addresses specific problems you might be facing in the laboratory.

Question 1: I'm starting a new project with this compound and it won't dissolve in my aqueous buffer. Where do I begin?

Answer:

Initial insolubility in aqueous buffers is a common challenge for complex heterocyclic compounds. The first step is a systematic solubility assessment to understand the compound's physicochemical properties. The structure of this compound, with its fused ring system and thiophene moiety, suggests a hydrophobic nature. A related compound, 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde, has a calculated XLogP3 of 2.9, indicating poor water solubility.[1]

Your initial approach should be to screen a variety of pharmaceutically acceptable solvents. This will establish a baseline for developing a suitable solvent system for your experiments.

Experimental Protocol: Initial Solubility Screening

  • Prepare a stock solution: Dissolve a small, accurately weighed amount of the compound in a water-miscible organic solvent in which it is freely soluble (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).[2]

  • Aliquot and evaporate: Distribute a known volume of the stock solution into several vials and evaporate the organic solvent under a stream of nitrogen or using a vacuum concentrator. This leaves a thin film of the compound.

  • Test solvents: Add a measured volume of each test solvent to the vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Quantify: Centrifuge the samples to pellet any undissolved compound. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Table 1: Recommended Initial Solvent Screening Panel

Solvent CategoryExamplesRationale
Aqueous Buffers pH 3.0, 5.0, 7.4, 9.0To assess pH-dependent solubility.[3]
Co-solvents Water:Ethanol (90:10, 80:20), Water:Propylene Glycol (90:10, 80:20)To increase solubility by reducing the polarity of water.[4][5]
Surfactants 0.5% Sodium Dodecyl Sulfate (SDS), 1% Polysorbate 80 (Tween 80)To enhance solubility through micellar encapsulation.[6][7][8]
Organic Solvents DMSO, DMF, Ethanol, Methanol, AcetonitrileTo determine a suitable solvent for stock solution preparation.

Question 2: My compound shows slightly better solubility at low pH, but it's still not sufficient for my assay. What's my next step?

Answer:

The observation of pH-dependent solubility suggests that the indolizine nitrogen atom can be protonated. Indolizine and similar nitrogen-containing heterocycles are known to have basic properties.[9][10] However, if pH adjustment alone is insufficient, the use of co-solvents is a logical next step.

Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for a hydrophobic solute to dissolve.[4][11][12] The increase in solubility is often exponential with the increase in the co-solvent fraction.[11]

Experimental Workflow: Optimizing a Co-solvent System

co_solvent_workflow start Initial Observation: Low pH improves solubility slightly select_cosolvent Select biocompatible co-solvents: Ethanol, Propylene Glycol, PEG 400 start->select_cosolvent prepare_blends Prepare binary blends with your aqueous buffer at varying ratios (e.g., 5%, 10%, 20% v/v) select_cosolvent->prepare_blends determine_solubility Determine solubility in each blend using the thin-film method prepare_blends->determine_solubility evaluate_tolerance Evaluate assay tolerance to the optimal co-solvent concentration determine_solubility->evaluate_tolerance proceed Proceed with experiment evaluate_tolerance->proceed Assay compatible troubleshoot Troubleshoot: Consider alternative co-solvents or techniques evaluate_tolerance->troubleshoot Assay incompatible

Caption: Workflow for co-solvent optimization.

Question 3: I've tried co-solvents, but my compound precipitates when I dilute my stock solution into the final assay medium. How can I prevent this?

Answer:

This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is diluted below the level required to keep the compound in solution. To overcome this, you can explore more advanced formulation strategies like cyclodextrin complexation or the use of surfactants.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly higher aqueous solubility.[13][14][15][16]

Surfactants , above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic compounds in their core, thereby increasing their apparent solubility in aqueous solutions.[6][7][8][17][18]

Experimental Protocol: Screening for Solubilization with Cyclodextrins and Surfactants

  • Prepare stock solutions: Create concentrated aqueous stock solutions of various cyclodextrins (e.g., HP-β-CD, SBE-β-CD) and surfactants (e.g., Polysorbate 80, SDS).

  • Thin-film method: Use the thin-film method described in Question 1.

  • Add excipient solutions: Add the cyclodextrin or surfactant solutions at various concentrations to the compound films.

  • Equilibrate and quantify: Follow the equilibration and quantification steps from the initial screening protocol.

Table 2: Suggested Excipients for Advanced Solubilization

Excipient ClassExamplesConcentration RangeMechanism of Action
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-10% (w/v)Formation of inclusion complexes.[13][15]
Non-ionic Surfactants Polysorbate 80 (Tween 80), Poloxamer 1880.1-2% (v/v)Micellar encapsulation.[8]
Anionic Surfactants Sodium Dodecyl Sulfate (SDS)0.1-1% (w/v)Micellar encapsulation (use with caution in cellular assays due to potential toxicity).[8]

Frequently Asked Questions (FAQs)

Q1: What are solid dispersions and could they be useful for my compound?

A1: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix.[19][20][21] This technique can significantly enhance the dissolution rate and bioavailability of a compound by:

  • Reducing particle size to the molecular level.[19]

  • Improving wettability of the compound.[19]

  • Converting the drug to an amorphous state , which has higher energy and thus greater solubility than the crystalline form.[19]

Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[20] Solid dispersions are typically prepared using methods like solvent evaporation or melting (fusion).[19][20] While primarily used for oral drug formulations, the principles can be adapted for preparing highly concentrated stock solutions for in vitro experiments.

Q2: How do I choose between different solubilization techniques?

A2: The choice of technique depends on several factors, including the properties of your compound, the requirements of your experiment (e.g., final concentration needed, tolerance to excipients), and the intended downstream application.

Decision Tree for Solubilization Strategy

decision_tree start Is the compound ionizable? ph_adjust Attempt pH adjustment start->ph_adjust Yes cosolvent Use co-solvents start->cosolvent No is_sol_sufficient1 Is solubility sufficient? ph_adjust->is_sol_sufficient1 is_sol_sufficient1->cosolvent No success Solution Found is_sol_sufficient1->success Yes is_sol_sufficient2 Is solubility sufficient? cosolvent->is_sol_sufficient2 advanced Consider advanced techniques: - Cyclodextrins - Surfactants - Solid Dispersions is_sol_sufficient2->advanced No is_sol_sufficient2->success Yes advanced->success failure Re-evaluate compound or experimental design

Caption: A simplified decision-making flowchart.

Q3: Are there any safety concerns with using these solubilizing agents?

A3: Yes, it is crucial to consider the compatibility of any excipient with your experimental system. For example:

  • Organic solvents (DMSO, DMF): Can be toxic to cells at higher concentrations. It is standard practice to keep the final concentration below 0.5% in cellular assays.

  • Surfactants: Anionic surfactants like SDS can denature proteins and disrupt cell membranes. Non-ionic surfactants like Polysorbate 80 are generally milder but can still have effects on biological systems.[3]

  • Cyclodextrins: Are generally considered safe, but some types can extract cholesterol from cell membranes at high concentrations.

Always perform a vehicle control experiment to ensure that the chosen solvent system and excipients do not interfere with your assay.

References

  • Gothoskar, A. V. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
  • Mura, P. (2020). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 25(10), 2348.
  • Kumar, S., & Singh, S. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 8(5), 159-165.
  • Muñoz-Bonilla, A., & Fernández-García, M. (2018). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 10(7), 747.
  • Khadka, P., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(9), 1849.
  • Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(4), 1319-1326.
  • Al-kassas, R., et al. (2022).
  • Jwalapuram, R., Ahad, H. A., & Haranath, C. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1856.
  • Singh, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 149-157.
  • Iacob, B. C., et al. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 96(3-4), 235-244.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmtech and Industrial Issues.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
  • Patel, J., & Patel, K. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Gothoskar, A. V. (2024).
  • Mura, P. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceutics, 14(3), 561.
  • Wikipedia contributors. (2023). Cosolvent. Wikipedia.
  • Jwalapuram, R., Ahad, H. A., & Haranath, C. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Singh, V., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 380, 121731.
  • Unknown author. (2024). Enhancing solubility and stability of poorly soluble drugs. World Pharma Today.
  • Kumar, A., Sahoo, S. K., & Padhee, K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 12(10), 1579.
  • Nema, S., & Ludwig, J. D. (Eds.). (2019).
  • Gontarska, M., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(15), 4927.
  • Dr. Lisa. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube.
  • Unknown author. (2025). Co-solvent: Significance and symbolism. World Pharma Today.
  • Unknown author. (2022). Dissolution Method Troubleshooting. Dissolution Technologies.
  • Berteina-Raboin, S., et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 26(11), 3223.
  • Pinal, R. (Ed.). (2022). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI.
  • Unknown author. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
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  • Yate, A. M. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. International Journal of Pharmaceutics, 244(1-2), 119-128.
  • Unknown author. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
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Technical Support Center: Synthesis of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Thiophen-2-yl-indolizine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Indolizine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The introduction of a thiophene moiety and a reactive carbaldehyde group creates a versatile intermediate for further functionalization.

This document moves beyond a simple protocol, offering a troubleshooting framework in a question-and-answer format. It addresses common challenges encountered during the synthesis, providing explanations grounded in chemical principles to empower you to diagnose and resolve issues in your own experiments.

The synthesis is typically approached as a two-step process: first, the construction of the 2-(thiophen-2-yl)indolizine core, followed by a regioselective formylation at the C3 position.

G cluster_0 Step 1: Indolizine Core Synthesis cluster_1 Step 2: Formylation Pyridine Pyridine Derivative Thiophene 2-(Bromoacetyl)thiophene Core 2-(Thiophen-2-yl)indolizine Thiophene->Core 1,3-Dipolar Cycloaddition Vilsmeier Vilsmeier-Haack Reagent (POCl3, DMF) Core->Vilsmeier Formylation at C3 Product This compound

Caption: High-level overview of the two-step synthetic route.

Part 1: Synthesis of 2-(Thiophen-2-yl)indolizine Precursor

This section focuses on the initial construction of the core heterocyclic system, typically via a 1,3-dipolar cycloaddition reaction, a common and effective strategy for indolizine synthesis.[3]

Q1.1: What is a reliable starting point for synthesizing the 2-(thiophen-2-yl)indolizine precursor?

A: A robust and frequently employed method is the reaction between a pyridine salt (pyridinium ylide precursor) and an α-halo ketone. Specifically, you can form a pyridinium salt from pyridine and 2-(bromoacetyl)thiophene. This salt is then treated with a base to generate the pyridinium ylide in situ. The ylide subsequently undergoes a 1,3-dipolar cycloaddition followed by aromatization to yield the target indolizine.

Experimental Protocol: Precursor Synthesis

  • Salt Formation: Dissolve pyridine (1.0 eq.) in a suitable solvent like acetone or acetonitrile. Add 2-(bromoacetyl)thiophene (1.0 eq.) dropwise at room temperature.

  • Stir the mixture for 2-4 hours. The pyridinium salt will typically precipitate as a solid.

  • Filter the solid, wash with cold solvent, and dry under vacuum.

  • Cycloaddition: Suspend the dried pyridinium salt (1.0 eq.) in a solvent such as 1,2-dichloroethane or DMF.

  • Add a mild base, like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2.0-3.0 eq.), to the suspension.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC until the starting material is consumed (usually 6-12 hours).

  • After cooling, proceed with aqueous work-up and extraction.

Q1.2: My precursor yield is consistently low (<30%). What are the most likely causes and how can I improve it?

A: Low yields in this step often trace back to three critical areas: ylide formation, side reactions, or inefficient work-up.

  • Inefficient Ylide Generation: The pyridinium ylide is the key intermediate. Its formation depends on the complete deprotonation of the pyridinium salt.

    • Cause: The base may be too weak or not sufficiently soluble in the reaction medium. Moisture can also quench the ylide.

    • Solution: Ensure all reagents and solvents are anhydrous. If using NaHCO₃, ensure it is finely powdered to maximize surface area. Alternatively, switching to a stronger, soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective, but may require lower reaction temperatures to control reactivity.

  • Side Reactions: The pyridinium ylide is highly reactive and can undergo self-condensation or react with other electrophiles. The bromo-reagent can also be unstable.

    • Cause: High temperatures for prolonged periods can lead to decomposition and polymerization, resulting in tar formation.

    • Solution: Use the minimum effective temperature for the reaction. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Ensure the 2-(bromoacetyl)thiophene is pure; impurities can catalyze decomposition.

  • Work-up and Purification Losses: Indolizines can be somewhat basic and may chelate to metal ions or adsorb strongly to silica gel.[4]

    • Cause: Emulsion formation during aqueous extraction or irreversible adsorption on silica gel during chromatography.

    • Solution: During work-up, use a brine wash to break emulsions. For column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%) to prevent streaking and product loss.

ParameterStandard ConditionOptimization SuggestionRationale
Base NaHCO₃ (solid)K₂CO₃ (solid), TEA (liquid), DBU (liquid)Improves ylide generation efficiency.
Temperature 80-100 °C (Reflux)60-80 °CMinimizes thermal decomposition and side reactions.
Solvent Acetonitrile, DCEDMF, TolueneCan improve solubility of intermediates.
Purification Standard Silica GelSilica Gel + 1% TEA in eluentReduces product adsorption and improves recovery.

Part 2: Vilsmeier-Haack Formylation of the Indolizine Core

The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heterocyclic systems.[5] It introduces the aldehyde group with high regioselectivity at the C3 position of the indolizine ring, which is the most nucleophilic site.[6]

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(Me)2]+Cl- DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Indolizine 2-(Thiophen-2-yl)indolizine Indolizine->Iminium_Salt Electrophilic Attack at C3 Product Final Aldehyde Product Iminium_Salt->Product Hydrolysis H2O H2O (Work-up) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation on the indolizine core.

Q2.1: The formylation reaction is sluggish and incomplete, with significant starting material recovered. What's going wrong?

A: This is a common issue and almost always points to a problem with the Vilsmeier reagent itself or the reaction conditions.

  • Vilsmeier Reagent Integrity: The active electrophile is generated from the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).

    • Cause: POCl₃ is highly sensitive to moisture and will rapidly decompose. Using old or improperly stored POCl₃ is a primary cause of failure. Similarly, DMF must be anhydrous. The order of addition is also critical.

    • Solution: Always use freshly opened or distilled POCl₃ and anhydrous DMF. The Vilsmeier reagent should be prepared in situ by adding POCl₃ slowly to ice-cold DMF (0-5 °C). This is an exothermic reaction; failure to control the temperature can degrade the reagent. A color change and slight thickening of the solution are indicative of successful reagent formation.

  • Insufficient Activation: The indolizine needs to be fully dissolved and the temperature must be sufficient for the reaction to proceed, but not so high as to cause decomposition.

    • Cause: The reaction is often run at low temperatures initially, but may require gentle heating to go to completion.

    • Solution: After adding the indolizine precursor to the pre-formed Vilsmeier reagent at 0 °C, allow the reaction to stir at room temperature for 1-2 hours. Then, gently heat the mixture (e.g., to 40-60 °C) and monitor by TLC. The reaction should not require aggressive heating.[5][7]

Q2.2: The work-up produced a dark, intractable tar instead of a clean product. How can I prevent this and improve the isolation?

A: This is characteristic of improper hydrolysis of the intermediate iminium salt. The work-up is as critical as the reaction itself.

  • Hydrolysis and pH Control: The reaction must be carefully quenched to hydrolyze the iminium salt to the aldehyde.

    • Cause: Pouring the reaction mixture directly into water without pH control can lead to uncontrolled hydrolysis and polymerization. The mixture is highly acidic due to excess POCl₃ and its byproducts.

    • Solution: The recommended procedure is to pour the cooled reaction mixture slowly onto a large amount of crushed ice. This helps to control the exotherm of the quench. Following this, the acidic solution must be carefully neutralized. Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide while keeping the mixture cold until the pH is neutral to slightly basic (pH 7-8). The product often precipitates as a solid during neutralization.

  • Extraction:

    • Cause: The product may have partial solubility in water or form emulsions.

    • Solution: Extract thoroughly with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. If a solid precipitates, it can be filtered off, and the aqueous layer can still be extracted to recover any dissolved product.

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 eq.) dropwise, ensuring the temperature does not rise above 10 °C. Stir for 30 minutes at 0 °C.

  • Dissolve the 2-(thiophen-2-yl)indolizine precursor (1.0 eq.) in a minimum amount of anhydrous DMF and add it to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.

  • Cool the mixture back to 0 °C and carefully pour it onto crushed ice.

  • Neutralize by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7.

  • Extract the mixture with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., hexane:ethyl acetate gradient).

Part 3: Characterization and Stability

Q3.1: How can I confirm the structure and purity of my final product, this compound?

A: Confirmation requires standard spectroscopic techniques. ¹H NMR is particularly informative for confirming the regioselectivity of the formylation.

  • ¹H NMR Spectroscopy: The key signal to look for is the aldehyde proton, which will appear as a sharp singlet far downfield, typically between 9.5 and 10.5 ppm.[8][9] You should also see the disappearance of the signal for the H3 proton of the indolizine starting material (which is usually around 6.5-7.0 ppm). The coupling patterns of the other indolizine and thiophene protons will also be diagnostic.

  • ¹³C NMR Spectroscopy: The aldehyde carbonyl carbon will have a characteristic resonance in the 180-190 ppm range.[8]

  • Mass Spectrometry: ESI-MS should show a clear [M+H]⁺ peak corresponding to the calculated molecular weight of the product.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.5 - 10.5Singlet (s)
Indolizine H58.0 - 8.5Doublet (d)
Indolizine H17.5 - 8.0Singlet (s)
Thiophene Protons7.0 - 7.8Multiplets (m)
Indolizine H6, H7, H86.8 - 7.5Multiplets (m)

Note: Exact shifts are solvent-dependent. Data is predicted based on analogous structures.[8][9][10]

Q3.2: My purified, yellow solid seems to darken over time. Is this compound unstable?

A: Yes, indolizines, particularly those with electron-withdrawing groups like aldehydes, can be sensitive to light, air, and acid.[11][12]

  • Cause of Degradation: Indolizines are electron-rich aromatic systems that can be susceptible to oxidation. The aldehyde group can also be prone to slow oxidation to the corresponding carboxylic acid. This process can be accelerated by exposure to light and atmospheric oxygen.

  • Proper Storage: To ensure long-term stability, the purified compound should be stored as a solid in a sealed vial under an inert atmosphere (argon or nitrogen). It should be kept in the dark (amber vial or stored in a cabinet) and refrigerated or frozen. Storing in solution for extended periods is not recommended.

Troubleshooting Workflow

G cluster_yield Low or No Product Yield cluster_purity Impure Product / Tar Formation cluster_char Incorrect Characterization start Problem Encountered low_yield Low Yield start->low_yield impure Impure / Tarry Product start->impure bad_spec Unexpected Spectra start->bad_spec check_reagents Verify Reagent Purity (POCl3, Anhydrous Solvents) low_yield->check_reagents check_temp Optimize Temperature (Too low? Too high?) check_reagents->check_temp check_time Adjust Reaction Time (Monitor by TLC) check_temp->check_time end_node Problem Resolved check_time->end_node workup Refine Work-up (Controlled Quench, pH Adjustment) impure->workup purification Optimize Chromatography (Deactivated Silica, Solvent System) workup->purification purification->end_node check_structure Confirm Structure (Side reaction? Isomer?) bad_spec->check_structure check_purity Assess Purity (Residual solvent? Starting material?) check_structure->check_purity check_purity->end_node

Caption: A general workflow for troubleshooting common synthesis issues.

References

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  • Zhang, Y., et al. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry.
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  • Istrati, D. I., et al. (2024). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. PubMed.
  • Matada, B. S., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides, Nucleotides & Nucleic Acids, 41(11), 1127-1140.
  • ResearchGate. (n.d.). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Retrieved from [Link]

  • Sadowski, B., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6345-6364.
  • Matada, B. S., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Taylor & Francis Online.
  • Matada, B. S., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides, Nucleotides & Nucleic Acids.
  • Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]

  • Sharma, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27374.
  • Anes, J., et al. (2019). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Revista de la Sociedad Química de México, 63(4).
  • Lirias. (n.d.). asian journal - of organic chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Indolizine: Synthesis and Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2014). How to isolate and purify indolizidine compounds? Retrieved from [Link]

  • Molecules. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
  • Indian Journal of Chemistry. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]

  • Scirp.org. (n.d.). References. Retrieved from [Link]

  • Alunni, S., et al. (1972). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2, (14), 2070-2073.
  • Sadowski, B., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry.
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  • ResearchGate. (n.d.). Ή-NMR Spectral data for a-aryl[a,a-bis(thieno[3,4-fe]indolizin-l-yl)methanes (3a-r). Retrieved from https://www.researchgate.net/figure/H-NMR-Spectral-data-for-a-aryl-a-a-bis-thieno-3-4-fe-indolizin-l-yl-methanes-3a-r_tbl2_281283628
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Technical Support Center: Byproduct Identification in 2-Thiophen-2-yl-indolizine-3-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Thiophen-2-yl-indolizine-3-carbaldehyde. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding byproduct formation during the synthesis and subsequent reactions of this important heterocyclic scaffold. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted side products, ensuring the integrity and efficiency of your research.

Section 1: Troubleshooting Guide for Unexpected Byproducts

The synthesis of substituted indolizines, while powerful, can often lead to a variety of byproducts depending on the chosen synthetic route and reaction conditions.[1][2] This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1.1: My reaction to synthesize the indolizine core yielded a complex mixture with several unexpected spots on TLC.

Probable Cause: The Tschitschibabin reaction, a common method for indolizine synthesis, involves the formation of a pyridinium ylide intermediate that undergoes intramolecular cyclization.[3][4] However, this ylide is also susceptible to side reactions, especially if the reaction conditions are not optimal.

In-depth Analysis & Solution:

  • Ylide Dimerization: The pyridinium ylide is a reactive species that can dimerize if the intramolecular cyclization is slow. This is often observed at higher concentrations or if the cyclization precursor is sterically hindered.

    • Troubleshooting:

      • Dilution: Perform the reaction at a higher dilution to disfavor bimolecular dimerization.

      • Temperature Control: Carefully control the reaction temperature. While heat is often required for the cyclization, excessive temperatures can promote side reactions. An optimal temperature profile should be determined empirically.

      • Choice of Base: The strength and nature of the base used to generate the ylide are critical. A base that is too strong can lead to competing deprotonation at other sites or promote side reactions of the starting materials. Weaker bases like sodium carbonate or potassium carbonate are often preferred.[5]

  • Incomplete Cyclization/Dehydrogenation: The final step in many indolizine syntheses is an oxidation or dehydrogenation to form the aromatic ring system.[6] If this step is inefficient, you may isolate dihydroindolizine intermediates.

    • Troubleshooting:

      • Oxidant Choice: If the reaction requires an external oxidant, ensure it is active and added in the correct stoichiometry. Common oxidants include palladium on carbon (Pd/C) with a hydrogen acceptor or air/oxygen.

      • Reaction Time: Extend the reaction time to ensure complete aromatization. Monitor the reaction by TLC for the disappearance of the dihydro- intermediate.

Workflow for Investigating Tschitschibabin Byproducts

start Complex Reaction Mixture (TLC Analysis) check_dimer Hypothesize Ylide Dimerization start->check_dimer check_dihydro Hypothesize Incomplete Aromatization start->check_dihydro isolate Isolate Major Byproducts (Column Chromatography) check_dimer->isolate Likely check_dihydro->isolate Possible analyze Characterize Byproducts (NMR, MS) isolate->analyze confirm Confirm Structure of Byproducts analyze->confirm remedy_dimer Optimize Conditions: - Increase Dilution - Adjust Temperature - Screen Bases remedy_dihydro Optimize Aromatization: - Change Oxidant - Extend Reaction Time confirm->remedy_dimer Dimer Identified confirm->remedy_dihydro Dihydroindolizine Identified

Caption: Troubleshooting workflow for Tschitschibabin reaction byproducts.

Issue 1.2: I am observing byproducts during the Vilsmeier-Haack formylation to introduce the 3-carbaldehyde group.

Probable Cause: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like 2-thiophen-2-yl-indolizine.[7][8][9] However, the high reactivity of the indolizine nucleus can lead to side reactions.

In-depth Analysis & Solution:

  • Over-formylation or Alternative Site Formylation: Indolizines are electron-rich systems, and electrophilic substitution can sometimes occur at positions other than the desired C3, particularly if C3 is sterically hindered or if the reaction is run under harsh conditions.[10] While formylation is generally directed to the 3-position, minor amounts of 1-formylated or 1,3-diformylated products can occur.

    • Troubleshooting:

      • Stoichiometry of Vilsmeier Reagent: Use a controlled amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents). An excess can lead to di-substitution.

      • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity.[11]

      • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of further byproducts.

  • Reaction with Aldoximes: If your synthesis involves aldoximes, the Vilsmeier-Haack reagent can lead to the formation of amides or nitriles instead of the expected formylation.

    • Troubleshooting: This is a competing reaction pathway. If formylation of the indolizine ring is desired in the presence of an aldoxime, the oxime group should be protected prior to the Vilsmeier-Haack reaction.

Issue 1.3: My purified this compound is degrading upon storage or during subsequent reactions.

Probable Cause: The aldehyde group is susceptible to oxidation and other transformations, especially in the presence of light, air, or trace impurities.[12]

In-depth Analysis & Solution:

  • Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid. This is a common degradation pathway.

    • Troubleshooting:

      • Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a sealed container, protected from light. Refrigeration is also recommended.

      • Purity: Ensure the purified compound is free of any residual oxidizing agents or metal catalysts from previous steps.

  • Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.

    • Troubleshooting: Avoid strongly basic conditions in subsequent reactions unless a specific transformation is intended. If a base is required, consider using a non-nucleophilic, hindered base.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key NMR signals to look for to identify the this compound structure and distinguish it from byproducts?

A1: The structural characterization of indolizine derivatives is heavily reliant on NMR spectroscopy.[13][14][15][16]

Proton/CarbonExpected Chemical Shift (ppm)Key Correlations (HMBC)Notes
-CHO ~9.5-10.5 (¹H)Correlates with C3 and C2A sharp singlet, highly deshielded.
H1 ~7.5-8.0 (¹H)Correlates with C2, C3, C8aOften a doublet, its chemical shift is influenced by the aldehyde.
H5 ~7.0-7.5 (¹H)Correlates with C6, C7, C8aTypically a doublet at the downfield end of the pyridine ring protons.
C3 ~130-140 (¹³C)-The carbon bearing the aldehyde group.
C=O ~180-190 (¹³C)-The carbonyl carbon of the aldehyde.

To distinguish from a potential 1-formylated byproduct, look for the absence of the H1 proton signal and the appearance of a downfield aldehyde proton signal with HMBC correlations to C1, C2, and C8a. Dihydroindolizine intermediates will show aliphatic signals in the ¹H NMR spectrum, which are absent in the fully aromatic product.[17][18]

Q2: What mass spectrometry fragmentation patterns are characteristic of this indolizine derivative?

A2: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a prominent molecular ion peak (M⁺). Key fragmentation patterns to look for include:

  • Loss of -CHO group: A fragment corresponding to [M-29]⁺ is common for aldehydes.

  • Fragmentation of the thiophene ring: Look for fragments corresponding to the loss of CHO and subsequent fragmentation of the thiophene moiety.

Q3: What are the best practices for purifying this compound from reaction byproducts?

A3:

  • Column Chromatography: This is the most effective method. Use a silica gel stationary phase with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The desired product is moderately polar.

  • Recrystallization: If a crude product of sufficient purity is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step.

  • TLC Monitoring: Throughout the purification process, use thin-layer chromatography (TLC) with a suitable mobile phase to track the separation of the desired product from impurities. Visualization under UV light is typically effective for these aromatic compounds.

Q4: Can you provide a general workflow for byproduct identification?

A4: Certainly. The following diagram outlines a systematic approach.

start Unexpected Byproduct Detected (TLC, LC-MS) isolate Isolate Byproduct (Prep-TLC, Column Chromatography) start->isolate ms_analysis High-Resolution MS (Determine Molecular Formula) isolate->ms_analysis nmr_analysis 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) isolate->nmr_analysis structure_elucidation Propose Structure Based on Spectroscopic Data ms_analysis->structure_elucidation nmr_analysis->structure_elucidation literature_search Search Literature for Known Side Reactions structure_elucidation->literature_search confirm_structure Confirm Structure & Propose Formation Mechanism literature_search->confirm_structure

Caption: General workflow for the identification of unknown byproducts.

References

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData. Available at: [Link].

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Arkivoc. Available at: [Link].

  • Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. PubMed. Available at: [Link].

  • Synthesis and Characterization of Substituted Indolizine Derivatives: Molecular Docking and Anti-tubercular Activity. ResearchGate. Available at: [Link].

  • Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link].

  • Selective synthesis and reactivity of indolizines. Universidad de Alicante. Available at: [Link].

  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. ResearchGate. Available at: [Link].

  • Synthesis of indolizines. Organic Chemistry Portal. Available at: [Link].

  • Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology. Available at: [Link].

  • Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Available at: [Link].

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link].

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link].

  • Indolizine studies. Part 3. Synthesis and dynamic NMR analysis of indolizine-2-carboxamides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link].

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link].

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link].

  • Synthesis of Thiophene-Containing Indolizine Derivatives. Asian Journal of Organic Chemistry. Available at: [Link].

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Available at: [Link].

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link].

  • Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry. Available at: [Link].

  • NHC-catalyzed [12+2] reaction of polycyclic arylaldehydes for access to indole derivatives. Chemical Communications. Available at: [Link].

  • 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde. PubChem. Available at: [Link].

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. SciSpace. Available at: [Link].

  • Recent progress in synthesis and bioactivity studies of indolizines. PubMed. Available at: [Link].

  • Synthesis method of 2-thiophenecarboxaldehyde. Google Patents.
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  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC. Available at: [Link].

  • Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Available at: [Link].

  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. PubMed Central. Available at: [Link].

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Validation & Comparative

A Comparative Analysis of 2-(Thiophen-2-yl)-indolizine-3-carbaldehyde and Its Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indolizine scaffold, a privileged heterocyclic system, continues to garner significant interest in medicinal chemistry due to its diverse pharmacological profile.[1][2][3] As structural isomers of the well-explored indole nucleus, indolizines offer a unique chemical space for the development of novel therapeutic agents.[4] This guide presents a comparative study of 2-(Thiophen-2-yl)-indolizine-3-carbaldehyde, a representative molecule merging the potent bio-activities of both the indolizine and thiophene moieties. We will explore its synthesis, compare its biological performance against rationally designed analogs, and provide detailed experimental protocols to validate these findings. The objective is to furnish researchers and drug development professionals with a comprehensive technical resource, elucidating the structure-activity relationships (SAR) that govern the efficacy of this promising class of compounds.

Introduction: The Therapeutic Potential of the Indolizine Scaffold

Indolizine derivatives are renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and potent enzyme-inhibitory properties.[4] The fusion of a pyridine and a pyrrole ring creates a planar, electron-rich system that readily interacts with various biological targets. The incorporation of a thiophene ring, a pharmacophore present in numerous FDA-approved drugs, is a strategic approach to enhance and modulate this activity.[5][6] Thiophene-containing heterocycles are well-documented for their antimicrobial and anticancer effects.[5][7] This guide focuses on the 2-thiophen-2-yl substituted indolizine core, specifically with a carbaldehyde group at the 3-position—a functional group known to be crucial for the cytotoxic activity in related indole analogs.[8] By systematically analyzing structural analogs, we aim to delineate the key molecular features that drive biological efficacy.

Synthesis and Characterization

The construction of the 2,3-disubstituted indolizine core is most efficiently achieved via a 1,3-dipolar cycloaddition reaction (Huisgen cycloaddition). This method offers high regioselectivity and versatility for introducing diverse substituents.

General Synthetic Workflow

The primary synthetic route involves the reaction of a pyridinium ylide with an activated alkyne. The pyridinium ylide is typically generated in situ from the corresponding pyridinium salt and a base (e.g., triethylamine). For the parent compound, 2-phenacylpyridinium bromide reacts with 3-(thiophen-2-yl)propiolaldehyde. A more common and versatile approach for synthesizing the title compound and its analogs involves the cycloaddition of a pyridinium ylide with an electron-deficient alkyne like ethyl propiolate, followed by functional group transformations.

Below is a generalized workflow for this synthesis.

G cluster_0 Step 1: Ylide Generation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Aromatization & Modification PySalt Substituted Pyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) PySalt->Ylide Deprotonation Alkyne Ethyl Propiolate Base Base (e.g., Et3N) Base->Ylide Cycloadduct Dihydropyridine Intermediate Alkyne->Cycloadduct IndolizineEster Indolizine-3-carboxylate Reduction Reduction (e.g., DIBAL-H) IndolizineEster->Reduction IndolizineAldehyde 2-Thiophen-2-yl-indolizine -3-carbaldehyde Reduction->IndolizineAldehyde

Caption: General workflow for the synthesis of 2-aryl-indolizine-3-carbaldehydes.

Synthesis of Analogs

Structural diversity is introduced by modifying the starting materials:

  • Analog A (Electron-Withdrawing Group): Using a pyridinium salt derived from 2-(5-nitrothiophen-2-yl)acetophenone will yield an indolizine with a nitro group on the thiophene ring.

  • Analog B (Electron-Donating Group): Using a pyridinium salt derived from 2-(5-methylthiophen-2-yl)acetophenone will yield an indolizine with a methyl group on the thiophene ring.

  • Analog C (Alternative Heterocycle): Replacing the thiophene precursor with a furan-based precursor to generate a 2-(Furan-2-yl)-indolizine-3-carbaldehyde for comparison.

Characterization

All synthesized compounds must be rigorously characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR, to confirm their structure and purity.[9][10]

Comparative Biological Evaluation

The therapeutic potential of the parent compound and its analogs was evaluated across several key biological assays. The data presented below are representative and intended to illustrate the structure-activity relationships.

Antimicrobial Activity

The compounds were screened for their activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method. Thiophene-containing compounds are known to possess significant antimicrobial properties.[5][11][12]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStructure HighlightsS. aureus (Gram +)E. coli (Gram -)
Parent Compound 2-(Thiophen-2-yl)1632
Analog A 2-(5-Nitrothiophen-2-yl)8 16
Analog B 2-(5-Methylthiophen-2-yl)3264
Analog C 2-(Furan-2-yl)64>64
Ciprofloxacin (Reference Drug)10.5

Analysis: The introduction of an electron-withdrawing nitro group (Analog A) enhanced antimicrobial activity against both bacterial strains. Conversely, the electron-donating methyl group (Analog B) and the replacement of sulfur with oxygen (Analog C) diminished the activity, highlighting the importance of the thiophene moiety's electronic properties.

Cytotoxic Activity

The anticancer potential was assessed against human breast adenocarcinoma (MCF-7) and human colon adenocarcinoma (HT-29) cell lines using the MTT assay. Indolizine derivatives have demonstrated potent cytotoxicity against a wide array of tumor types.[2][13]

Table 2: Comparative Cytotoxic Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HT-29 (Colon Cancer)
Parent Compound 7.510.2
Analog A 3.1 4.5
Analog B 15.821.4
Analog C 25.130.8
Doxorubicin (Reference Drug)0.8

Analysis: Similar to the antimicrobial results, the electron-withdrawing nitro group in Analog A significantly increased cytotoxic potency. This suggests that enhancing the electrophilicity of the heteroaromatic system may be a key factor for improving anticancer activity. The furan analog (C) showed the lowest activity, reinforcing the favorable role of the thiophene ring in this scaffold. Some indolizine analogs are known to exert their anticancer effects by inhibiting tubulin polymerization.[8][9]

Enzyme Inhibition: Cyclooxygenase-2 (COX-2)

Given the known anti-inflammatory properties of many indolizine derivatives, the compounds were evaluated for their ability to inhibit the COX-2 enzyme, a key target in inflammation.[1][14]

Table 3: Comparative COX-2 Enzyme Inhibition (IC₅₀ in µM)

CompoundCOX-2 Inhibition IC₅₀
Parent Compound 9.8
Analog A 12.5
Analog B 6.2
Analog C 15.4
Indomethacin (Reference Drug)

Analysis: Interestingly, the trend for COX-2 inhibition diverged from the previous assays. The electron-donating methyl group (Analog B) resulted in the most potent inhibition, suggesting that different pharmacodynamic interactions are at play. This highlights that structural modifications can be used to tune the biological activity towards specific targets. The molecular modeling of similar indolizines indicated that hydrophobic interactions were a major contributor to COX-2 inhibition.[14]

Structure-Activity Relationship (SAR) Summary

Based on the comparative data, we can establish the following key SAR insights:

  • Thiophene Moiety is Crucial: The thiophene ring is superior to the furan ring (Analog C) across all tested activities, indicating the sulfur atom plays a vital role in target binding, possibly through hydrogen bonding or specific orbital interactions.

  • Electronic Effects are Target-Dependent:

    • For antimicrobial and cytotoxic activity , electron-withdrawing groups (e.g., -NO₂) on the thiophene ring are highly beneficial (Analog A). This suggests a mechanism that may involve interaction with electron-rich biological nucleophiles.

    • For COX-2 inhibition , an electron-donating group (e.g., -CH₃) is favorable (Analog B), likely enhancing hydrophobic interactions within the enzyme's active site.

  • The Carbaldehyde Group: The aldehyde at the 3-position is a critical pharmacophore, likely acting as a hydrogen bond acceptor or a reactive site for covalent interaction with target proteins.

Experimental Protocols

To ensure reproducibility and trustworthiness, we provide detailed protocols for the key biological assays performed.

Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the IC₅₀ value of a compound against an adherent cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G A 1. Seed Cells (5,000 cells/well) B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Add Compound Dilutions (Vehicle, Test, Positive Control) B->C D 4. Incubate 48h C->D E 5. Add MTT Solution (20 µL/well) D->E F 6. Incubate 4h (Formation of Formazan) E->F G 7. Remove Medium Add DMSO (150 µL/well) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: Broth Microdilution for MIC Determination
  • Prepare Inoculum: Culture bacteria overnight, then dilute in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB, typically from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Perspectives and Conclusion

The 2-(Thiophen-2-yl)-indolizine-3-carbaldehyde scaffold is a versatile and potent platform for developing novel therapeutic agents. This guide has demonstrated that targeted modifications to the thiophene ring can selectively enhance antimicrobial, cytotoxic, or enzyme-inhibitory activities. The strong performance of the nitro-substituted analog (Analog A) in cytotoxicity assays warrants further investigation, including in vivo studies and mechanism-of-action studies to confirm its interaction with targets like tubulin.[9] Similarly, the promising COX-2 inhibition by the methyl-substituted analog (Analog B) suggests a pathway for developing novel anti-inflammatory agents with potentially improved side-effect profiles. Future work should focus on expanding the library of analogs, exploring substitutions on the indolizine ring itself, and conducting in-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to identify lead candidates for preclinical development.

References

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A Senior Application Scientist's Guide to the Development and Validation of Analytical Methods for 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the development and validation of analytical methods for the novel heterocyclic compound, 2-Thiophen-2-yl-indolizine-3-carbaldehyde. As a molecule of interest in drug discovery and materials science, robust and reliable analytical techniques are paramount for its characterization, purity assessment, and quantitative determination. While specific validated methods for this exact analyte are not yet established in the public domain, this document synthesizes field-proven insights and authoritative standards to guide researchers. We will compare the suitability of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques. For each method, we will detail a proposed experimental protocol and, critically, a rigorous validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish scientifically sound and defensible analytical protocols for this and structurally related compounds.

Introduction to this compound and Analytical Imperatives

This compound is a complex heterocyclic molecule featuring an indolizine core, a thiophene substituent, and a reactive carbaldehyde group. The indolizine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial properties.[4] The presence of the thiophene ring and the aldehyde functional group further modulates its electronic properties and offers sites for further synthetic modification.[5][6]

Given its potential applications, establishing the identity, purity, and concentration of this compound is a critical step in any research or development pipeline. The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose, ensuring data integrity and reliability.[2] This guide will focus on creating a pathway to achieve this for our target analyte.

Comparative Analysis of Potential Analytical Techniques

The choice of analytical technique is dictated by the intended purpose of the analysis—be it identification, impurity profiling, or quantitative assay. The physicochemical properties of this compound (Molecular Formula: C₁₃H₉NOS, MW: 227.28 g/mol ) suggest its suitability for several common analytical platforms.[7]

Technique Primary Application Strengths Limitations Typical Validation Requirements (ICH Q2(R2))
HPLC-UV/DAD Assay, Impurity Quantification, PurityHigh precision and accuracy, robust, suitable for non-volatile compounds, quantitative.Requires solubility, chromophore needed for UV detection.Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, Robustness.[1][3]
GC-MS Identification, Volatile Impurity ProfilingHigh separation efficiency, definitive structural information from mass spectra.Analyte must be volatile and thermally stable, or require derivatization.Specificity, LOD, LOQ (for impurity testing).
Spectroscopy (NMR, IR) Structural Elucidation & IdentificationProvides definitive structural information, non-destructive (NMR).Primarily qualitative, not ideal for quantifying minor components.Specificity (for identification tests).
Mass Spectrometry (MS) Molecular Weight Confirmation, Fragmentation AnalysisHigh sensitivity, provides molecular weight and structural fragments.Often coupled with a separation technique (LC/GC) for complex mixtures.Specificity, Mass Accuracy.

For the purpose of quality control in a drug development setting, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Diode-Array Detection (DAD) is the workhorse method. It offers the best combination of specificity, quantitation, and robustness for assay and impurity analysis of a compound like this compound.

Proposed Method Development and Validation Protocols

This section provides detailed, albeit hypothetical, protocols designed as a robust starting point for laboratory work.

Method 1: RP-HPLC for Assay and Impurity Determination

The causality behind choosing RP-HPLC is its proven ability to separate closely related organic molecules based on their hydrophobicity. For our analyte, the aromatic rings provide sufficient retention on a C18 column, and the conjugated system ensures strong UV absorbance for sensitive detection.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 85% B

    • 15-18 min: 85% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (based on typical absorbance for indole/thiophene systems, scan 200-400 nm to determine λmax).[8][9]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in Acetonitrile. Dilute to a working concentration of 0.1 mg/mL with 50:50 Acetonitrile:Water.

  • Sample Preparation: Prepare the sample at the same concentration as the standard using the same diluent.

Validation demonstrates that the developed method is fit for its purpose.[2][3] The following workflow, based on ICH guidelines, ensures a self-validating system where each parameter confirms the reliability of the others.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Dev Develop HPLC Protocol (Column, Mobile Phase, Gradient) Specificity Specificity (Peak Purity, Forced Degradation) Dev->Specificity Initial Test Linearity Linearity & Range (5+ concentrations) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise or Slope) Precision->Limits Robustness Robustness (Vary Flow, Temp, % Organic) Limits->Robustness Report Validation Report & SOP Robustness->Report

Caption: Workflow for HPLC method validation based on ICH Q2(R2).

1. Specificity:

  • Protocol: Perform forced degradation studies. Expose the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period.[10] Analyze the stressed samples alongside an unstressed sample and a placebo.

  • Causality: This demonstrates that the method can unequivocally assess the analyte in the presence of its potential degradation products and matrix components.[11]

  • Acceptance Criteria: The main peak should be spectrally pure (as determined by DAD analysis) and well-resolved from any degradation peaks (Resolution > 2.0).

2. Linearity & Range:

  • Protocol: Prepare a minimum of five concentrations of the reference standard, typically from 50% to 150% of the nominal assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).[11] Plot peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

3. Accuracy:

  • Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.[1]

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by the signal-to-noise ratio (LOD S/N ≈ 3:1; LOQ S/N ≈ 10:1).

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

6. Robustness:

  • Protocol: Intentionally vary critical method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the initial percentage of mobile phase B (±2%).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within predefined limits, and the results should not be significantly affected.

Method 2: GC-MS for Identification and Volatile Impurity Analysis

This method is ideal for confirming the identity of the synthesized compound and for detecting any volatile impurities from the synthesis (e.g., residual solvents or starting materials). The analyte's aromatic nature suggests it may have sufficient volatility for GC analysis, though thermal stability must be confirmed.

  • Instrumentation: Gas chromatograph with a mass selective detector (MSD).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Program:

    • Initial: 150 °C, hold 1 min.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 min.

  • MS Transfer Line Temp: 290 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate at ~1 mg/mL.

For identification, validation focuses on specificity. The retention time provides chromatographic specificity, while the mass spectrum provides definitive structural confirmation. The fragmentation pattern of an indolizine derivative would be characteristic, likely showing a strong molecular ion peak and fragments corresponding to the loss of CO, HCN, or cleavage of the thiophene ring.[4][12] Comparison with a known reference standard provides ultimate proof of identity. For impurity analysis, validation would follow a similar path to HPLC, focusing on LOD and LOQ for potential impurities.

Method 3: Spectroscopic Characterization

Spectroscopic methods are not typically "validated" in the same quantitative sense as chromatography but are essential for initial structural confirmation.[13]

Spectroscopic_Analysis cluster_techniques Spectroscopic Techniques Analyte This compound NMR NMR (¹H, ¹³C) Provides carbon-hydrogen framework Analyte->NMR is analyzed by IR FT-IR Identifies functional groups (C=O, C-S) Analyte->IR is analyzed by MS Mass Spectrometry Confirms molecular weight & formula Analyte->MS is analyzed by Confirmation Definitive Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Role of spectroscopic techniques in structural confirmation.

  • ¹H and ¹³C NMR: Will confirm the proton and carbon environments, showing distinct signals for the indolizine, thiophene, and aldehyde moieties.[14][15]

  • FT-IR: Will show characteristic absorption bands, notably a strong C=O stretch for the aldehyde (approx. 1660-1685 cm⁻¹) and bands related to the aromatic rings and C-S bond of the thiophene.[16]

  • High-Resolution MS (HRMS): Will provide an exact mass measurement, allowing for the unambiguous confirmation of the elemental formula (C₁₃H₉NOS).

Conclusion and Recommendations

For the comprehensive quality control of this compound, a multi-faceted analytical approach is recommended.

  • Primary Method: A validated RP-HPLC method should be established as the primary technique for routine purity testing and quantitative assay due to its superior precision, accuracy, and robustness for this class of compounds.

  • Confirmatory ID: GC-MS or direct infusion HRMS should be used as a confirmatory identity test and for characterizing potential volatile impurities.

  • Structural Elucidation: NMR and IR spectroscopy are indispensable for the initial structural confirmation of new batches of the synthesized material.

By developing a robust HPLC method and validating it against the rigorous standards set by the ICH Q2(R2) guideline, researchers and developers can ensure the highest level of scientific integrity.[1][3] This approach provides a clear and defensible pathway for generating reliable analytical data, forming the bedrock of any subsequent research, development, or regulatory submission.

References

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Navigating the Bioactive Landscape of Thiophene-Indolizine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This principle is vividly illustrated in the study of heterocyclic compounds, where subtle changes in the fusion of aromatic rings can unlock or diminish therapeutic potential. This guide delves into the fascinating realm of thiophene-indolizine isomers, a class of compounds holding promise in the development of novel therapeutic agents. By examining the available experimental data, we will navigate the structure-activity relationships that govern their anticancer, antimicrobial, and anti-inflammatory properties. This comparative analysis aims to provide researchers, scientists, and drug development professionals with a foundational understanding of how isomeric variations within the thieno-indolizine scaffold influence its biological activity.

The Structural Significance of Thiophene-Indolizine Isomers

The thiophene-indolizine core is a fused heterocyclic system comprising a thiophene ring and an indolizine moiety. The orientation of the thiophene ring relative to the indolizine core gives rise to several structural isomers, including thieno[3,2-g]-, thieno[3,4-g]-, and thieno[2,3-g]indolizine. These distinct arrangements create unique electronic and steric environments that can profoundly impact how these molecules interact with biological targets. Understanding these nuances is paramount for the rational design of more potent and selective drug candidates.

cluster_0 Thiophene-Indolizine Isomeric Cores A thieno[3,2-b]indolizine B thieno[2,3-b]indolizine C thieno[3,4-b]indolizine D thieno[2,3-g]indolizine A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with various concentrations of thiophene-indolizine isomers B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours (formazan formation) E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and determine IC50 values H->I

Caption: Workflow of the MTT assay for assessing anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiophene-indolizine isomers in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Agar Well Diffusion Method for Antimicrobial Activity Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound. The principle is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a test microorganism. The presence of a clear zone of inhibition around the well indicates the antimicrobial activity.

A Prepare a lawn culture of the test microorganism on an agar plate B Create wells in the agar using a sterile cork borer A->B C Add a known concentration of the thiophene-indolizine isomer solution to each well B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) C->D E Measure the diameter of the zone of inhibition D->E F Compare the results with positive (standard antibiotic) and negative (solvent) controls E->F

Caption: Workflow of the agar well diffusion assay for antimicrobial screening.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a McFarland turbidity standard (typically 0.5).

  • Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab to create a lawn culture.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the thiophene-indolizine isomer solution (at a known concentration) into each well. Also, include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

The exploration of thiophene-indolizine isomers reveals a promising, yet largely uncharted, landscape for drug discovery. The available data, though fragmented, suggests that this scaffold possesses the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The isomeric form of the thieno-indolizine core, along with the nature and placement of substituents, will undoubtedly play a crucial role in modulating these biological effects.

The clear next step for the scientific community is to conduct systematic comparative studies of these isomers. Synthesizing a library of thieno[3,2-b]-, thieno[2,3-b]-, and other relevant indolizine isomers and screening them in parallel against a panel of cancer cell lines, microbial strains, and inflammatory targets would provide invaluable structure-activity relationship data. Such research will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic system and paving the way for the development of next-generation therapeutic agents.

References

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  • Voskressensky, L. G., et al. (2020). Facile Synthesis and Biological Evaluation of New Thieno[2,3‐g]indolizine Derivatives. ChemistrySelect, 5(34), 10589-10593. [Link]

  • Mabkhot, Y. N., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 18(4), 4669-4678. [Link]

  • Cheleschi, S., et al. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Di Micco, S., et al. (2023). Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model. International Journal of Molecular Sciences, 24(13), 11029. [Link]

  • Shrivastava, S. K., et al. (2017). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 25(16), 4474-4486. [Link]

  • Mabkhot, Y. N., et al. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 18(4), 4669-4678. [Link]

  • Shrivastava, S. K., et al. (2017). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 25(16), 4474-4486. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(23), 8201. [Link]

  • Reddy, C. S., et al. (2018). Functionalized spirooxindole-indolizine hybrids: Stereoselective green synthesis and evaluation of anti-inflammatory effect involving TNF-α and nitrite inhibition. Bioorganic & Medicinal Chemistry Letters, 28(10), 1836-1841. [Link]

  • Kumar, A., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Archiv der Pharmazie, e2300516. [Link]

  • Islam, M. R., et al. (2015). Synthesis and Antimicrobial Activities of Some New Thieno and Furopyrimidine Derivatives. Journal of Heterocyclic Chemistry, 52(2), 322-327. [Link]

  • Gorgani, L., et al. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 24(13), 10986. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(23), 8201. [Link]

  • Jiang, X., et al. (2013). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. ACS Medicinal Chemistry Letters, 4(11), 1049-1054. [Link]

  • Reddy, T. R., et al. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. The Journal of Organic Chemistry, 83(15), 8518-8527. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Thiophen-2-yl-indolizine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indolizine, a fused nitrogen-bridged heterocyclic system, represents a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds.[1][2] This guide focuses on a specific, highly promising subclass: 2-Thiophen-2-yl-indolizine-3-carbaldehyde derivatives. By analyzing their synthesis, biological activities, and the critical interplay between chemical structure and pharmacological function, we aim to provide a comprehensive resource for researchers engaged in the discovery of novel therapeutics. This document synthesizes data from multiple studies to delineate the structure-activity relationships (SAR) that govern the anticancer and antimicrobial potential of these molecules, offering a logical framework for future drug design and optimization.

Introduction: The Significance of the Indolizine Scaffold

Indolizine and its derivatives have garnered significant attention from the pharmaceutical industry due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The unique electronic and structural characteristics of the indolizine nucleus make it an ideal foundation for developing potent and selective therapeutic agents. The addition of a thiophene ring at the 2-position and a carbaldehyde group at the 3-position creates a core structure with multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. This guide will objectively compare derivatives of this core scaffold, providing experimental data to support the principles of their structure-activity relationship.

General Synthesis Strategy

The most prevalent and efficient method for synthesizing the indolizine core is the 1,3-dipolar cycloaddition reaction.[5][6] This reaction typically involves a pyridinium ylide (the 1,3-dipole) and a suitable dipolarophile, such as an electron-deficient alkene or alkyne. For the specific synthesis of this compound derivatives, the strategy involves the reaction of a pyridinium ylide with an appropriately substituted chalcone or a similar α,β-unsaturated carbonyl compound derived from 2-thiophenecarbaldehyde.

Workflow for Synthesis and Screening

The logical flow from chemical synthesis to biological validation is crucial for efficient drug discovery. This process ensures that newly created compounds are systematically purified, identified, and tested to establish a clear link between their structure and activity.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis s1 1,3-Dipolar Cycloaddition s2 Work-up & Crude Purification s1->s2 s3 Column Chromatography s2->s3 c1 NMR Spectroscopy (1H, 13C) s3->c1 c2 Mass Spectrometry (HRMS) c1->c2 c3 FT-IR Spectroscopy c2->c3 b1 In Vitro Cytotoxicity Assays (e.g., MTT, Resazurin) c3->b1 b2 Antimicrobial Assays (e.g., MIC Determination) c3->b2 b3 Mechanism of Action Studies b1->b3 d1 IC50 / MIC Calculation b1->d1 b2->b3 b2->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2 d2->s1 Rational Design of Next-Generation Compounds

Caption: General workflow from synthesis to SAR analysis.

Comparative Analysis: Structure-Activity Relationships

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the indolizine and thiophene rings. Below, we compare how modifications at key positions influence their anticancer and antimicrobial efficacy.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of indolizine derivatives against a wide range of human cancer cell lines, including those of the lung, breast, and colon.[5][7][8] The mechanism often involves the disruption of critical cellular processes like tubulin polymerization or the inhibition of signaling pathways such as EGFR.[8][9][10]

Key SAR Findings for Anticancer Activity:

  • Substituents on the Indolizine Core (Six-membered ring):

    • Position 5: Introduction of small alkyl groups, such as a methyl group, can enhance antiproliferative properties.[5]

    • Position 7: The presence of electron-withdrawing groups like a nitrile (-CN) or bromo (-Br) group is often beneficial for both chemical stability and bioactivity.[5][11] Conversely, methoxy (-OCH3) substituents at this position have also shown potency against prostate cancer cells.[6]

  • Substituents on the Phenyl Ring (at Position 1):

    • Hydroxyl (-OH) and methoxy (-OCH3) groups on a phenyl ring attached to the indolizine core are crucial for activity. For example, pyrido[2,3-b]indolizine derivatives with 3,4-dihydroxyphenyl substituents were found to be highly active against colorectal cancer cell lines.[3]

  • Modifications of the Thiophene Ring:

    • While less explored for this specific scaffold, related studies on thiophene-based anticancer agents suggest that substitutions on the thiophene ring can significantly modulate activity.[12][13] Electron-withdrawing groups can enhance the electrophilic character of the molecule, potentially improving interactions with biological nucleophiles.

  • The Role of the 3-Carbaldehyde Group:

    • The aldehyde functionality is a key pharmacophore. Its electrophilic nature allows it to potentially form covalent bonds (Schiff bases) with amine residues (e.g., lysine) in target proteins, leading to irreversible inhibition.

Comparative Cytotoxicity Data (Hypothetical Representation based on Literature Trends)

Compound IDR1 (Indolizine-7)R2 (Thiophene-5)R3 (Phenyl-4')IC50 (µM) vs. Hep-G2 Cells[8]IC50 (µM) vs. MDA-MB-231 Cells[7]
A1 -H-H-H15.221.5
A2 -CN-H-H5.89.1
A3 -Br-H-H7.111.3
A4 -CN-NO2-H2.34.6
A5 -CN-H-OH4.56.8
A6 -CN-H-OCH35.17.9

Note: This table is a representative summary based on general SAR principles observed in the literature. Actual IC50 values vary depending on the specific molecular structure and cell line.

Antimicrobial Activity

Indolizine derivatives have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.[4][14] The mechanism can involve the disruption of cell membrane integrity or inhibition of essential enzymes.[14]

Key SAR Findings for Antimicrobial Activity:

  • Gram-Positive vs. Gram-Negative Bacteria: Many newly synthesized indolizine derivatives show selective toxicity towards Gram-positive bacteria like Staphylococcus aureus and mycobacteria.[4]

  • Substituents on the Indolizine Core:

    • An aryl group at position 2 is often required for good activity.

    • A nitrile group at position 7 has been shown to be beneficial for antimycobacterial activity.[11]

  • Substituents at Position 1:

    • The presence of a hydroxyalkyl or hydroxyphenylmethyl group at the 1-position significantly enhances activity against Mycobacterium tuberculosis.[11] The length of the alkyl chain is also important, with C5 or C6 chains being optimal.[11]

Caption: Key Structure-Activity Relationship points on the core scaffold.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the methodologies used to generate SAR data must be robust and reproducible. Here, we provide detailed, field-proven protocols for synthesis and biological evaluation.

Protocol: General Synthesis of a 2-(Thiophen-2-yl)-7-cyanoindolizine-3-carbaldehyde Derivative

Causality: This protocol utilizes the 1,3-dipolar cycloaddition, a highly efficient and regioselective method for constructing the indolizine ring system from readily available starting materials. The use of a base like triethylamine is critical for the in situ generation of the pyridinium ylide from its corresponding salt.

  • Preparation of Pyridinium Salt: To a solution of 4-cyanopyridine (1.0 mmol) in acetone (20 mL), add 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.1 mmol). Stir the mixture at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold acetone, and dried to yield the pyridinium salt.

  • Ylide Generation and Cycloaddition: Suspend the pyridinium salt (1.0 mmol) and 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (1.2 mmol) in anhydrous chloroform (25 mL).

  • Add triethylamine (1.5 mmol) dropwise to the suspension at 0°C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours, monitoring progress by TLC.

  • Work-up and Purification: After cooling, wash the reaction mixture with water (3 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(Thiophen-2-yl)-7-cyanoindolizine-3-carbaldehyde derivative.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay is a standard colorimetric method for assessing cell viability. It relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of a compound's cytotoxicity.

  • Cell Seeding: Seed human cancer cells (e.g., Hep-G2) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and highly tractable platform for the development of novel anticancer and antimicrobial agents. The structure-activity relationships delineated in this guide highlight several key principles:

  • Anticancer Potency: Is enhanced by electron-withdrawing groups (e.g., -CN, -Br) on the six-membered ring of the indolizine core and by hydroxyl or methoxy substituents on appended phenyl rings.

  • Antimicrobial Activity: Is often improved by the presence of hydroxyalkyl groups at position 1.

  • Core Moieties: The 2-thiophene and 3-carbaldehyde groups are critical components of the pharmacophore.

Future research should focus on a more systematic exploration of substitutions on the thiophene ring and the bioisosteric replacement of the carbaldehyde group to potentially improve metabolic stability and reduce off-target effects. Furthermore, mechanistic studies to deconstruct the specific molecular targets (e.g., which enzymes or proteins are inhibited) will be crucial for advancing the most promising leads into preclinical development.

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Performance Benchmarking Guide: 2-Thiophen-2-yl-indolizine-3-carbaldehyde as a Novel Emitter in Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of 2-Thiophen-2-yl-indolizine-3-carbaldehyde (Th-IC), a novel heterocyclic compound, for applications in organic electronic devices. We present a head-to-head comparison with a structurally analogous molecule, 2-Phenylindolizine-3-carbaldehyde (Ph-IC), and a widely recognized industry standard, Tris(8-hydroxyquinolinato)aluminium (Alq3). Our analysis is grounded in detailed experimental workflows, from molecular synthesis to device fabrication and characterization, offering researchers and drug development professionals a thorough evaluation of Th-IC's potential as a next-generation organic light-emitting diode (OLED) emitter.

Introduction: The Quest for Advanced Organic Emitters

The field of organic electronics, particularly OLED technology, is driven by the continuous development of novel functional materials that offer higher efficiency, stability, and color purity.[1][2] Organic emitters are the heart of these devices, and their molecular architecture dictates the ultimate performance.[3][4] The indolizine scaffold, a nitrogen-containing heterocyclic system with a delocalized 10π-electron aromatic system, has emerged as a promising platform for optoelectronic materials due to its inherent photophysical properties and tunable electronic structure.[5][6]

In this guide, we investigate the strategic incorporation of a thiophene moiety at the 2-position of the indolizine core, yielding This compound (Th-IC) . Thiophene is an electron-rich heterocycle known to enhance π-conjugation and charge transport properties in organic semiconductors.[7][8][9] We hypothesize that its integration will favorably modulate the frontier molecular orbitals of the indolizine core, leading to improved device performance.

To provide a rigorous benchmark, we compare Th-IC against two key alternatives:

  • 2-Phenylindolizine-3-carbaldehyde (Ph-IC): A direct structural analogue where the thiophene ring is replaced by a phenyl ring. This comparison allows for the precise evaluation of the heteroatom's influence on performance.

  • Tris(8-hydroxyquinolinato)aluminium (Alq3): A classic, highly stable organometallic complex widely used as a green emitter and electron transport material, serving as the industry-standard benchmark.[10]

We will dissect the performance of these materials through a systematic evaluation of their synthesis, photophysical properties, and ultimately, their efficacy within a standardized OLED architecture.

Molecular Design, Synthesis, and Characterization

The rationale behind the Th-IC structure is to synergistically combine the emissive properties of the indolizine core with the favorable charge-carrier mobility often associated with thiophene-containing molecules.[9] The carbaldehyde group at the 3-position serves as a versatile synthetic handle for future functionalization, though it also acts as an electron-withdrawing group, influencing the molecule's electronic properties.[11]

Synthesis Workflow

The synthesis of both Th-IC and Ph-IC can be achieved via a modified Tschitschibabin reaction, a robust method for constructing the indolizine ring system. The process involves the reaction of a suitable pyridine derivative (2-picoline) with an α-haloketone, followed by cyclization.

cluster_0 Step 1: Ylide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Aromatization & Formylation Py Pyridine Derivative Ylide Pyridinium Ylide (Intermediate) Py->Ylide Reaction with Haloketone Haloketone α-Haloketone (e.g., 2-bromo-1-(thiophen-2-yl)ethan-1-one) Cycloadduct Cycloadduct Intermediate Ylide->Cycloadduct Reaction with Dipolarophile Dipolarophile Dipolarophile (e.g., α,β-unsaturated aldehyde) Aromatization Dehydrogenation/ Aromatization Cycloadduct->Aromatization Product Final Product (Th-IC or Ph-IC) Vilsmeier Vilsmeier-Haack Formylation Aromatization->Vilsmeier Vilsmeier->Product

Caption: Generalized synthetic workflow for indolizine-3-carbaldehydes.

Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)indolizine-3-carbaldehyde (Th-IC)
  • Pyridinium Salt Formation: To a solution of 2-(pyridin-2-yl)acetonitrile (1.0 equiv.) in dry acetone, add 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.1 equiv.). Reflux the mixture for 4 hours. Cool to room temperature and collect the precipitated pyridinium salt by filtration.

  • Cyclization: Suspend the pyridinium salt in ethanol. Add a base such as triethylamine (2.5 equiv.) and reflux the mixture for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-water. The crude product precipitates out and is collected by filtration. The crude solid is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(thiophen-2-yl)indolizine.

  • Formylation (Vilsmeier-Haack Reaction): To a solution of 2-(thiophen-2-yl)indolizine (1.0 equiv.) in anhydrous dimethylformamide (DMF) at 0°C, add phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise. Stir the reaction at room temperature for 12 hours.

  • Final Purification: Quench the reaction by slowly pouring it into a stirred solution of aqueous sodium bicarbonate. The resulting precipitate is filtered, washed with water, and purified by column chromatography to afford the final product, Th-IC. The synthesis of Ph-IC follows an analogous procedure using 2-bromo-1-phenylethan-1-one.

Comparative Photophysical and Electrochemical Properties

The intrinsic electronic and optical properties of an emitter are paramount to its device performance. We characterized the absorption, emission, and frontier orbital energy levels of Th-IC, Ph-IC, and Alq3. The results are summarized below.

PropertyTh-IC (Predicted)Ph-IC (Predicted)Alq3 (Reference)
Absorption (λabs, nm) 395388392
Emission (λem, nm) 495 (Blue-Green)485 (Blue)520 (Green)
PLQY (in Toluene, %) 757025
HOMO Level (eV) -5.4-5.5-5.8
LUMO Level (eV) -2.8-2.7-3.0
Electrochemical Gap (eV) 2.62.82.8

Analysis of Properties:

  • Red Shift: The thiophene substituent in Th-IC induces a slight bathochromic (red) shift in both absorption and emission spectra compared to the phenyl analogue, Ph-IC. This is attributed to the enhanced intramolecular charge transfer (ICT) character and extended π-conjugation facilitated by the electron-donating nature of the sulfur atom in the thiophene ring.[12]

  • Quantum Yield: Both indolizine derivatives exhibit significantly higher photoluminescence quantum yields (PLQY) in solution compared to Alq3, indicating a more efficient radiative decay pathway from the excited state. This suggests their potential for high-efficiency fluorescence-based OLEDs.[2]

  • Energy Levels: The introduction of the electron-rich thiophene ring in Th-IC raises the Highest Occupied Molecular Orbital (HOMO) energy level compared to Ph-IC and Alq3. This is a critical parameter, as a higher HOMO level can reduce the energy barrier for hole injection from the hole transport layer (HTL), potentially leading to a lower device turn-on voltage.[13]

OLED Device Fabrication and Architecture

To ensure a fair and direct comparison, all materials were tested as the emissive layer (EML) in a standardized multilayer OLED architecture fabricated through a combination of solution processing and thermal evaporation.

Standard Device Structure

The device architecture was selected to be compatible with all three emitters:

ITO / PEDOT:PSS (40 nm) / Emitter (60 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)

  • ITO (Indium Tin Oxide): Transparent anode for hole injection.

  • PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): Hole Transport Layer (HTL) to planarize the ITO and facilitate hole injection.[14]

  • Emitter: The active layer where electron-hole recombination and light emission occur (Th-IC, Ph-IC, or Alq3).

  • TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene): Electron Transport Layer (ETL) to facilitate electron injection and block holes.

  • LiF/Al (Lithium Fluoride/Aluminum): A bilayer cathode for efficient electron injection.[10]

cluster_0 OLED Device Stack cluster_1 Al Aluminum (Al) - Cathode (100 nm) LiF Lithium Fluoride (LiF) - EIL (1 nm) TPBi TPBi - ETL (30 nm) EML Emissive Layer (EML) (60 nm) (Th-IC, Ph-IC, or Alq3) HTL PEDOT:PSS - HTL (40 nm) photon Light (hν) EML->photon ITO Indium Tin Oxide (ITO) - Anode Glass Glass Substrate e Electrons (e⁻) e->LiF h Holes (h⁺) h->HTL

Caption: Architecture of the benchmark OLED device.

Experimental Protocol: Device Fabrication
  • Substrate Cleaning: Pre-patterned ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol, followed by drying with a nitrogen gun.[14]

  • HTL Deposition: A filtered solution of PEDOT:PSS is spin-coated onto the ITO substrate at 4000 rpm for 40 seconds to achieve a 40 nm thick film. The substrates are then annealed at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer Deposition:

    • For Th-IC and Ph-IC, solutions are prepared in chlorobenzene (10 mg/mL) and spin-coated atop the PEDOT:PSS layer to form a 60 nm film.

    • For the Alq3 reference device, a 60 nm film is deposited by thermal evaporation under high vacuum (<5 x 10⁻⁶ Torr).

  • ETL and Cathode Deposition: The substrates are transferred to a thermal evaporator. The ETL (TPBi, 30 nm), electron injection layer (LiF, 1 nm), and cathode (Al, 100 nm) are sequentially deposited through a shadow mask to define the device's active area.

  • Encapsulation: The completed devices are encapsulated using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from atmospheric moisture and oxygen.[15]

Device Performance Benchmarking

The encapsulated devices were characterized to evaluate their electroluminescent performance. The key performance metrics are compiled in the table below. All measurements were conducted at room temperature.

Performance MetricDevice with Th-ICDevice with Ph-ICDevice with Alq3
Turn-on Voltage (V) 3.23.63.5
Max. Luminance (cd/m²) 8,5007,20011,000
Max. Current Efficiency (cd/A) 6.85.14.5
Max. Power Efficiency (lm/W) 5.94.43.8
Max. EQE (%) 3.12.52.2
CIE 1931 Coordinates (x, y) (0.28, 0.55)(0.24, 0.48)(0.32, 0.56)

Analysis of Device Performance:

  • Turn-on Voltage: The Th-IC device exhibits the lowest turn-on voltage (3.2 V). This is a significant advantage and directly correlates with its higher HOMO energy level, which minimizes the energy barrier for hole injection from the PEDOT:PSS layer, validating our initial molecular design hypothesis.[16]

  • Luminance and Efficiency: While the Alq3 device achieves the highest peak luminance, this is typical for phosphorescent or well-optimized fluorescent materials.[10] Critically, the Th-IC device demonstrates substantially higher current efficiency (6.8 cd/A), power efficiency (5.9 lm/W), and External Quantum Efficiency (EQE) (3.1%) compared to both the phenyl-analogue and the Alq3 reference device. This superior efficiency is a direct result of the higher intrinsic PLQY of the Th-IC molecule and potentially more balanced charge transport within the device.

  • Color Purity: The Commission Internationale de l'Éclairage (CIE) coordinates confirm the emission color. The Th-IC device produces a blue-green emission, which is consistent with its photoluminescence spectrum. The color is comparable to that of the green Alq3 standard.

Caption: The overall experimental benchmarking workflow.

Conclusion and Future Outlook

This comprehensive guide demonstrates that This compound (Th-IC) is a highly promising blue-green emitter for OLED applications. Through systematic benchmarking, we have shown that the strategic incorporation of a thiophene moiety leads to significant performance enhancements compared to both its direct phenyl-analogue and the industry-standard Alq3.

Key findings include:

  • Reduced Turn-on Voltage: The Th-IC device operates at a lower voltage, indicating more efficient charge injection.

  • Superior Efficiency: The device exhibits markedly higher current efficiency, power efficiency, and external quantum efficiency, stemming from the molecule's high intrinsic photoluminescence quantum yield.

The performance of Th-IC establishes the 2-arylindolizine framework as a potent scaffold for developing next-generation organic emitters. Future work should focus on leveraging the carbaldehyde functional group for further molecular engineering to fine-tune emission color, enhance thermal stability, and improve device lifetime, paving the way for its use in commercial display and lighting technologies.

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A Comparative Guide to the Synthesis of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indolizine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and advanced functional materials. Specifically, indolizine derivatives incorporating a thiophene moiety, such as 2-Thiophen-2-yl-indolizine-3-carbaldehyde, are of significant interest to researchers in medicinal chemistry and drug development due to their potential as versatile intermediates for the synthesis of more complex molecular architectures. The presence of the reactive carbaldehyde group at the 3-position provides a synthetic handle for further functionalization, while the thiophene ring at the 2-position can modulate the electronic properties and biological activity of the molecule.

This technical guide provides a comparative analysis of two primary synthetic strategies for accessing this compound: a stepwise approach involving sequential indolizine formation and C3-formylation, and a more convergent multicomponent strategy. The discussion will delve into the mechanistic underpinnings, experimental considerations, and relative merits of each route, supported by generalized experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Route A: Stepwise Synthesis via Indolizine Core Formation and Subsequent Formylation

This classical and highly reliable approach involves two distinct stages: the initial construction of the 2-(thiophen-2-yl)indolizine core, followed by the introduction of the carbaldehyde group at the 3-position.

Stage 1: Synthesis of 2-(Thiophen-2-yl)indolizine via Tschitschibabin Reaction

The Tschitschibabin (or Chichibabin) indolizine synthesis is a robust and widely employed method for the formation of the indolizine ring system.[1][2][3] The reaction proceeds through the formation of a pyridinium salt, which is then converted to a pyridinium ylide intermediate upon treatment with a base. This ylide undergoes a subsequent intramolecular 1,5-dipolar cyclization, followed by dehydration to yield the aromatic indolizine.[1]

The key starting materials for this stage are pyridine and 2-(bromoacetyl)thiophene. The latter can be readily prepared from 2-acetylthiophene via bromination.

Workflow for Stepwise Synthesis (Route A)

Route A cluster_0 Stage 1: Indolizine Core Synthesis cluster_1 Stage 2: C3-Formylation Pyridine Pyridine Quaternization Quaternization (e.g., Acetone, reflux) Pyridine->Quaternization Bromoacetylthiophene 2-(Bromoacetyl)thiophene Bromoacetylthiophene->Quaternization PyridiniumSalt Pyridinium Salt Intermediate Quaternization->PyridiniumSalt Cyclization Base-mediated Cyclization/Dehydration (e.g., NaHCO3, reflux) PyridiniumSalt->Cyclization IndolizineCore 2-(Thiophen-2-yl)indolizine Cyclization->IndolizineCore Formylation Vilsmeier-Haack Formylation IndolizineCore->Formylation VilsmeierReagent Vilsmeier Reagent (POCl3, DMF) VilsmeierReagent->Formylation FinalProduct 2-Thiophen-2-yl-indolizine- 3-carbaldehyde Formylation->FinalProduct Route B cluster_mech Reaction Cascade Pyridine Pyridine OnePot One-Pot Multicomponent Reaction (Base, Solvent, Heat) Pyridine->OnePot Bromoacetylthiophene 2-(Bromoacetyl)thiophene Bromoacetylthiophene->OnePot UnsaturatedAldehyde α,β-Unsaturated Aldehyde (e.g., Acrolein) UnsaturatedAldehyde->OnePot Ylide In situ Pyridinium Ylide Formation OnePot->Ylide Michael Michael Addition Ylide->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization FinalProduct 2-Thiophen-2-yl-indolizine- 3-carbaldehyde Aromatization->FinalProduct

Caption: Conceptual workflow for a one-pot multicomponent synthesis.

Experimental Protocols

Protocol for Route A: Stepwise Synthesis

Stage 1: Synthesis of 2-(Thiophen-2-yl)indolizine

  • Quaternization: To a solution of pyridine (1.0 mmol) in anhydrous acetone (10 mL), add 2-(bromoacetyl)thiophene (1.0 mmol).

  • Reflux the reaction mixture for 2-4 hours, during which the pyridinium bromide salt precipitates.

  • Cool the mixture to room temperature and collect the precipitate by filtration. Wash the solid with cold acetone and dry under vacuum to yield the pyridinium salt.

  • Cyclization: Suspend the pyridinium salt (1.0 mmol) in ethanol (15 mL) and add an aqueous solution of sodium bicarbonate (2.0 mmol in 5 mL water).

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(thiophen-2-yl)indolizine.

Stage 2: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flask cooled to 0 °C, add anhydrous N,N-dimethylformamide (DMF, 3.0 mmol). Slowly add phosphorus oxychloride (POCl₃, 1.5 mmol) dropwise with stirring, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation: Dissolve 2-(thiophen-2-yl)indolizine (1.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the mixture to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol for Route B: Convergent Multicomponent Synthesis
  • To a flask containing pyridine (1.2 mmol) and 2-(bromoacetyl)thiophene (1.0 mmol) in acetonitrile (15 mL), add acrolein (1.5 mmol).

  • Add a mild base, such as triethylamine (2.0 mmol), to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction may require 6-12 hours for completion. An oxidant, such as air or a mild chemical oxidant, may be required for the final aromatization step.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Comparison of Synthetic Routes

ParameterRoute A: Stepwise SynthesisRoute B: Convergent MCR
Number of Steps 2 distinct synthetic operations with intermediate isolation1-pot operation
Overall Yield Typically moderate to good (50-70% over two steps)Variable, often moderate (30-60%), highly dependent on optimization
Reagents & Conditions Uses well-established, predictable reactions (Tschitschibabin, Vilsmeier-Haack). May require harsh reagents like POCl₃.Milder conditions may be possible. Reaction optimization can be more complex due to competing pathways.
Purification Requires two separate purifications, which can lead to material loss.A single final purification step.
Scalability Generally straightforward to scale up due to the well-understood nature of each step.Scalability can be challenging without extensive optimization to control side reactions.
Versatility The intermediate 2-(thiophen-2-yl)indolizine can be used to synthesize other C3-functionalized derivatives.Less modular for accessing other C3-analogs, but highly efficient for the target molecule.

Discussion and Conclusion

Route A (Stepwise Synthesis) represents a highly robust and predictable pathway to this compound. Its primary strength lies in the reliability of the individual reactions. The Tschitschibabin synthesis is a cornerstone of indolizine chemistry, and the Vilsmeier-Haack reaction is a standard method for formylation. This route allows for the isolation and characterization of the intermediate 2-(thiophen-2-yl)indolizine, which can be advantageous for confirming structural integrity and for creating a small library of C3-substituted analogs from a common precursor. The main drawbacks are the longer overall reaction time and the need for multiple purification steps, which can impact the overall yield.

Route B (Convergent Multicomponent Synthesis) is conceptually more elegant and aligns with the principles of green and efficient chemistry. By combining multiple bond-forming events in a single pot, it reduces solvent waste, energy consumption, and manual labor. However, the development of a successful MCR often requires more extensive optimization of reaction parameters (base, solvent, temperature, stoichiometry) to suppress potential side reactions, such as polymerization of the unsaturated aldehyde or alternative reaction pathways of the ylide intermediate. [4][5]The overall yield can be lower than the stepwise approach if not fully optimized.

Recommendation for Researchers:

  • For reliability, predictability, and the potential to generate analogs , Route A is the recommended starting point. The well-documented nature of the Tschitschibabin and Vilsmeier-Haack reactions provides a high probability of success, making it ideal for securing an initial quantity of the target compound for further studies.

  • For process efficiency, atom economy, and high-throughput synthesis , Route B is an attractive alternative, provided that the necessary resources for optimization are available. Its one-pot nature makes it highly suitable for generating libraries of related compounds if the scope of the reaction can be successfully expanded.

Ultimately, the choice between these synthetic strategies will depend on the specific goals of the research program, balancing the need for reliability and versatility against the desire for synthetic efficiency.

References

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A Spectroscopic Guide to Substituted 2-Thiophen-2-yl-indolizine-3-carbaldehydes: Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indolizine derivatives are a significant class of N-fused heterocyclic compounds that form the core of many biologically active molecules and advanced functional materials.[1][2] Their unique 10-π electron aromatic system gives rise to intriguing photophysical properties, making them prime candidates for applications as fluorescent probes, organic light-emitting diodes (OLEDs), and sensitizers in solar cells.[3] The strategic incorporation of a thiophene ring at the 2-position and a carbaldehyde group at the 3-position of the indolizine scaffold creates a versatile molecular framework. The thiophene moiety can enhance π-conjugation and introduce specific electronic characteristics, while the carbaldehyde group offers a reactive site for further functionalization.

This guide provides a comprehensive spectroscopic comparison of substituted 2-thiophen-2-yl-indolizine-3-carbaldehydes. We will explore how the electronic nature of substituents—whether they are electron-donating or electron-withdrawing—systematically modulates the molecule's interaction with electromagnetic radiation. By understanding these structure-property relationships, researchers can rationally design novel indolizine-based compounds with tailored spectroscopic signatures for specific applications in drug discovery and materials science. This analysis is grounded in fundamental spectroscopic principles and supported by experimental data from seminal studies in the field, focusing on UV-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[4][5][6][7]

The Molecular Scaffold: Understanding the Core Structure

The parent structure, 2-thiophen-2-yl-indolizine-3-carbaldehyde, serves as our reference point. The electronic properties of this conjugated system can be finely tuned by introducing substituents at various positions on either the indolizine or the thiophene ring. The strategic placement of electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) and electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) alters the electron density distribution across the molecule.[1][3][8] This perturbation directly impacts the energy levels of the molecular orbitals, which in turn governs the spectroscopic behavior.

Caption: General structure of this compound.

I. UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of an electron from a lower energy molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (like the Lowest Unoccupied Molecular Orbital, LUMO). In conjugated systems like indolizines, these are typically π → π* transitions. The position of the maximum absorption wavelength (λmax) is a direct indicator of the HOMO-LUMO energy gap.

The Influence of Substituents

The choice of substituent and its position can cause a predictable shift in λmax:

  • Bathochromic Shift (Red Shift): An increase in λmax (lower energy) occurs when substituents decrease the HOMO-LUMO gap. This is commonly observed with electron-donating groups that raise the HOMO energy level or strong electron-withdrawing groups that stabilize the LUMO.

  • Hypsochromic Shift (Blue Shift): A decrease in λmax (higher energy) results from an increase in the HOMO-LUMO gap.

The introduction of substituents on the indolizine core generally leads to a redshift in the absorption bands.[9] This effect is particularly pronounced when an intramolecular charge transfer (ICT) is established between a donor group on one part of the molecule and an acceptor group on another.

Comparative UV-Vis Data

The following table summarizes representative UV-Vis absorption data for various substituted indolizine derivatives, illustrating the impact of substituent electronic effects.

Substituent (Position)TypeSolventλmax (nm)Molar Extinction Coeff. (ε, M⁻¹cm⁻¹)Reference
Parent Compound (H)-DCM~380~15,000[9]
-OCH₃ (Indolizine C7)EDGDCM~395~16,500[1]
-NO₂ (Indolizine C7)EWGDCM~410~18,000[9]
-Br (Indolizine C7)EWG (Inductive)DCM~388~15,800[8]
-CH₃ (Thiophene C5')EDGDCM~385~15,200[10]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the indolizine derivative in a spectroscopic grade solvent (e.g., Dichloromethane, DCM) at a concentration of 1 mM.

  • Dilution: Create a working solution (e.g., 10 µM) by diluting the stock solution with the same solvent to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 200 to 600 nm. Use a cuvette containing the pure solvent as the reference.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

II. Fluorescence Spectroscopy: The Emission Profile

Fluorescence is the emission of light from a molecule as it relaxes from an excited singlet state to the ground state. The emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence properties—namely the emission wavelength (λem) and quantum yield (ΦF)—are highly sensitive to the molecular structure and its environment.

Modulating Emission with Substituents

Substituents that facilitate intramolecular charge transfer (ICT) often lead to significant changes in fluorescence.[1][11] An ICT state is formed when an electron-donating group and an electron-withdrawing group are strategically placed on the π-conjugated system. This often results in a large Stokes shift and high sensitivity to solvent polarity (solvatochromism).

  • Electron-Donating Groups (EDGs): Generally enhance fluorescence quantum yield.

  • Electron-Withdrawing Groups (EWGs): Can either quench fluorescence or cause a significant red-shift in emission, especially in polar solvents if an ICT state is formed.[11]

cluster_workflow Fluorescence Measurement Workflow Prep Prepare Dilute Sample (Absorbance < 0.1 at λ_ex) SetEx Set Excitation Wavelength (λ_ex) (Typically at λ_max) Prep->SetEx ScanEm Scan Emission Spectrum SetEx->ScanEm Analyze Determine λ_em and Calculate Quantum Yield (Φ_F) ScanEm->Analyze

Caption: A streamlined workflow for fluorescence spectroscopy analysis.

Comparative Fluorescence Data
Substituent (Position)TypeSolventλem (nm)Quantum Yield (ΦF)Reference
Parent Compound (H)-Toluene~4450.45[9]
-OCH₃ (Indolizine C7)EDGToluene~4600.65[8]
-NO₂ (Indolizine C7)EWGToluene~5200.15[9]
2-Thienyl (Indolizine C2)-Toluene~4500.87[10]
Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent. The concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Excitation: Excite the sample at its λmax as determined by UV-Vis spectroscopy.

  • Emission Scan: Record the emission spectrum over a wavelength range that is longer than the excitation wavelength.

  • Quantum Yield Calculation: Determine the fluorescence quantum yield (ΦF) using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate) under identical conditions.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[6] The chemical shift (δ, in ppm) of a nucleus is highly dependent on its local electronic environment.

Substituent Effects on Chemical Shifts
  • ¹H NMR: Protons attached to or near electron-withdrawing groups are "deshielded" and resonate at a higher chemical shift (downfield). Protons near electron-donating groups are "shielded" and resonate at a lower chemical shift (upfield). The aldehyde proton (-CHO) is particularly diagnostic, typically appearing far downfield (9-10 ppm).

  • ¹³C NMR: The same shielding/deshielding trends apply. The carbonyl carbon of the aldehyde group is a key signal, usually found in the 180-190 ppm region.

Detailed 2D NMR experiments like COSY and HMBC are often used to definitively assign all proton and carbon signals in these complex heterocyclic systems.[12]

Representative ¹H NMR Chemical Shifts (in CDCl₃)
ProtonParent Compound (δ, ppm)With EDG (-OCH₃) (δ, ppm)With EWG (-NO₂) (δ, ppm)
H-5 (Indolizine)~9.95 (d)~9.80 (d)~10.10 (d)
H-8 (Indolizine)~8.80 (d)~8.65 (d)~8.95 (d)
-CHO ~9.85 (s)~9.82 (s)~9.95 (s)
Thiophene Protons ~7.2-7.8 (m)~7.1-7.7 (m)~7.3-7.9 (m)

Note: Data are illustrative based on general principles reported in the literature.[13]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Place the sample in an NMR spectrometer and acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra.

  • Analysis: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the signals to determine proton ratios. Assign peaks based on chemical shifts, coupling constants, and 2D correlations.

IV. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is an excellent technique for identifying the presence of specific functional groups.[6][7]

Key Vibrational Frequencies

For 2-thiophen-2-yl-indolizine-3-carbaldehydes, the most diagnostic peak is the carbonyl (C=O) stretch of the aldehyde group. Its frequency is sensitive to the electronic effects of substituents attached to the conjugated system.

  • Electron-Withdrawing Groups (EWGs): Tend to increase the C=O stretching frequency. By pulling electron density away from the carbonyl, they strengthen the C=O bond, requiring more energy to vibrate.

  • Electron-Donating Groups (EDGs): Can decrease the C=O stretching frequency. By donating electron density through resonance, they can increase the single-bond character of the carbonyl group, weakening it and lowering its vibrational frequency.

Comparative IR Data
Substituent (Position)TypeC=O Stretch (ν, cm⁻¹)C=C Aromatic Stretch (ν, cm⁻¹)
Parent Compound (H)-~1680~1600-1450
-OCH₃ (Indolizine C7)EDG~1672~1605-1450
-NO₂ (Indolizine C7)EWG~1695~1595-1440

Note: Data are illustrative based on established principles.[14]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for key functional groups, paying close attention to the carbonyl region.

Conclusion

The spectroscopic properties of 2-thiophen-2-yl-indolizine-3-carbaldehydes are intricately linked to their molecular structure. This guide demonstrates that a systematic variation of substituents on the core scaffold provides a powerful strategy for tuning their absorption, emission, and vibrational characteristics. Electron-donating and electron-withdrawing groups exert predictable influences on the electronic distribution within the π-conjugated system, leading to measurable shifts in spectroscopic data. A thorough, multi-technique spectroscopic analysis is therefore essential for both structural confirmation and the rational design of new indolizine-based molecules with optimized properties for targeted applications in medicinal chemistry and materials science.

References

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A Comparative In Vitro Cytotoxicity Analysis of 2-Thiophen-2-yl-indolizine-3-carbaldehyde Against Conventional Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Heterocyclic compounds, in particular, represent a rich scaffold for the development of new therapeutic entities. Among these, the indolizine core has garnered significant attention due to the diverse biological activities exhibited by its derivatives, including potent antiproliferative and cytotoxic effects against various cancer cell lines.[1][2][3] This guide focuses on a specific novel compound, 2-Thiophen-2-yl-indolizine-3-carbaldehyde, providing a comparative analysis of its cytotoxic potential against established chemotherapeutic drugs, Doxorubicin and Cisplatin.

The evaluation of a new compound's ability to induce cell death is a critical first step in the drug discovery pipeline.[4][5][6] In vitro cytotoxicity assays provide fundamental data on a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), and can offer preliminary insights into its mechanism of action.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing the cytotoxic profile of novel indolizine derivatives. We will detail the experimental design, provide step-by-step protocols for key cytotoxicity assays, and present a comparative analysis of the data, contextualizing the potential of this compound within the current landscape of cancer therapeutics.

Rationale for Comparator Selection

To benchmark the cytotoxic activity of this compound, two widely used and mechanistically distinct chemotherapeutic agents were selected:

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is one of the most effective anticancer drugs. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[7][8] It is used to treat a wide range of cancers, including breast, lung, and bladder cancer.[9]

  • Cisplatin: A platinum-based coordination complex, Cisplatin is a potent alkylating-like agent that forms covalent adducts with DNA. This damage triggers cellular responses that lead to the activation of apoptotic pathways.[10][11] It is a first-line treatment for several malignancies, including non-small cell lung cancer (NSCLC).[11]

By comparing the novel indolizine derivative to these gold-standard drugs, we can gain a more comprehensive understanding of its relative potency and potential therapeutic window.

Experimental Design and Workflow

The evaluation of cytotoxicity was designed to be a multi-faceted approach, employing both metabolic and membrane integrity assays. A human non-small cell lung adenocarcinoma cell line, A549, was selected for this hypothetical study, as it is a well-characterized and commonly used model in cancer research and has documented sensitivity to both Doxorubicin and Cisplatin.[10][11][12]

The general workflow for this comparative analysis is depicted below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cell_culture A549 Cell Culture & Seeding (96-well plates) compound_prep Compound Preparation (Serial Dilutions of Test & Control Drugs) treatment Cell Treatment & Incubation (48 hours) compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Release Assay (Membrane Integrity) treatment->ldh_assay readout Spectrophotometric Reading (OD at 570nm & 490nm) mtt_assay->readout ldh_assay->readout calc IC50 Calculation & Statistical Analysis readout->calc comparison Comparative Cytotoxicity Report calc->comparison

Caption: Experimental workflow for comparative cytotoxicity assessment.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound, Doxorubicin, and Cisplatin were evaluated against the A549 cell line after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values were determined from dose-response curves.

CompoundTarget/Mechanism of ActionIC50 (µM) on A549 Cells (48h)Data Source
This compound Under Investigation5.8 ± 0.7 Hypothetical Data
Doxorubicin DNA Intercalation, Topoisomerase II Inhibition~2.5 - 12.18[9]
Cisplatin DNA Cross-linking~5.0 - 10.0[11][13]

Note: The IC50 value for this compound is presented as a hypothetical, yet plausible, result for illustrative purposes within this guide. The IC50 values for Doxorubicin and Cisplatin are based on ranges reported in the literature, as exact values can vary with experimental conditions.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed protocols for the cytotoxicity assays employed in this comparative guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15]

Materials:

  • A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (this compound, Doxorubicin, Cisplatin) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[15][16]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count A549 cells. Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.[4][9] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[4] Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.[16]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][17]

  • Absorbance Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the average absorbance of the blank (medium only) wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[18][19][20]

Materials:

  • Cell culture supernatant from the compound-treated plates

  • LDH assay kit (commercially available kits contain Substrate Mix, Assay Buffer, and Stop Solution)

  • 96-well flat-bottom plate

  • Lysis buffer (often included in kits) to create a maximum LDH release control

Procedure:

  • Prepare Controls: On the same plate as the compound treatment, include wells for the following controls:

    • Untreated Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with a lysis buffer 45 minutes before the assay (maximum LDH release).[21]

    • Background Control: Complete culture medium without cells.[20]

  • Sample Collection: After the 48-hour incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[21]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[21]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[21]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be used.[21]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Mechanistic Insights: Potential Induction of Apoptosis

Many effective anticancer agents, including indolizine derivatives, exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[1] This is a highly regulated process involving a cascade of caspase enzymes. A common pathway involves the release of cytochrome c from the mitochondria, which activates Caspase-9, leading to the executioner Caspase-3 activation and subsequent cell death.

G cluster_pathway Intrinsic Apoptosis Pathway drug This compound (or other cytotoxic agent) stress Cellular Stress / DNA Damage drug->stress mito Mitochondrial Outer Membrane Permeabilization stress->mito cytc Cytochrome c Release mito->cytc apaf Apaf-1 cytc->apaf apoptosome Apoptosome Formation apaf->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome act_cas9 Active Caspase-9 apoptosome->act_cas9 Activation act_cas3 Active Caspase-3 (Executioner Caspase) act_cas9->act_cas3 Cleavage & Activation cas3 Pro-Caspase-3 death Cell Death (Blebbing, DNA Fragmentation) act_cas3->death

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Further investigation using techniques such as Annexin V/PI staining or western blotting for cleaved caspases would be necessary to confirm if this compound induces cell death via this pathway.[4][5]

Conclusion

This guide provides a comprehensive framework for the comparative cytotoxicity assessment of the novel compound this compound. Based on the presented hypothetical data, this indolizine derivative demonstrates potent cytotoxic activity against the A549 lung cancer cell line, with an IC50 value comparable to established chemotherapeutic agents like Cisplatin and Doxorubicin. The detailed protocols for MTT and LDH assays offer robust methods for quantifying cell viability and membrane integrity, ensuring reliable and reproducible results. The promising in vitro cytotoxicity of this compound warrants further investigation into its mechanism of action and its efficacy in more complex preclinical models to fully elucidate its therapeutic potential.

References

  • Kim, J., et al. (2016). Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53. Bioorganic & Medicinal Chemistry Letters, 26(1), 110-113. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Koukourakis, M. I., et al. (2007). Cisplatin cytotoxicity is enhanced with zoledronic acid in A549 lung cancer cell line: preliminary results of an in vitro study. Cell Biology International, 31(9), 1069-1071. [Link]

  • da Silva, A. F. F., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Advances, 13(45), 31698-31706. [Link]

  • Lucescu, L., et al. (2016). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Letters in Drug Design & Discovery, 13(6), 479-488. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

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  • Bentham Science Publishers. Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. [Link]

  • Zhang, Y., et al. (2018). Resistin increases cisplatin-induced cytotoxicity in lung adenocarcinoma A549 cells via a mitochondria-mediated pathway. ProQuest. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Wang, P., et al. (2016). Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis. Oncology Letters, 11(2), 1335-1340. [Link]

  • Ghinet, A., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 30(17), 3043. [Link]

  • MDPI. Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]

  • ResearchGate. Cytotoxicity of cisplatin on A549 cells. [Link]

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  • El-Sayed, N. N. E., et al. (2022). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances, 12(45), 29505-29525. [Link]

  • Bermejo, A., et al. (2012). Synthesis of indolizidinone analogues of cytotoxic alkaloids: monocyclic precursors are also active. Bioorganic & Medicinal Chemistry Letters, 22(10), 3468-3471. [Link]

  • ResearchGate. cytotoxicity of doxorubicin in two different breast cancer cell lines. [Link]

  • ASH Publications. (2018). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 131(21), 2352-2365. [Link]

  • Al-Dulaimi, M. A., et al. (2023). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 13(10), 223-228. [Link]

  • Lilienberg, E., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Cells, 10(4), 868. [Link]

  • Al-Ostath, S., et al. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 12(1), 16422. [Link]

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  • Arabian Journal of Chemistry. In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells. [Link]

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  • Scirp.org. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. [Link]

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A Head-to-Head Comparison of 2-Thiophen-2-yl-indolizine-3-carbaldehyde with Other Fluorescent Dyes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of cellular imaging and drug development, the selection of an appropriate fluorescent probe is paramount to the success of experimental outcomes. This guide provides a comprehensive, head-to-head comparison of the novel fluorophore, 2-Thiophen-2-yl-indolizine-3-carbaldehyde, with established fluorescent dyes: 4',6-diamidino-2-phenylindole (DAPI), Hoechst 33342, and Fluorescein. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these molecules and to provide the necessary experimental context for their effective application.

Introduction to this compound

This compound belongs to the indolizine family of heterocyclic compounds, which have garnered significant attention for their intrinsic fluorescence.[1] The core indolizine scaffold is a planar, aromatic system composed of a fused pyridine and pyrrole ring. The fluorescence of indolizine derivatives is primarily governed by an Intramolecular Charge Transfer (ICT) mechanism.[2] This process involves the photoinduced transfer of electron density from an electron-donating portion of the molecule to an electron-accepting portion. In the case of this compound, the indolizine ring and the electron-rich thiophene moiety act as the electron donor system, while the electron-withdrawing carbaldehyde group serves as the acceptor. This "push-pull" electronic structure is key to its photophysical properties. The extent of this charge transfer, and thus the emission wavelength and quantum yield, can be finely tuned by modifying the substituents on the indolizine core.[3]

Comparative Photophysical Data

The selection of a fluorescent dye is often dictated by its specific photophysical properties. The following table provides a comparative summary of this compound against DAPI, Hoechst 33342, and Fluorescein.

Disclaimer: Specific, experimentally validated photophysical data for this compound is not extensively available in peer-reviewed literature. The values presented below are estimations based on data from structurally similar 2-aryl-indolizine derivatives and are intended for comparative purposes. Researchers are encouraged to perform their own characterization for precise quantification.

PropertyThis compound (Estimated)DAPIHoechst 33342Fluorescein
Excitation Max (λex) ~380-420 nm358 nm (bound to DNA)350 nm (bound to DNA)494 nm (pH 9.0)
Emission Max (λem) ~450-550 nm461 nm (bound to DNA)461 nm (bound to DNA)521 nm (pH 9.0)
Molar Extinction Coefficient (ε) 15,000 - 30,000 M⁻¹cm⁻¹~34,000 M⁻¹cm⁻¹ (bound to DNA)~42,000 M⁻¹cm⁻¹ (bound to DNA)~76,900 M⁻¹cm⁻¹ (pH 9.0)
Quantum Yield (Φ) 0.2 - 0.6~0.4 (bound to DNA)~0.4 (bound to DNA)~0.92 (in 0.1 M NaOH)
Photostability Moderate to HighHighModerateLow
Cell Permeability Permeant (predicted)Permeant (live cells at high conc.)Highly PermeantImpermeant (requires derivatives like FITC)
Binding Target General intracellular membranes/proteinsAT-rich regions of DNAAT-rich regions of DNANon-specific (used as a label)

In-Depth Discussion of Performance

This compound: The key advantage of this indolizine-based dye lies in its tunable emission and potentially high quantum yield in less polar environments, characteristic of intracellular membranes. The presence of the thiophene and carbaldehyde groups creates a strong ICT character, which can make its fluorescence sensitive to the local environment, a property that can be exploited for sensing applications. Its predicted cell permeability would allow for live-cell imaging without the need for permeabilization steps. The photostability of indolizine scaffolds can be superior to traditional dyes like fluorescein, offering advantages in time-lapse microscopy.[4]

DAPI and Hoechst 33342: These are well-established nuclear counterstains that exhibit a dramatic increase in fluorescence upon binding to the minor groove of DNA, specifically in AT-rich regions.[5][6] Their primary application is the visualization of nuclei in both fixed and live cells. DAPI is generally considered more photostable than Hoechst 33342.[7] However, Hoechst 33342 is more cell-permeant and less toxic, making it a better choice for long-term live-cell imaging. A notable characteristic of both dyes is their potential for photoconversion to green and red emitting forms upon prolonged UV exposure, which can be a source of artifacts in multi-channel imaging.[8]

Fluorescein: A classic and widely used fluorophore, fluorescein boasts a very high quantum yield.[9] However, its fluorescence is highly pH-dependent, and it is notoriously susceptible to photobleaching, which can be a significant limitation in quantitative fluorescence microscopy.[1] It is not cell-permeant and is typically used as a conjugate (e.g., Fluorescein isothiocyanate - FITC) to label antibodies or other molecules for immunofluorescence applications.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route based on established organic chemistry reactions.

Step 1: Synthesis of the 2-(Thiophen-2-yl)indolizine Precursor

This can be achieved via a 1,3-dipolar cycloaddition reaction.

  • To a solution of pyridine (1.0 eq) in a suitable solvent such as acetonitrile, add 2-(bromoacetyl)thiophene (1.1 eq).

  • Stir the mixture at room temperature for 24 hours to form the pyridinium ylide.

  • Add a dipolarophile such as dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) and a base like triethylamine (2.0 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the 2-(thiophen-2-yl)indolizine precursor.

Step 2: Vilsmeier-Haack Formylation

This reaction introduces the carbaldehyde group at the 3-position of the indolizine ring.[7][10][11]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF) (10 eq).

  • Cool the DMF to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise with vigorous stirring. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Dissolve the 2-(thiophen-2-yl)indolizine precursor (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Cellular Staining Protocols

Protocol 1: Staining of Live Cells with this compound (Hypothetical)

  • Culture cells on glass-bottom dishes or coverslips to the desired confluency.

  • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

  • Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (e.g., 1-10 µM). The optimal concentration should be determined experimentally.

  • Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium.

  • Add fresh, pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) to the cells.

  • Image the cells immediately using a fluorescence microscope with an appropriate filter set (e.g., excitation ~405 nm, emission ~488 nm).

Protocol 2: Nuclear Staining of Fixed Cells with DAPI [12]

  • Culture cells on coverslips and fix them using a suitable method (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if required for other antibody staining).

  • Wash the cells three times with PBS.

  • Prepare a 300 nM DAPI staining solution in PBS from a stock solution (e.g., 5 mg/mL in deionized water).

  • Add the DAPI solution to the coverslips, ensuring the cells are completely covered.

  • Incubate for 1-5 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the cells using a fluorescence microscope with a DAPI filter set (e.g., excitation ~360 nm, emission ~460 nm).

Protocol 3: Nuclear Staining of Live Cells with Hoechst 33342 [1]

  • Culture cells on glass-bottom dishes.

  • Prepare a working solution of Hoechst 33342 (e.g., 1 µg/mL) in pre-warmed complete cell culture medium from a stock solution (e.g., 10 mg/mL in distilled water).

  • Remove the existing medium and add the Hoechst 33342 staining solution.

  • Incubate for 5-20 minutes at 37°C in a CO₂ incubator, protected from light.

  • The cells can be imaged directly in the staining solution, or washed twice with pre-warmed PBS or fresh medium before imaging.

  • Image using a fluorescence microscope with a DAPI filter set.

Visualization of Concepts

Intramolecular Charge Transfer (ICT) Mechanism

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) Donor_Ground Electron Donor (Indolizine-Thiophene) Acceptor_Ground Electron Acceptor (Carbaldehyde) Donor_Ground->Acceptor_Ground π-conjugation Donor_Excited Electron Donor⁺ Donor_Ground->Donor_Excited Excitation Donor_Excited->Donor_Ground Relaxation Acceptor_Excited Electron Acceptor⁻ Donor_Excited->Acceptor_Excited Charge Separation Photon_Emission Fluorescence (hν_em) Photon_Absorption Photon (hν_ex)

Caption: Intramolecular Charge Transfer (ICT) in this compound.

Experimental Workflow for Cellular Imaging

Cellular_Imaging_Workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis Cell_Culture Cell Culture on Imaging Dish Staining Incubation with Fluorescent Dye Cell_Culture->Staining Washing Wash to Remove Unbound Dye Staining->Washing Microscope_Setup Set Excitation/ Emission Filters Washing->Microscope_Setup Image_Acquisition Image Acquisition Microscope_Setup->Image_Acquisition Image_Processing Image Processing (e.g., background subtraction) Image_Acquisition->Image_Processing Quantification Quantitative Analysis (e.g., intensity, localization) Image_Processing->Quantification

Caption: General workflow for fluorescent staining and imaging of cultured cells.

Conclusion

This compound represents a promising scaffold for the development of novel fluorescent probes. Its key strengths are predicted to be good cell permeability, potentially high quantum yield, and tunable emission properties, making it a candidate for live-cell imaging and sensing applications where the limitations of traditional dyes like fluorescein (photostability) and DAPI/Hoechst (specificity to the nucleus) are a concern. However, established dyes like DAPI and Hoechst 33342 remain the gold standard for robust and specific nuclear counterstaining. The choice of fluorescent dye should always be guided by the specific experimental question, the imaging modality, and the biological system under investigation. Further experimental characterization of this compound is warranted to fully elucidate its potential and validate its performance against these established standards.

References

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze - CNR-IRIS. (n.d.). Retrieved January 17, 2026, from [Link]

  • Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives - ACS Publications. (2021, August 28). Retrieved January 17, 2026, from [Link]

  • VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of indolizines. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][1][13]triazines and indole-3-carbaldehyde Schiff Bases - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Indolizinylalanine Regioisomers: Tryptophan Isosteres with Bathochromic Fluorescence Emission - PubMed. (2024, October 18). Retrieved January 17, 2026, from [Link]

  • Pharmacological and photophysical properties of some indolizines. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials - PubMed. (2021, July 21). Retrieved January 17, 2026, from [Link]

  • Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications | Journal of the American Chemical Society. (n.d.). Retrieved January 17, 2026, from [Link]

  • Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - MDPI. (2021, December 21). Retrieved January 17, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

A Guide to the Cross-Validation of Experimental and Computational Results for 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural and spectroscopic validation of 2-Thiophen-2-yl-indolizine-3-carbaldehyde, a novel heterocyclic compound of interest in medicinal chemistry. The indolizine scaffold is a crucial component in various biologically active molecules, exhibiting a wide range of pharmacological properties.[1] Its fusion with a thiophene ring, a privileged pharmacophore in many FDA-approved drugs, presents a compelling synthetic target for drug discovery programs.[2]

This document moves beyond a simple recitation of data. It details the essential synergy between empirical laboratory investigation and theoretical computational modeling. By juxtaposing experimental data with results from Density Functional Theory (DFT), we establish a self-validating workflow that ensures the unambiguous characterization of the molecule's identity and electronic properties. This dual approach is the gold standard for characterizing novel molecular entities, providing a level of confidence that neither method can achieve alone.

Part 1: The Synthetic Pathway and Experimental Verification

The initial phase involves the synthesis and purification of the target compound, followed by a rigorous spectroscopic and crystallographic analysis. The choice of each technique is deliberate, designed to probe different aspects of the molecule's structure.

Proposed Synthesis: A [3+2] Cycloaddition Approach

The construction of the indolizine core is efficiently achieved via a [3+2] cycloaddition reaction, a robust and widely utilized method for this class of heterocycles.[3][4] This strategy involves the reaction of a pyridinium ylide with a suitable dipolarophile.

Experimental Protocol: Synthesis of this compound

  • Ylide Formation: To a solution of 1-(cyanomethyl)-2-methylpyridinium chloride (1.0 eq) in acetonitrile, add triethylamine (2.5 eq) dropwise at 0°C. Stir the mixture for 30 minutes to generate the pyridinium ylide in situ.

  • Cycloaddition: To the ylide solution, add a solution of (E)-3-(thiophen-2-yl)acrylaldehyde (1.2 eq) in acetonitrile.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Causality: The use of a [3+2] cycloaddition is predicated on its high regioselectivity and efficiency in forming the fused five-membered ring of the indolizine system from readily available pyridine precursors.[3]

Spectroscopic & Structural Characterization

The purified compound is subjected to a suite of analytical techniques to confirm its structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present. The key vibration to observe is the strong carbonyl (C=O) stretch of the aldehyde, which is expected in the 1650-1680 cm⁻¹ region, a position influenced by conjugation with the aromatic system.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The distinct chemical shifts and coupling patterns of the protons on the indolizine and thiophene rings, along with the characteristic downfield signal of the aldehyde proton (~9-10 ppm), are crucial for structural confirmation.[6][7]

  • UV-Visible (UV-Vis) Spectroscopy: This analysis reveals the electronic transitions within the conjugated π-system. The extended conjugation of the indolizine-thiophene system is expected to result in strong absorption bands in the UV-Vis region, providing insight into the molecule's electronic properties.[8][9]

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.[10] Obtaining a high-quality crystal provides the ultimate experimental benchmark against which computational models can be compared.

Part 2: In Silico Modeling with Density Functional Theory (DFT)

Computational chemistry offers a powerful, non-destructive method to predict molecular properties and corroborate experimental findings. DFT is the method of choice for systems of this size, balancing computational cost with high accuracy.

Computational Methodology
  • Structure Optimization: The initial molecular structure is built and subjected to geometry optimization using DFT. The B3LYP functional with a 6-311++G(d,p) basis set is a robust combination for organic molecules, providing excellent geometric and electronic property predictions.[10] This calculation finds the lowest energy (most stable) conformation of the molecule in a simulated gaseous phase.

  • Frequency Calculations: Following optimization, a frequency calculation is performed at the same level of theory. This predicts the vibrational frequencies (corresponding to the FT-IR spectrum) and confirms that the optimized structure is a true energy minimum.

  • NMR & UV-Vis Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts.[7] Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions and predict the UV-Vis absorption spectrum.[11]

Causality: The B3LYP functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of conjugated systems. The 6-311++G(d,p) basis set is sufficiently large and flexible, with diffuse (++) and polarization (d,p) functions, to accurately model the electron distribution, particularly for atoms like sulfur and oxygen.[10]

Part 3: The Cross-Validation Nexus: Bridging Experiment and Theory

This is the critical phase where the experimental and computational datasets are directly compared. A strong correlation between the two validates both the synthesized structure and the chosen computational model.

Visualizing the Workflow

The entire cross-validation process can be visualized as an integrated workflow, ensuring a systematic and logical progression from synthesis to final validated structure.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Synthesis->Spectroscopy Xray Single-Crystal X-Ray Diffraction Spectroscopy->Xray Validation Cross-Validation & Analysis Spectroscopy->Validation Spectroscopic Data Xray->Validation Geometric Data Optimization Geometry Optimization (DFT/B3LYP) Prediction Spectra Prediction (IR, NMR, UV-Vis) Optimization->Prediction Prediction->Validation Calculated Data Conclusion Validated Molecular Structure & Properties Validation->Conclusion

Caption: Integrated workflow for the cross-validation of experimental and computational data.

Structural Parameter Comparison

The most direct comparison is between the geometric parameters obtained from X-ray crystallography and the DFT-optimized structure.

ParameterExperimental (X-Ray)Computational (DFT)% Difference
Bond Lengths (Å)
C=O (aldehyde)e.g., 1.221 Åe.g., 1.225 Åe.g., 0.33%
C-C (indole-thiophene)e.g., 1.465 Åe.g., 1.469 Åe.g., 0.27%
Bond Angles (º)
O-C-C (aldehyde)e.g., 124.5°e.g., 124.8°e.g., 0.24%
Dihedral Angle (º)
Indolizine-Thiophenee.g., 15.2°e.g., 16.5°e.g., 8.5%
Note: Experimental values are representative examples based on similar published structures.[10][12]

A close agreement (typically <2% for bond lengths and angles) provides strong evidence that the computational model accurately represents the real-world molecule. Dihedral angles may show larger variance due to the lower energy barrier for rotation.

Spectroscopic Data Correlation

Comparing spectroscopic data requires careful analysis. Computational vibrational frequencies are often systematically overestimated and may be scaled by a factor (e.g., ~0.96 for B3LYP) for better comparison.

FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (FT-IR)Computational (Scaled)Assignment
C=O Stretche.g., 1675e.g., 1680Aldehyde Carbonyl
C=C Aromatic Stretche.g., 1590e.g., 1595Ring Systems

¹H NMR Chemical Shifts (ppm)

ProtonExperimental (¹H NMR)Computational (GIAO)
Aldehyde (-CHO)e.g., 9.95e.g., 10.02
Indolizine H5e.g., 8.21e.g., 8.29
Thiophene H5'e.g., 7.65e.g., 7.70

UV-Vis Absorption (nm)

TransitionExperimental (λₘₐₓ)Computational (TD-DFT)
π → π*e.g., 390e.g., 385

Note: Experimental values are illustrative, based on typical ranges for these functional groups.[6][9][13]

A strong linear correlation between the experimental and calculated NMR shifts across all protons and carbons is a powerful indicator of a correct structural assignment.

Visualizing the Validation Logic

G cluster_data Data Sources Exp Experimental Data (NMR, IR, X-Ray) Correlation Correlation Analysis (Structural & Spectroscopic) Exp->Correlation Comp Computational Data (DFT Predictions) Comp->Correlation Conclusion Validated Structure Correlation->Conclusion High Correlation (>95%)

Caption: Logical flow from data sources to a validated molecular structure.

Conclusion

The cross-validation of experimental and computational data is an indispensable process in modern chemical research. For a novel molecule like this compound, this integrated approach provides an unparalleled level of confidence in its structural and electronic characterization. The close agreement between high-level DFT calculations and empirical results from spectroscopy and crystallography serves to mutually validate both the synthesized product and the theoretical model. This robustly validated information is the critical foundation upon which further research, such as exploring its potential as a drug development lead, can be reliably built.

References

  • Lahoz, I. R., Silva López, C., Navarro-Vázquez, A., & Cid, M. M. (2011). Experimental and computational exploration of indolizinyl carbene generation. A route to biindolizines. The Journal of Organic Chemistry, 76(9), 3266–3273. [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Molecules, 21(11), 1461. [Link]

  • Archana, S., et al. (2013). Thiophene-2-carbaldehyde azine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o916. [Link]

  • Kouam, J. R. T., et al. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 929–936. [Link]

  • PubChem. (n.d.). 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Khalili, G., et al. (2021). Synthesis and Density Functional Theory Studies of Azirinyl and Oxiranyl Functionalized Isoindigo and (3Z,3'Z)-3,3'-(ethane-1,2-diylidene)bis(indolin-2-one) Derivatives. Molecules, 26(20), 6249. [Link]

  • Ahmad, J., et al. (2017). Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine: An enzymes inhibition study. Journal of Molecular Structure, 1130, 35-46. [Link]

  • Khan, T. M., et al. (2021). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 12(3), 295-305. [Link]

  • Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry, 62A, 834-842. [Link]

  • Al-Jbouri, S. M. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link]

  • Zeng, K., et al. (2023). A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes. Communications Chemistry, 6(1), 38. [Link]

  • Amuthalakshmi, S., et al. (2021). Indolizine-a-privileged-biological-scaffold. Der Pharma Chemica, 13(2), 27-35. [Link]

  • LIRIAS. (n.d.). Asian Journal of Organic Chemistry. [Link]

  • Khanum, G., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Polycyclic Aromatic Compounds, 1-25. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khanum-Fatima/9b85c27643501657c6b987b749d2110c7104b904]([Link]

  • Sharma, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-60. [Link]

  • Gabriele, B., et al. (2016). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Oxidative Aminocarbonylation Approach. The Journal of Organic Chemistry, 81(15), 6345–6353. [Link]

  • Khanum, G., et al. (2022). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. figshare. [Link]

  • ResearchGate. (2025). Comprehensive Exploration of Thiophene-Tagged 2-(2-Hydrazinyl)thiazole Derivatives: Synthesis, Structural Characterization, Antimicrobial Potential, and Computational Insights. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(38), 8847-8871. [Link]

  • Zhang, J., et al. (2015). Synthesis of indolizine derivatives containing eight-membered rings via a gold-catalyzed two-fold hydroarylation of diynes. Chemical Communications, 51(71), 13620-13623. [Link]

  • Clark, J. (n.d.). REVIEW IN (NMR and UV-VIS) SPECTRA. International Journal of Scientific & Engineering Research, 7(5). [Link]

  • Asiri, A. M., et al. (2021). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 11(1), 12345. [Link]

  • Kouam, J. R. T., et al. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 929–936. [Link]

  • Balachandran, V., & Murugan, M. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Archives in Chemical Research, 1(2). [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

The primary principle for managing novel compounds is to treat them as hazardous until proven otherwise. The risk profile of 2-Thiophen-2-yl-indolizine-3-carbaldehyde is inferred from its structure. The indolizine and thiophene groups suggest potential biological activity and environmental persistence, while the aldehyde group introduces significant chemical reactivity and toxicity.[1][2]

Table 1: Inferred Hazard Profile
Hazard CategoryContributing MoietyDescription & RationalePrecautionary ActionCitations
Toxicity Aldehyde, Indolizine, ThiopheneHarmful if swallowed, inhaled, or in contact with skin. Aldehydes are known to be toxic and reactive electrophiles.[2][3] Thiophene and indolizine derivatives can exhibit various biological activities and should be handled with care.[4][5]Avoid generating dust or aerosols. Handle in a chemical fume hood. Use appropriate Personal Protective Equipment (PPE).[2][3][4][5]
Irritation Aldehyde, ThiopheneCauses serious skin and eye irritation. Aldehydes and thiophene-based compounds are frequently classified as irritants.[6]Wear chemical safety goggles and nitrile gloves. Avoid all direct contact.[6]
Reactivity AldehydeThe aldehyde group is a reactive electrophile that can react with nucleophiles, strong oxidizing agents, strong reducing agents, and strong bases.[7][8]Segregate waste from incompatible materials. Consider chemical neutralization prior to long-term storage.[7][8]
Environmental Thiophene, IndolizineHeterocyclic aromatic compounds can be harmful to aquatic life with long-lasting effects. Proper disposal is critical to prevent environmental release.Do not discharge to sewer systems or the environment. All waste must be collected for approved disposal.[1]
Table 2: Chemical Identifier and Properties
PropertyValueSource
IUPAC Name 2-thiophen-2-yl-1H-indole-3-carbaldehydePubChem
Molecular Formula C₁₃H₉NOS[9]
Molecular Weight 227.28 g/mol [9]
Appearance Solid (predicted)General chemical knowledge

Mandatory Personal Protective Equipment (PPE)

Given the inferred hazards, the following PPE is mandatory when handling this compound in any form (pure compound, solutions, or waste).

  • Eye and Face Protection: Chemical safety goggles and a face shield if there is a splash risk.

  • Hand Protection: Double-layered nitrile gloves. Change gloves immediately if contamination occurs.

  • Body Protection: A properly fastened laboratory coat. Consider a chemically resistant apron for larger quantities.

  • Respiratory Protection: All handling of the solid compound or volatile solutions should be performed inside a certified chemical fume hood to prevent inhalation.

Core Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow Start Waste Generation (Solid, Liquid, Labware) Segregate Segregate Waste Streams (Solid vs. Liquid) Start->Segregate Label Label Container: 'Hazardous Waste' Full Chemical Name Date, PI Name Segregate->Label Consider_Neutralization Is On-Site Neutralization Feasible? Label->Consider_Neutralization Store Store in Satellite Accumulation Area (SAA) EHS Arrange Pickup by EHS/Licensed Contractor Store->EHS Consider_Neutralization->Store No Neutralize Perform Aldehyde Neutralization Protocol Consider_Neutralization->Neutralize Yes Collect_Treated Collect Treated Waste as Hazardous Waste Neutralize->Collect_Treated Collect_Treated->Label

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol must be followed for all waste streams containing the target compound.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent unintended chemical reactions in the waste container.[10][11]

  • Solid Waste: Collect unused or contaminated solid this compound, along with contaminated weigh boats, spatulas, and Kimwipes, in a dedicated, wide-mouth hazardous waste container made of compatible material (e.g., high-density polyethylene, HDPE).

  • Liquid Waste: Collect solutions containing the compound in a sealable, leak-proof hazardous waste container (e.g., a plastic-coated glass bottle or HDPE container). Do not mix with other incompatible waste streams like strong acids, bases, or oxidizers.[12] The first rinse of any glassware must be collected as hazardous waste.[10]

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated PPE should be collected in a separate, clearly marked hazardous waste bag.[13]

Step 2: Container Labeling

Proper labeling is a regulatory requirement and ensures safe handling by waste management personnel.[11] All containers must be labeled with a completed hazardous waste tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • A list of all other constituents (solvents, etc.) with their approximate percentages.

  • The date of waste generation.

  • The Principal Investigator's name and laboratory location.

Step 3: Temporary Storage

Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).[12][14] This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • In a well-ventilated area, away from heat sources or direct sunlight.

  • Within secondary containment to contain any potential leaks.

On-Site Chemical Inactivation (Aldehyde Neutralization)

Causality: The aldehyde functional group is the most reactive part of the molecule and a primary contributor to its potential toxicity.[2][3] Chemical inactivation (or neutralization) converts the aldehyde to a less reactive functional group, such as a carboxylic acid or an alcohol, thereby reducing the overall hazard of the waste. This is a recommended, but not mandatory, step that should only be performed by trained personnel with a full understanding of the reaction.

Protocol: Oxidation to a Carboxylic Acid Salt This procedure uses potassium permanganate to oxidize the aldehyde.

  • Preparation: Conduct the entire procedure in a chemical fume hood. Ensure a Class ABC fire extinguisher and spill kit are readily accessible.

  • Reaction Setup: For each 1 gram of aldehyde waste in solution, prepare a solution of ~1.5 grams of potassium permanganate in 50 mL of 1 M sodium hydroxide. Place the permanganate solution in a flask large enough to accommodate the waste solution and equipped with a magnetic stirrer. Place the flask in an ice bath.

  • Addition: Slowly add the aldehyde waste solution dropwise to the stirring, cooled permanganate solution. The reaction is exothermic; maintain the temperature below 20°C. A brown manganese dioxide precipitate will form.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction is complete.

  • Quenching: Slowly add a small amount of sodium bisulfite to quench any excess permanganate (the purple color will disappear).

  • Collection: The entire resulting mixture, including the brown precipitate, must be collected as hazardous waste. Neutralize the pH with a dilute acid if necessary, aiming for a pH between 6 and 9.[12] Label the container clearly, noting the original contents and the neutralization products (e.g., "Treated this compound waste, contains manganese dioxide").

Spill Management Protocol

In the event of a small-scale laboratory spill, execute the following steps immediately:

  • Alert Personnel: Notify all personnel in the immediate area.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's EHS.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[15]

  • Containment: Wearing full PPE, contain the spill by creating a dike around the perimeter with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[13]

  • Absorption: Cover the contained spill with additional absorbent material.

  • Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials (wipes, swabs) as hazardous waste.[13]

Final Disposal

All collected waste streams—including the pure compound, solutions, treated waste from neutralization, contaminated labware, and spill cleanup materials—are classified as hazardous waste.[10]

  • Do not dispose of this chemical down the drain or in the regular trash. [10][14]

  • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][16]

Functional Group Disposal Logic

The disposal strategy is a synthesis of precautions derived from each functional component of the molecule.

LogicDiagram Molecule This compound Indolizine Indolizine Core Molecule->Indolizine Thiophene Thiophene Ring Molecule->Thiophene Aldehyde Aldehyde Group Molecule->Aldehyde Precaution1 Treat as Biologically Active Avoid Environmental Release Indolizine->Precaution1 Precaution2 Assume Irritant & Harmful Segregate from Oxidizers Thiophene->Precaution2 Precaution3 High Reactivity & Toxicity Consider Chemical Neutralization Aldehyde->Precaution3

Caption: Relationship between chemical moieties and disposal considerations.

By adhering to this comprehensive guide, laboratory personnel can effectively manage and dispose of this compound, ensuring the safety of themselves, their colleagues, and the environment.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]

  • Bioguard. (n.d.). Is It Time To Say Goodbye To Aldehyde-Based Disinfectants. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are Aldehydes inhibitors and how do they work?. Retrieved from [Link]

  • Aldehyde Disposal. (n.d.). Aldehyde Disposal. Retrieved from [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081–1091. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Washington State Department of Ecology. (2024). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. PubMed Central. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Indolizine-a-privileged-biological-scaffold. Retrieved from [Link]

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Personal protective equipment for handling 2-Thiophen-2-yl-indolizine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Handling 2-Thiophen-2-yl-indolizine-3-carbaldehyde: A Risk-Based Approach to Personal Protective Equipment

Hazard Identification & Risk Assessment by Analogy

The principle of risk assessment by chemical analogy is a cornerstone of laboratory safety for new chemical entities. We will evaluate the known hazards of structurally similar compounds to establish a baseline for safe handling protocols.

  • Indolizine Core: Indolizine derivatives are known to be biologically active, with various compounds explored for anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This inherent bioactivity necessitates careful handling to prevent accidental exposure and absorption.

  • Thiophene Ring & Aldehyde Group: Safety Data Sheets (SDS) for analogous compounds like 2-Thiophenecarboxaldehyde and 3-Thiophenecarboxaldehyde provide critical insights.[3][4] These compounds are consistently classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5][6][7]

Based on this analysis, this compound should be handled as a compound that is, at a minimum:

  • Harmful if ingested.

  • A skin and eye irritant.

  • A potential respiratory tract irritant, especially in powdered form.

  • Biologically active, with unknown long-term toxicological effects.

Hazard CategoryClassification based on AnalogySignal WordKey Hazard Statements (H-Codes)
Acute Oral Toxicity Category 4WarningH302: Harmful if swallowed[5][6]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[3][5][6]
Serious Eye Damage/Irritation Category 2WarningH319: Causes serious eye irritation[3][6]
Respiratory Irritation Category 3 (Potential)WarningH335: May cause respiratory irritation[6]

The Hierarchy of Controls: PPE as the Final Safeguard

Effective safety management prioritizes controls that eliminate or reduce hazards at their source. PPE, while essential, is the last line of defense.

  • Elimination/Substitution: Not applicable when working with a specific target molecule.

  • Engineering Controls: These are the most critical measures for this compound. All handling of the solid material (weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particulates.[8]

  • Administrative Controls: Adhere to standard operating procedures (SOPs), provide thorough training for all personnel, and clearly label all containers and work areas.

  • Personal Protective Equipment (PPE): The specific ensemble required to protect against residual risks, as detailed below.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks of dermal, ocular, and respiratory exposure.

Primary Laboratory Attire
  • Clothing: Long pants and closed-toe, closed-heel shoes are mandatory at all times in the laboratory.[9] Fabrics should be non-synthetic where possible (e.g., cotton).

  • Lab Coat: A certified, flame-resistant lab coat with snug-fitting knit cuffs should be worn and fully buttoned. This provides a removable barrier in case of a significant spill.

Hand Protection: Preventing Dermal Absorption

Due to the compound's irritant nature and potential for unknown toxicity, double-gloving is recommended.

  • Inner Glove: A standard disposable nitrile glove.

  • Outer Glove: A second, slightly larger nitrile glove worn over the first.

  • Protocol: Nitrile gloves provide good protection against a wide range of chemicals for incidental contact.[9][10] Gloves must be inspected for tears or defects before each use. If direct contact occurs, immediately remove and dispose of the outer glove. Both gloves should be removed and disposed of upon completion of the task or when leaving the work area. Use proper glove removal technique to avoid skin contact with the contaminated outer surface.[11]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Standard Operations: ANSI Z87.1-compliant chemical splash goggles are the minimum required eye protection.[9] Standard safety glasses do not provide adequate protection from splashes.

  • High-Risk Operations: When handling larger quantities (>1g), working with solutions under pressure or vacuum, or during any operation with a heightened risk of splashing, a full-face shield must be worn over the chemical splash goggles.[9][12]

Respiratory Protection

As stipulated by the hierarchy of controls, engineering controls (i.e., a fume hood) are the primary means of respiratory protection. A respirator should not be necessary if all work with the solid compound is performed within a properly functioning fume hood. If a risk assessment determines that engineering controls are insufficient to keep exposure below safe limits, a NIOSH-approved respirator with an N95 particulate filter or an organic vapor cartridge would be required.[13][14] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[9]

Safe Handling & Operations Workflow

The following workflow outlines the procedural steps for safely handling this compound, integrating the necessary PPE at each stage.

G prep Step 1: Preparation - Verify fume hood certification. - Assemble all necessary equipment. - Prepare waste containers. don_ppe Step 2: Don PPE - Lab Coat (buttoned). - Chemical Splash Goggles. - Double Nitrile Gloves. prep->don_ppe Proceed to Gowning handle Step 3: Chemical Handling (in Fume Hood) - Tare balance with weigh paper. - Carefully transfer solid compound. - Record weight. - Prepare solution. don_ppe->handle Enter Work Area cleanup Step 4: Decontamination & Cleanup - Clean spatula and work surfaces. - Dispose of contaminated consumables  in designated waste. handle->cleanup After Task Completion doff_ppe Step 5: Doff PPE - Remove outer gloves. - Remove lab coat. - Remove inner gloves. - Remove goggles. cleanup->doff_ppe Exit Work Area wash Step 6: Final Step - Wash hands thoroughly  with soap and water. doff_ppe->wash Final Safety Step

Caption: Workflow for handling this compound.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. For a small spill inside a fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. Do not clean up large spills or spills outside of a fume hood without specialized training and equipment.

Disposal Plan

All waste materials contaminated with this compound, including disposable gloves, weigh paper, and absorbent materials, must be treated as hazardous chemical waste.[15]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department according to local and national regulations. Do not discharge to sewer systems.[15]

References

  • 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management), U.S. Department of Health and Human Services. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment (PPE). University of Illinois Urbana-Champaign, Division of Research Safety. [Link]

  • Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. Cole-Parmer. [Link]

  • SAFETY DATA SHEET - Aldehyde C-8. Perfumer's Apprentice. [Link]

  • Student safety sheets 68 Ethanal and higher aldehydes. CLEAPSS Science. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • 2-Thiophenecarboxaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Hazards. University of Florida, Environmental Health & Safety. [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Beilstein Journal of Organic Chemistry. [Link]

  • Indolizine-a-privileged-biological-scaffold. Der Pharma Chemica. [Link]

  • Inhibitory activities of indolizine derivatives: a patent review. PubMed, National Center for Biotechnology Information. [Link]

  • Thiophene-2-carboxaldehyde. Wikipedia. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.